molecular formula C3H7NO<br>C3H7NO<br>HCON(CH3)2 B166413 N,N-Dimethylformamide CAS No. 68-12-2

N,N-Dimethylformamide

Número de catálogo: B166413
Número CAS: 68-12-2
Peso molecular: 73.09 g/mol
Clave InChI: ZMXDDKWLCZADIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N,N-Dimethylformamide (DMF), with the chemical formula C3H7NO and CAS registry number 68-12-2, is a colorless, high-boiling-point (153 °C) polar aprotic solvent that is miscible with both water and a vast range of organic liquids . Its exceptional solvency power, derived from its ability to act as a hydrogen bond acceptor, makes it an indispensable medium in research and industrial applications. It is particularly valued for facilitating polar mechanisms such as SN2 reactions and for dissolving gases like acetylene for safe transport and use . In the laboratory, DMF is a cornerstone for the synthesis of pharmaceuticals, polymers, and fine chemicals. It serves as a common solvent for peptide coupling reactions, the Heck reaction, and electrospinning processes . Beyond its role as a solvent, DMF is a versatile reagent, actively participating in transformations and delivering its own H, C, N, and O atoms. It is employed in the Bouveault aldehyde synthesis to convert organolithium and Grignard reagents into aldehydes, and is a key component in the Vilsmeier-Haack reaction for the formylation of aromatic compounds . More recent methodologies utilize DMF as a source for C1 building blocks like methylene (CH2) bridges, formyl (CHO) groups, and cyano (CN) groups in oxidative cyclization and cross-coupling reactions . Researchers should note that DMF is a powerful solvent that can penetrate and swell many plastics. From a safety perspective, DMF exposure, primarily through dermal contact or inhalation, has been associated with hepatotoxicity in both occupational studies and animal models . It is essential to handle this compound with appropriate engineering controls and personal protective equipment. This product is intended for research purposes only and is not designed for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N,N-dimethylformamide
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InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3
Source PubChem
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InChI Key

ZMXDDKWLCZADIW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO, Array
Record name N,N-DIMETHYLFORMAMIDE
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DSSTOX Substance ID

DTXSID6020515
Record name N,N-Dimethylformamide
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Molecular Weight

73.09 g/mol
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Physical Description

N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes., Dry Powder; Liquid, Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a faint, amine-like odor.
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Boiling Point

300 to 313 °F at 760 mmHg (NTP, 1992), 152.8 °C, BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg, 153 °C, 307 °F
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Flash Point

153 °F (NTP, 1992), 58 °C, closed cup, 67 °C (open cup); 58 °C (Closed cup), 136 °F (58 °C), 58 °C c.c., 136 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water and most common organic solvents, Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin, 1000000 mg/L at 25 °C, Solubility in water: miscible, Miscible
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9445 at 25 °C/4 °C, Relative density (water = 1): 0.95, 0.95
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URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.51 (Air= 1), Relative vapor density (air = 1): 2.5, 2.51
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992), 3.87 [mmHg], 3.87 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.49, 3 mmHg
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/481
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethylformamide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0226.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm)
Record name N,N-DIMETHYLFORMAMIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to very slightly yellow liquid, Water-white liquid

CAS No.

68-12-2
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Melting Point

-78 °F (NTP, 1992), -60.3 °C, -60.4 °C, -61 °C, -78 °F
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Foundational & Exploratory

N,N-Dimethylformamide: An In-depth Technical Guide to its Chemical Properties for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), a potent and versatile organic compound, stands as a cornerstone in modern chemical synthesis.[1] Its unique combination of physical and chemical properties makes it an invaluable solvent, reagent, and catalyst in a vast array of chemical transformations, from laboratory-scale research to industrial production.[2][3] This technical guide provides a comprehensive overview of the chemical properties of DMF relevant to synthesis, detailed experimental protocols for key reactions, and a summary of its essential data for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

DMF is a polar aprotic solvent with a high dielectric constant, making it adept at dissolving a wide range of organic, inorganic, and polymeric compounds.[4][5][6] Its high boiling point is advantageous for reactions requiring elevated temperatures.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₃H₇NO[6]
Molecular Weight 73.09 g/mol [6]
CAS Number 68-12-2[6]
Appearance Colorless liquid[6]
Odor Faint, amine-like (technical grade can have a fishy smell)[7]
Boiling Point 153 °C (307 °F)[6]
Melting Point -61 °C (-78 °F)[6]
Density 0.944 g/cm³ at 20°C[6]
Solubility Miscible with water and most organic solvents[6][8]
Vapor Pressure 3.8 mmHg at 25 °C
Dielectric Constant 36.7 at 25 °C
Dipole Moment 3.8 D
Refractive Index 1.4305 at 20 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.02 (s, 1H, -CHO), 2.95 (s, 3H, -NCH₃), 2.88 (s, 3H, -NCH₃). The two methyl signals indicate restricted rotation around the C-N bond.

  • ¹³C NMR (CDCl₃): δ 162.4 (-CHO), 36.2 (-NCH₃), 31.1 (-NCH₃).

  • IR (neat): ν 1675 cm⁻¹ (C=O stretch).[9][10][11]

Role in Chemical Synthesis

DMF's utility in synthesis is multifaceted; it serves not only as a solvent but also as a reagent and a catalyst.[2][3]

DMF as a Polar Aprotic Solvent

Its polar aprotic nature makes it an excellent medium for reactions involving polar intermediates and transition states, particularly Sₙ2 reactions, as it can solvate cations while leaving anions relatively unsolvated and therefore more reactive.[4] It is a common solvent in numerous named reactions, including the Heck reaction, and is widely used in peptide synthesis.[12][13]

DMF as a Reagent

DMF can act as a source of a formyl group (-CHO) or a dimethylamino group (-N(CH₃)₂).[14] This reactivity is central to several important synthetic transformations.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group to electron-rich aromatic and heteroaromatic compounds. DMF reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[4][15]

  • Bouveault Aldehyde Synthesis: In this reaction, a Grignard reagent or an organolithium compound reacts with DMF to produce an aldehyde after hydrolysis.[1][16][17]

DMF as a Catalyst

DMF can catalyze certain reactions, most notably the conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride or thionyl chloride. The catalytic cycle involves the formation of the Vilsmeier reagent as a key intermediate.[2][18]

Key Experimental Protocols

The following sections provide detailed methodologies for several key synthetic procedures involving DMF.

Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene

This protocol details the formylation of an electron-rich aromatic substrate using a pre-formed Vilsmeier reagent.

Materials:

  • Electron-rich aromatic substrate

  • This compound (DMF)

  • (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent)

  • Sodium acetate (B1210297) (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure: [15]

  • Dissolve the aromatic substrate (1.0 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Vilsmeier reagent (1.5 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Cool the mixture back to 0 °C and add a solution of sodium acetate (5.6 equivalents) in water.

  • Stir for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.

Vilsmeier_Haack_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in DMF B Cool to 0 °C A->B C Add Vilsmeier Reagent B->C D Warm to RT, Stir 6.5h C->D E Cool to 0 °C D->E F Add NaOAc Solution E->F G Aqueous Extraction with Et2O F->G H Dry and Concentrate G->H I Column Chromatography H->I

Vilsmeier-Haack Reaction Workflow
Solid-Phase Peptide Synthesis (SPPS): Fmoc-Based Protocol

DMF is the most commonly used solvent in Fmoc-based solid-phase peptide synthesis due to its excellent solvating properties for both the resin and the protected amino acids.[5][19][20]

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)

  • This compound (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HCTU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

General SPPS Cycle: [5][19][21]

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptidyl resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Cycle Start Start with Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple next Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Last Amino Acid? Wash2->Repeat Repeat->Couple No FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Yes FinalWash Wash (DMF, DCM) and Dry FinalDeprotect->FinalWash Cleave Cleave from Resin (TFA Cocktail) FinalWash->Cleave Isolate Isolate Peptide Cleave->Isolate

General Solid-Phase Peptide Synthesis (SPPS) Cycle
Synthesis of Acyl Chlorides

This protocol describes the DMF-catalyzed conversion of a carboxylic acid to an acyl chloride using bis(trichloromethyl) carbonate (BTC or triphosgene).[2]

Materials:

Procedure: [2]

  • In a three-necked flask, prepare a mixture of the carboxylic acid (100 mmol) and DMF (3 mmol) in THF (10 mL).

  • Prepare a solution of BTC (37 mmol) in THF (15 mL).

  • Add the BTC solution dropwise to the carboxylic acid mixture over a period of 4 hours at room temperature with stirring.

  • Continue stirring the mixture for an additional hour after the addition is complete.

  • The resulting acyl chloride solution can typically be used directly in the next synthetic step. If isolation is required, the solvent can be removed under reduced pressure.

Purification and Handling

Purification of DMF

Commercial DMF often contains impurities such as dimethylamine (B145610) and formic acid, which can arise from hydrolysis.[22][23] For sensitive reactions, purification is necessary.

MethodDescriptionReferences
Drying Stand over anhydrous magnesium sulfate, calcium sulfate, or molecular sieves (4Å) for 24 hours, followed by decantation or filtration.
Distillation Distill under reduced pressure to prevent decomposition which can occur near its atmospheric boiling point. Azeotropic distillation with benzene (B151609) can be used to remove water.
Removal of Amines Sparging with an inert gas like nitrogen or argon, or vacuum sonication can effectively remove dissolved dimethylamine.[22][23]

Detailed Purification Protocol:

  • Dry the DMF by stirring over anhydrous magnesium sulfate overnight.

  • Filter to remove the drying agent.

  • Distill the DMF under reduced pressure (e.g., 15-20 mmHg).

  • Store the purified DMF over 4Å molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Workup of Reactions in DMF

Due to its high boiling point and miscibility with water, removing DMF during reaction workup can be challenging. A common procedure involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent.[6] Repeated washing of the organic layer with water or brine is often necessary to completely remove the DMF.

Safety and Handling

DMF is classified as a reproductive toxin and is readily absorbed through the skin.[24] It is also a liver toxin.[24] Therefore, appropriate personal protective equipment (PPE) is essential when handling DMF.

  • Engineering Controls: Always handle DMF in a well-ventilated fume hood.[24]

  • Personal Protective Equipment:

    • Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene). Nitrile and latex gloves offer inadequate protection.[24]

    • Eye Protection: Chemical splash goggles are mandatory.

    • Skin Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Storage: Store DMF in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.[24]

  • Disposal: Dispose of DMF waste as hazardous organic solvent waste according to institutional guidelines.[24]

Conclusion

This compound is an exceptionally versatile and powerful solvent and reagent in chemical synthesis. Its unique properties facilitate a wide range of reactions, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical industries. A thorough understanding of its chemical properties, appropriate handling procedures, and purification methods is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for leveraging the full potential of DMF in synthetic endeavors.

References

N,N-Dimethylformamide: An In-depth Technical Guide to a Quintessential Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylformamide, commonly known as DMF, is an organic compound with the chemical formula (CH₃)₂NC(O)H.[1] It is a clear, colorless liquid with a high boiling point and a faint, amine-like odor, although pure-grade DMF is nearly odorless.[2][3][4] As a hydrophilic polar aprotic solvent, DMF is miscible with water and the majority of organic liquids, earning it the moniker of a "universal solvent."[2][5][6] Its unique combination of a high dielectric constant, aprotic nature, and broad solvency power makes it an indispensable tool in academic research and industrial processes, particularly in the realms of organic synthesis, materials science, and pharmaceutical development.[1][7][8] This guide provides a comprehensive technical overview of DMF, focusing on its properties, applications, experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of DMF as a solvent is rooted in its distinct physical and chemical characteristics. Its high polarity, significant dipole moment, and aprotic nature are key to its effectiveness. A summary of its core properties is presented below.

PropertyValueReference(s)
Molecular Formula C₃H₇NO[5][9]
Molecular Weight 73.09 g/mol [5][9][10]
CAS Number 68-12-2[2][9][10]
Appearance Colorless to slightly yellow liquid[3][5][11]
Odor Faint, fishy, or amine-like (technical grade)[2][3][11]
Boiling Point 153 °C (307 °F)[5][6][10]
Melting Point -61 °C (-78 °F)[5][9][10]
Density 0.944 - 0.949 g/mL at 20-25 °C[5][6][10]
Vapor Pressure 2.7 - 3.5 mmHg at 20 °C[2]
Flash Point 57.5 - 58 °C (Closed Cup)[3][6]
Autoignition Temperature 445 °C (833 °F)[6]
Dielectric Constant 36.7 - 37 at 25 °C[6][12]
Dipole Moment 3.86 D[12]
Refractive Index (n₂₀/D) 1.428 - 1.430[5]
Solubility Miscible with water and most common organic solvents[2][5][9]
pH ~6.7 - 7 (0.5 M or 200 g/L aqueous solution)[5]

The Role of DMF as a Polar Aprotic Solvent

The term "polar aprotic" signifies two critical properties of DMF. "Polar" indicates that the molecule has a significant dipole moment, arising from the charge separation across its C=O and C-N bonds.[12] "Aprotic" means it lacks acidic protons (like the hydrogen in an O-H or N-H group) that can be donated.[9]

This combination is crucial for its function in chemical reactions:

  • Cation Solvation: The negatively polarized oxygen atom in the carbonyl group effectively solvates cations, shielding their positive charge and stabilizing them in solution.

  • Anion Reactivity: Lacking acidic protons, DMF does not strongly solvate anions through hydrogen bonding. This leaves the anions relatively "bare" and highly reactive, which can dramatically accelerate the rates of reactions involving nucleophiles.

This behavior is particularly advantageous for polar mechanisms, most notably SN2 reactions, where a strong, unhindered nucleophile is required for an efficient reaction.[1][2]

cluster_dmf1 cluster_dmf2 cluster_dmf3 cluster_dmf4 cation M+ dmf1_o O dmf1_o->cation dmf1_c C dmf1_c->dmf1_o dmf1_n N dmf1_c->dmf1_n dmf2_o O dmf2_o->cation dmf2_c C dmf2_c->dmf2_o dmf2_n N dmf2_c->dmf2_n dmf3_o O dmf3_o->cation dmf3_c C dmf3_c->dmf3_o dmf3_n N dmf3_c->dmf3_n dmf4_o O dmf4_o->cation dmf4_c C dmf4_c->dmf4_o dmf4_n N dmf4_c->dmf4_n

Caption: Solvation of a cation (M+) by DMF molecules.

Applications in Research and Drug Development

DMF's versatility makes it a staple in numerous applications, from laboratory-scale synthesis to industrial manufacturing.

Organic Synthesis

Beyond being a solvent, DMF can also act as a reagent, catalyst, and stabilizer.[1]

  • As a Solvent: It is a preferred medium for many reactions, including nucleophilic substitutions, amide condensations, and palladium-catalyzed couplings like the Heck and Suzuki reactions.[2][13] Its high boiling point allows for reactions to be conducted at elevated temperatures, while its low volatility minimizes solvent loss.[6]

  • As a Reagent: DMF can serve as a source for various functional groups.[1][14]

    • Formylation: In the Vilsmeier-Haack reaction, DMF reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, which then formylates electron-rich aromatic compounds.[2][13]

    • Other Roles: It can also act as a source of a dimethylamino group, a methyl group, or even carbon monoxide in certain metal-catalyzed reactions.[13][14]

dmf DMF (HCON(CH₃)₂) reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ dmf->reagent + POCl₃ poc POCl₃ intermediate Wheland Intermediate reagent->intermediate + Arene arene Arene (Electron-rich) product Formylated Arene intermediate->product Workup

Caption: Vilsmeier-Haack reaction pathway.

Solid-Phase Peptide Synthesis (SPPS)

DMF is the most common solvent utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[15][16] Its primary functions are:

  • Solvating the Resin: It effectively swells the polymer resin support, allowing reagents to access the growing peptide chain.[15]

  • Dissolving Reagents: DMF readily dissolves protected amino acids and coupling reagents (e.g., DCC, HOBt), which is essential for efficient peptide bond formation.[15][17]

  • Washing: It is used extensively for washing the resin between synthetic steps to remove excess reagents and byproducts.

A potential drawback is that technical-grade DMF can contain dimethylamine (B145610) impurities from degradation.[15] Dimethylamine is a base and can cause premature cleavage of the acid-labile Fmoc protecting group, leading to undesired side-products.[15] Therefore, using high-purity, amine-free DMF is critical for successful peptide synthesis.[18][19]

start Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid + Coupling Reagents in DMF wash1->coupling wash2 DMF Wash coupling->wash2 end Elongated Peptide wash2->end

Caption: A typical coupling cycle in SPPS using DMF.

Drug Formulation and Production

In the pharmaceutical industry, DMF serves multiple roles:

  • API Synthesis: It is a key reaction medium for the synthesis of many active pharmaceutical ingredients (APIs).[8]

  • Crystallization: It can be used as a crystallization medium to purify APIs and intermediates.[8]

  • Formulation: Its excellent solvency allows it to dissolve APIs and polymers, aiding in the creation of precise dosage forms like injections and controlled-release systems.[8][20]

  • Polymer Processing: DMF is used to process polymers for fibers, films, and coatings, some of which are used in medical devices.[2][21]

Experimental Protocols

Purification of this compound

For sensitive applications like peptide synthesis or trace analysis, commercial DMF often requires purification to remove water and amine impurities.

Objective: To obtain anhydrous, amine-free DMF.

Materials:

  • Technical-grade DMF

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄), calcium hydride (CaH₂), barium oxide (BaO), or 3Å/4Å molecular sieves).[18][22]

  • Distillation apparatus with a vacuum source and fractionating column.

  • Inert gas (Nitrogen or Argon).

Methodology:

  • Pre-drying:

    • Stir the DMF over anhydrous MgSO₄ (25 g/L) or 4Å molecular sieves overnight.[18] For more rigorous drying, powdered barium oxide (BaO) can be used.[18]

    • Alternatively, for a rapid procedure, stir over calcium hydride (CaH₂, 5% w/v) overnight.[23]

    • Caution: Do not reflux DMF with strong bases like KOH or CaH₂ as this can catalyze its decomposition.[18]

  • Filtration/Decanting:

    • Filter the pre-dried DMF away from the drying agent. If BaO was used, carefully decant the liquid.

  • Vacuum Distillation:

    • DMF decomposes slightly at its atmospheric boiling point (153 °C) to form dimethylamine and carbon monoxide.[2][23] Therefore, distillation must be performed under reduced pressure to lower the boiling point.

    • Set up the distillation apparatus. It is crucial that all glassware is thoroughly dried.

    • Transfer the pre-dried DMF to the distillation flask.

    • Distill the DMF at a reduced pressure (e.g., 15-20 mmHg).[18] The boiling point will be significantly lower (e.g., ~76 °C at 39 mmHg).[5]

    • Discard the initial and final fractions, collecting the main fraction in a receiver flask under an inert atmosphere.

  • Storage:

    • Store the purified DMF in a tightly sealed container over 3Å or 4A molecular sieves to prevent reabsorption of moisture.[22][23] Store under an inert gas like nitrogen or argon.[22]

start Commercial DMF drying Pre-drying (e.g., CaH₂ or Mol. Sieves) Overnight start->drying filtration Filtration / Decanting drying->filtration distillation Vacuum Distillation (Reduced Pressure) filtration->distillation collection Collect Middle Fraction Under Inert Gas distillation->collection storage Store Over Mol. Sieves In Sealed Container collection->storage

Caption: Workflow for the purification of DMF.

Example Protocol: Vilsmeier-Haack Formylation of Indole

Objective: To synthesize Indole-3-carboxaldehyde.

Materials:

  • Indole

  • Purified this compound (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask and magnetic stirrer

Methodology:

  • Setup: In a fume hood, add DMF (e.g., 20 mL) to a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (e.g., 1.1 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve Indole (1 equivalent) in a small amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 20 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 35-40 °C for 2-3 hours.

  • Quenching: Cool the reaction mixture back down in an ice bath. Carefully and slowly add crushed ice, followed by a 10% aqueous NaOH solution until the mixture is alkaline (pH 9-10).

  • Isolation: The product, Indole-3-carboxaldehyde, will precipitate. Stir for an additional hour, then collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. The product can be further purified by recrystallization from aqueous ethanol.

Safety and Handling

DMF is a hazardous substance and must be handled with appropriate precautions. It is flammable and toxic, with significant health risks associated with exposure.[24][25]

Hazard TypeDescriptionReference(s)
Flammability Flammable liquid and vapor. Vapors can form explosive mixtures with air.[25][26]
Acute Toxicity Harmful if inhaled or in contact with skin. Causes eye irritation. Symptoms include nausea, vomiting, and abdominal pain.[21][25][26]
Chronic Toxicity Known to cause liver damage with long-term exposure. May also affect the nervous system.[21][25]
Reproductive Hazard Classified as Repr. 1B (H360D): May damage the unborn child.[24][26]
Exposure Route Readily absorbed through the skin. Primary exposure routes are skin contact and inhalation.[11][21][27]

Safe Handling Procedures:

  • Ventilation: Always handle DMF in a properly functioning chemical fume hood to minimize inhalation exposure.[27]

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile or latex gloves provide inadequate protection. Use appropriate gloves such as butyl rubber or Viton. If DMF contacts a glove, remove it immediately and wash hands.[27]

    • Eye Protection: Chemical safety goggles are mandatory.

    • Clothing: Wear a lab coat, long pants, and closed-toe shoes.[27]

  • Storage: Store DMF in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.[24][26][27]

  • Spills: Evacuate the area. Eliminate all ignition sources. Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[25]

  • Waste Disposal: Dispose of DMF waste as hazardous chemical waste in accordance with local, state, and federal regulations. Containers must be properly labeled and sealed.[27]

First Aid:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[25]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[25]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[25]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[26]

Conclusion

This compound is a uniquely powerful and versatile polar aprotic solvent that plays a central role in modern chemical synthesis and industrial applications. Its ability to dissolve a wide range of substances and accelerate polar reactions makes it an invaluable medium for researchers and drug development professionals. However, its significant utility is matched by considerable health hazards. A thorough understanding of its properties and strict adherence to safety protocols are paramount for harnessing its benefits while ensuring the well-being of laboratory personnel.

References

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylformamide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), an organic compound with the chemical formula HCON(CH₃)₂, is a versatile and widely utilized solvent in research, development, and industrial settings. Its broad applicability stems from its unique physical and chemical properties, most notably its high dielectric constant and aprotic nature, which make it an excellent medium for a variety of chemical reactions. This guide provides a comprehensive overview of the key physical properties of DMF relevant to laboratory work, detailed experimental protocols for their determination, and essential safety and handling information.

Core Physical and Chemical Properties

Pure this compound is a colorless to pale-yellow liquid.[1] While ideally odorless, technical-grade samples often present a faint, fishy smell due to the presence of dimethylamine (B145610) impurities.[2] It is a polar aprotic solvent, meaning it has a large dipole moment and is soluble in water but does not participate in hydrogen bonding as a proton donor.[3] This characteristic makes it particularly suitable for facilitating reactions with polar mechanisms, such as S_N2 reactions.[3]

General and Molecular Data

The fundamental molecular and identifying information for this compound is summarized below.

PropertyValueReference(s)
IUPAC NameThis compound[4]
SynonymsDMF, N,N-Dimethylmethanamide[5]
Chemical FormulaC₃H₇NO[6]
Molecular Weight73.09 g/mol [6]
CAS Number68-12-2[6]
AppearanceColorless to slightly yellow liquid[2]
OdorFaint, amine-like (in technical grades)[2]
Key Physical Properties

The following table outlines the critical physical properties of DMF that are essential for its use in a laboratory setting. These values are crucial for experimental design, reaction optimization, and safety considerations.

PropertyValueConditionsReference(s)
Melting Point -61 °C-[7]
Boiling Point 153 °Cat 1013 hPa[6][8]
Density 0.949 g/cm³at 20 °C[6]
0.944 g/cm³at 25 °C[6]
Viscosity 0.92 mPa·s (cP)at 20 °C[9]
0.802 mPa·s (cP)at 25 °C[6]
Refractive Index (n_D) 1.4305at 20 °C[9]
1.4278at 25 °C[6]
Dielectric Constant 36.7at 25 °C[6]
Vapor Pressure 3.8 hPa (2.7 Torr)at 20 °C[6][9]
Surface Tension 36.42 mN/m (dyn/cm)at 25 °C[6]
Dipole Moment 3.86 Dat 25 °C[9]
Safety-Related Properties

Understanding the safety parameters of DMF is critical for its handling and storage in a laboratory environment.

PropertyValueConditionsReference(s)
Flash Point 58 °CClosed Cup[6][7]
Autoignition Temperature 445 °C-[6]
Explosion Limits Lower: 2.2% (v/v)at 100 °C[2][6]
Upper: 16.0% (v/v)at 100 °C[2][6]
Vapor Density 2.5vs. air (air = 1)[5][6]

Solubility Profile

This compound is renowned for its excellent solvency. It is miscible with water in all proportions and also with a majority of common organic solvents, including alcohols, acetone, and benzene.[2][4] Its polar nature facilitates the dissolution of a wide array of both organic and inorganic compounds, such as polymers and salts.[4] However, its solubility is limited in nonpolar solvents.[4] This broad solubility makes it an invaluable solvent for a diverse range of chemical transformations and analytical procedures.

Safety and Handling in the Laboratory

DMF is classified as a hazardous substance and requires careful handling to minimize exposure risks. It is flammable and can be absorbed through the skin.[10] Chronic exposure is associated with liver damage and reproductive toxicity.[10]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical-resistant safety goggles are mandatory. A face shield is also recommended.[10]

  • Hand Protection: Standard latex or nitrile gloves do not offer adequate protection. Butyl rubber or neoprene gloves are recommended. Gloves should be removed immediately if contaminated.[4][10][11]

  • Body Protection: A chemical-resistant lab coat, long pants, and closed-toed shoes are required at all times when handling DMF.[4][10]

  • Respiratory Protection: All work with DMF should be conducted in a properly functioning chemical fume hood.[4][10] If exposure limits are exceeded, a respirator is necessary.[10]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][11]

  • Keep containers tightly closed to prevent the absorption of moisture and the release of vapors.[1][6]

  • Keep away from sources of ignition, heat, and direct sunlight.[6][11]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Avoid contact with strong oxidizing agents, acids, and bases.[5]

Spill and Waste Management:

  • For small spills within a fume hood, the spill can be absorbed with a non-combustible material like sand.[4]

  • For larger spills (over 1 liter), the area should be evacuated, and emergency services contacted.[4][10]

  • DMF waste should be collected in labeled, closed containers and disposed of as hazardous organic solvent waste.[4]

Below is a logical workflow for the safe handling of this compound in a laboratory setting.

dmf_handling_workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_cleanup 3. Post-Experiment Phase cluster_spill 4. Spill Response prep Preparation handling Handling & Use cleanup Cleanup & Disposal spill Spill Occurs? h Dispose of Waste in Labeled Solvent Container spill->h No l Small Spill (<1L) in Fume Hood spill->l Yes, Small m Large Spill (>1L) or Outside Hood spill->m Yes, Large a Consult SDS for Hazards b Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) a->b c Ensure Chemical Fume Hood is Operational b->c d Prepare Spill Kit c->d e Work Exclusively Inside Chemical Fume Hood d->e e->spill f Keep Container Closed When Not in Use e->f g Keep Away from Ignition Sources e->g i Decontaminate Work Area and Glassware h->i j Remove PPE and Wash Hands Thoroughly i->j k Store DMF in Designated Flammable Storage j->k n Absorb with Non-Combustible Material (e.g., Sand) l->n o Evacuate Area Alert Supervisor Call Emergency Services m->o n->h

Workflow for the safe laboratory handling of this compound.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for measuring key physical properties of a liquid like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[2] This micro-method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Stand and clamps

Methodology:

  • Fill the Thiele tube with heating oil to a level just above the side-arm junction.

  • Add approximately 0.5 mL of the liquid sample (DMF) into the small test tube.

  • Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached tube into the Thiele tube, making sure the heating oil level is above that of the sample. The rubber band should remain above the oil level.[2]

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[2]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[12] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.[5] The pycnometer method is a highly precise technique for determining the density of liquids.[13]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)

  • Analytical balance (accurate to ±0.0001 g)

  • Distilled water (of known temperature-dependent density)

  • Liquid sample (DMF)

  • Thermostat or water bath

  • Filter paper

Methodology:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on the analytical balance (mass m₀).

  • Fill the pycnometer completely with distilled water. Insert the stopper, allowing excess water to exit through the capillary. This ensures a constant, defined volume.

  • Place the filled pycnometer in a thermostat set to a constant temperature (e.g., 20 °C) and allow it to equilibrate for at least 15 minutes.[9]

  • Remove the pycnometer, carefully wipe the exterior dry with filter paper, and weigh it (mass m₁).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the liquid sample (DMF) and repeat steps 3-5 to obtain the mass of the pycnometer filled with the sample (mass m₂).

  • Calculations:

    • Mass of water: m_water = m₁ - m₀

    • Volume of the pycnometer (V): V = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

    • Mass of the liquid sample: m_sample = m₂ - m₀

    • Density of the liquid sample (ρ_sample): ρ_sample = m_sample / V

Determination of Refractive Index (Abbé Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Apparatus:

  • Abbé refractometer

  • Constant temperature water bath/circulator

  • Light source (typically a sodium lamp or a filtered white light source)

  • Dropper or pipette

  • Liquid sample (DMF)

  • Calibration liquid (e.g., distilled water)

  • Lens paper or soft tissue

Methodology:

  • Turn on the refractometer and the light source. If required, connect the instrument to a water bath set to a constant temperature (e.g., 20 °C) and allow it to equilibrate. Refractive index is temperature-dependent.[14]

  • Open the prism assembly. Using a clean dropper, place 2-3 drops of the liquid sample onto the surface of the measuring (bottom) prism. Do not touch the prism surface with the dropper.[15]

  • Gently close the illuminating (top) prism to spread the liquid into a thin, uniform layer.

  • Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • If a colored band appears at the boundary, turn the compensator knob until the boundary becomes a sharp, achromatic line.[15]

  • Fine-tune the adjustment knob to align the sharp boundary line precisely with the center of the crosshairs in the eyepiece.

  • Read the refractive index value directly from the instrument's scale.

  • After the measurement, open the prisms and gently clean both surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone), then allow them to dry.

References

An In-depth Technical Guide to N,N-Dimethylformamide (DMF) Safety in the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of N,N-Dimethylformamide (DMF) in a research laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe working environment.

Understanding the Hazards of this compound

This compound is a versatile aprotic solvent widely used in organic synthesis, peptide coupling, and various formulations.[1][2] However, its utility is matched by significant health hazards. DMF is classified as a reproductive toxin, a suspected human carcinogen, and a substance that can cause damage to the liver and central nervous system.[3] It is readily absorbed through the skin, making dermal contact a significant route of exposure in addition to inhalation.[2][3] Acute exposure can lead to symptoms such as abdominal pain, nausea, vomiting, and dizziness, while chronic exposure is associated with more severe health effects.[4][5]

Health Hazard Summary
  • Reproductive Toxicity: May damage the unborn child.[6]

  • Carcinogenicity: Linked to cancer in humans, although regulatory classifications may vary.[4][7]

  • Hepatotoxicity: Known to be a potent liver toxin.[8][9]

  • Dermal Absorption: Readily absorbed through intact skin, contributing significantly to overall exposure.[2][3]

  • Irritant: Causes skin and serious eye irritation.[6][9][10]

  • Inhalation Hazard: Harmful if inhaled, causing respiratory tract irritation.[9][10]

Quantitative Data

Physical and Chemical Properties
PropertyValue
CAS Number 68-12-2
Molecular Formula C₃H₇NO
Molecular Weight 73.09 g/mol [11]
Appearance Colorless to pale-yellow liquid[5][8]
Odor Faint, fishy, or amine-like[5][12]
Odor Threshold 0.47 - 100 ppm[5][13]
Boiling Point 153 °C (307.4 °F)[11][12]
Melting/Freezing Point -61 °C (-77.8 °F)[11][12]
Flash Point 58 °C (136.4 °F) (Closed Cup)[11][12]
Autoignition Temperature 445 °C (833 °F)[11][12]
Vapor Pressure 3.9 kPa @ 60°C; 1.3 kPa @ 40°C; 0.38 kPa @ 20°C[11]
Vapor Density 2.5 (Air = 1)[11][12]
Specific Gravity/Density 0.945 - 0.950 g/cm³ @ 20°C[7][12]
Solubility Miscible with water and most organic solvents[5][14]
Lower Explosive Limit (LEL) 2.2%[5][8]
Upper Explosive Limit (UEL) 15.2% - 16.0%[5][11]
Occupational Exposure Limits
Regulatory BodyExposure Limit (Time-Weighted Average)Notes
OSHA (PEL) 10 ppm (30 mg/m³)8-hour TWA[8][13]
NIOSH (REL) 10 ppm (30 mg/m³)10-hour TWA[8][13]
ACGIH (TLV) 10 ppm (30 mg/m³)8-hour TWA[8][13]
DFG (MAK) 5 ppm[15]

All limits have a "skin" notation, indicating the potential for significant contribution to the overall exposure by the cutaneous route.[8][15]

Toxicological Data
Route of ExposureSpeciesValue
Oral LD50 Rat2800 - 3040 mg/kg[6][10][12]
Dermal LD50 Rabbit1500 - 4720 mg/kg[9][10][12]
Inhalation LC50 Rat3421 ppm/1H; 1948 ppm/4H[10]
Inhalation LC50 Mouse9400 mg/m³/2H[10][12]

Safety Protocols and Procedures

Hierarchy of Controls

The most effective way to manage the risks associated with DMF is to follow the hierarchy of controls.

Hierarchy of Controls for DMF cluster_controls Hierarchy of Controls for DMF cluster_examples Examples for DMF elimination Elimination substitution Substitution elimination->substitution Most Effective elim_ex Redesign the process to avoid DMF use. elimination->elim_ex engineering Engineering Controls substitution->engineering sub_ex Replace DMF with a less hazardous solvent (e.g., Dimethyl Sulfoxide - DMSO, where feasible). substitution->sub_ex administrative Administrative Controls engineering->administrative eng_ex Use in a certified chemical fume hood. Use closed systems for transfers. engineering->eng_ex ppe Personal Protective Equipment (PPE) administrative->ppe Least Effective admin_ex Develop and enforce a Standard Operating Procedure (SOP). Restrict access to authorized personnel. Provide mandatory safety training. administrative->admin_ex ppe_ex Wear appropriate gloves, eye protection, and lab coat. ppe->ppe_ex

Caption: Hierarchy of Controls for managing DMF exposure.

Personal Protective Equipment (PPE)

Given the high risk of dermal absorption, appropriate PPE is mandatory when handling DMF.

  • Hand Protection: Standard nitrile or latex gloves are not suitable for protection against DMF.[3] Use gloves made of Butyl rubber or other materials specifically rated for resistance to DMF. Always inspect gloves for any signs of degradation or perforation before use.[16][17] Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical splash goggles are required. A face shield should also be worn when there is a significant risk of splashing.[4]

  • Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[3][4]

Caption: PPE selection guide for handling DMF.

Engineering Controls
  • Ventilation: All work with DMF must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][4] If you can smell the characteristic fishy odor of DMF, your engineering controls are not adequate, and you are being exposed.[3]

  • Closed Systems: For larger volumes or frequent use, employ closed systems for transfers to minimize the generation of vapors and the risk of spills.

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[4] Prevent the inhalation of vapors. Keep away from ignition sources as DMF is a combustible liquid.[4][5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][18]

  • Storage: Store DMF in a cool, dry, and well-ventilated area designated for flammable liquids.[3] Keep containers tightly closed.[4] Store away from incompatible materials such as strong oxidizing agents, halogens, and strong acids and bases.[6][10][12]

Experimental Protocols: Best Practices

The following are generalized protocols for common laboratory tasks involving DMF. These should be adapted to the specific requirements of your experiment and incorporated into a detailed, lab-specific Standard Operating Procedure (SOP).

A. Preparing a Solution with DMF

  • Preparation: Don all required PPE as outlined in section 3.2. Ensure the chemical fume hood is on and functioning correctly.

  • Tare Vessel: Place a clean, dry, and appropriately sized container on a balance within the fume hood and tare the balance.

  • Dispensing Solute: Carefully add the solid reagent to the container.

  • Dispensing DMF: Using a clean pipette or graduated cylinder, slowly add the required volume of DMF to the container. Perform this step slowly to avoid splashing.

  • Mixing: Cap the container and mix by swirling or using a magnetic stirrer until the solid is fully dissolved. Keep the container capped when not actively adding or removing material.

  • Labeling: Clearly label the container with the contents, concentration, date, and your initials.

B. Running a Reaction in DMF

  • Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) inside the chemical fume hood. Ensure all glassware is free of defects.

  • Reagent Addition: Add reagents and DMF to the reaction flask. If the reaction is exothermic, consider adding the limiting reagent slowly via an addition funnel and using an ice bath for cooling.

  • Heating: If the reaction requires heating, use a heating mantle with a temperature controller. Do not use an open flame.

  • Monitoring: Monitor the reaction progress as required. Keep the fume hood sash at the lowest practical height.

  • Work-up: Upon completion, cool the reaction to room temperature before proceeding with the work-up (e.g., quenching, extraction).

C. Performing an Extraction with DMF

Note: Due to DMF's miscibility with water, standard aqueous work-ups can be challenging. It is often preferable to remove DMF under reduced pressure if possible. If an extraction is necessary:

  • Quenching: Quench the reaction mixture as appropriate within the fume hood.

  • Dilution: Dilute the reaction mixture with a large volume of water. This is necessary to partition the DMF into the aqueous layer.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Combine the organic layers and wash them repeatedly with water or brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Emergency Procedures

Spills

DMF_Spill_Response spill DMF Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<1L) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>1L) or Outside Fume Hood assess->large_spill Large or Uncontained cleanup 1. Ensure PPE is worn. 2. Cover with non-combustible absorbent material (e.g., sand, vermiculite). 3. Collect into a sealed container for hazardous waste. small_spill->cleanup evacuate 1. Evacuate the area. 2. Alert others and restrict access. 3. Call Emergency Services / EH&S. large_spill->evacuate waste Label waste container and dispose of according to institutional procedures. cleanup->waste

Caption: Workflow for responding to a DMF spill.

Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, have them drink large amounts of water to dilute the substance.[11] Seek immediate medical attention.

Waste Disposal

All DMF-containing waste, including contaminated solids and used gloves, must be treated as hazardous waste.

DMF_Waste_Disposal start Generate DMF Waste collect Collect in a designated, compatible, and properly sealed hazardous waste container. start->collect label_container Label Container Clearly: - "HAZARDOUS WASTE - this compound" - List all components - Accumulation start date collect->label_container storage Store in a well-ventilated area, away from incompatible materials. Ensure container is closed when not in use. Do not fill more than 95% full. label_container->storage pickup Arrange for waste pickup by Environmental Health & Safety (EH&S) within institutional time limits (e.g., 6 months). storage->pickup end Waste Disposed pickup->end

References

Understanding the Polarity and Dielectric Constant of N,N-Dimethylformamide (DMF): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF) is a versatile organic solvent with the chemical formula (CH₃)₂NC(O)H. It is a colorless, water-miscible liquid with a high boiling point, making it a valuable medium for a wide array of chemical reactions and industrial processes.[1][2] Its efficacy as a "universal solvent" stems from its unique combination of a high dielectric constant and an aprotic nature.[2][3] This guide provides an in-depth exploration of the polarity and dielectric constant of DMF, critical parameters that underpin its utility in research, particularly in the pharmaceutical and polymer industries.[3][4][5]

The Molecular Basis of DMF's Polarity

The polarity of a solvent is a critical determinant of its ability to dissolve various solutes and to influence reaction rates and mechanisms. DMF is classified as a polar aprotic solvent.[1][6] Its polarity arises from the significant difference in electronegativity between the oxygen, carbon, and nitrogen atoms within the amide functional group. This leads to a separation of charge and a large dipole moment.[7] The molecule possesses a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen and carbonyl carbon atoms. The presence of polar C=O and C-N bonds contributes to the molecule's overall polarity.[8]

Unlike protic solvents such as water or alcohols, DMF does not have a hydrogen atom bonded to an electronegative atom, and therefore cannot act as a hydrogen bond donor. This aprotic nature is crucial in many chemical reactions, as it enhances the reactivity of nucleophiles by effectively solvating cations while leaving anions relatively unsolvated.[7]

Dielectric Constant: A Measure of Insulating Ability

The dielectric constant (ε), or relative permittivity, of a substance quantifies its ability to insulate electric charges from one another.[9] For a solvent, a higher dielectric constant indicates a greater capacity to dissolve ionic compounds and to stabilize charged intermediates in polar reactions.[9] DMF's high dielectric constant is a direct consequence of its molecular polarity and its ability to align its dipoles to counteract an external electric field.

Quantitative Data on the Polarity and Dielectric Constant of DMF

The following table summarizes the key quantitative parameters that define the polarity of this compound.

PropertyValueTemperature (°C)Reference(s)
Dielectric Constant (ε) 36.71 - 3725[8][10]
Dipole Moment (µ) 3.79 - 3.86 D25[8][10][11]
Polarity Index 6.4Not Specified[8]

Factors Influencing the Dielectric Constant of DMF

The dielectric constant of DMF is not a fixed value but is influenced by several external factors:

  • Temperature: The dielectric constant of DMF generally decreases as the temperature increases.[12] This is because thermal energy disrupts the alignment of molecular dipoles with an applied electric field. For instance, at 10°C, the dielectric constant is approximately 40.34, which decreases to 33.36 at 50°C.[12]

  • Frequency of Applied Electric Field: The dielectric constant of DMF also shows a dependence on the frequency of the applied electric field. At lower frequencies, the value is higher and it decreases as the frequency increases.[12]

  • Mixtures with Other Solvents: When mixed with other solvents, the dielectric constant of the resulting solution is dependent on the composition of the mixture. For example, in mixtures of DMF and water, the dielectric constant decreases as the mole fraction of DMF increases.[13] This is due to the intermolecular interactions between DMF and water molecules.[13] Similarly, in DMF and 2-methoxyethanol (B45455) mixtures, the dielectric constant varies non-linearly with the mole fraction of DMF.[11]

  • Presence of Solutes: The presence of dissolved ions or other polar molecules can also affect the dielectric properties of the solvent.

Experimental Protocols for Measuring the Dielectric Constant of DMF

The determination of the dielectric constant of a liquid like DMF is typically based on the measurement of the capacitance of a test cell with and without the liquid as the dielectric material. The ratio of these two capacitances gives the dielectric constant of the liquid. A common and accurate method is the Capacitance Method using a Parallel Plate Capacitor .

Objective: To determine the dielectric constant of this compound at a specified temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Reference liquid with a known dielectric constant (e.g., benzene (B151609) or cyclohexane)

  • Dielectric constant measurement setup, which includes:

    • A liquid dielectric test cell (e.g., a two-terminal or three-terminal parallel plate capacitor)

    • A precision LCR meter or capacitance bridge

    • A temperature-controlled bath or chamber

    • Connecting cables

Procedure:

  • Calibration and Preparation:

    • Ensure the dielectric test cell is clean and dry. Rinse with a suitable solvent (e.g., acetone) and dry thoroughly.

    • Calibrate the LCR meter according to the manufacturer's instructions.

    • Set the temperature of the water bath or chamber to the desired measurement temperature (e.g., 25°C) and allow the test cell to equilibrate.

  • Measurement of Air Capacitance (C₀):

    • With the test cell empty (containing only air), measure the capacitance. This value is the air capacitance, C₀.

  • Measurement of the Capacitance of the Reference Liquid (C_ref):

    • Fill the test cell with the reference liquid of a known dielectric constant (ε_ref).

    • Ensure there are no air bubbles trapped between the capacitor plates.

    • Allow the liquid to reach thermal equilibrium.

    • Measure the capacitance of the cell with the reference liquid, C_ref.

  • Measurement of the Capacitance of DMF (C_DMF):

    • Empty and clean the test cell thoroughly.

    • Fill the test cell with the DMF sample.

    • Again, ensure no air bubbles are present and allow for thermal equilibration.

    • Measure the capacitance of the cell with DMF, C_DMF.

  • Calculation of the Dielectric Constant of DMF (ε_DMF):

    • The dielectric constant of DMF can be calculated using the following formula:

      ε_DMF = 1 + [(C_DMF - C₀) / (C_ref - C₀)] * (ε_ref - 1)

    • This formula provides a more accurate value by comparing the sample to a reference liquid, which can help to compensate for stray capacitances.

Safety Precautions:

  • This compound is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Ensure that all electrical equipment is properly grounded.

Visualizations

MolecularStructure cluster_DMF This compound (DMF) Molecule C1 C O1 O C1->O1 double bond N1 N C1->N1 H1 H C1->H1 C2 C N1->C2 C3 C N1->C3 H2 H C2->H2 H3 H C2->H3 H4 H C2->H4 H5 H C3->H5 H6 H C3->H6 H7 H C3->H7

Caption: Molecular structure of this compound.

FactorsInfluencingDielectricConstant DMF Dielectric Constant of DMF Temp Temperature Temp->DMF Inverse Relationship Freq Frequency of Electric Field Freq->DMF Inverse Relationship Mix Solvent Mixtures Mix->DMF Non-linear Dependence Solutes Presence of Solutes Solutes->DMF Affects Value

Caption: Factors influencing the dielectric constant of DMF.

ExperimentalWorkflow start Start prep Prepare & Calibrate (Clean cell, set temperature) start->prep measure_air Measure Air Capacitance (C₀) prep->measure_air measure_ref Measure Reference Liquid Capacitance (C_ref) measure_air->measure_ref measure_dmf Measure DMF Capacitance (C_DMF) measure_ref->measure_dmf calculate Calculate Dielectric Constant of DMF (ε_DMF) measure_dmf->calculate end End calculate->end

Caption: Experimental workflow for measuring the dielectric constant.

References

An In-depth Technical Guide to the Mechanism of N,N-Dimethylformamide as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF) is a versatile organic compound widely recognized for its exceptional properties as a polar aprotic solvent. Its unique molecular structure and high polarity make it an indispensable medium for a vast array of chemical transformations, ranging from nucleophilic substitutions to transition metal-catalyzed cross-couplings. This guide provides a detailed examination of the core mechanisms through which DMF influences reaction pathways, its physicochemical properties, and its role in various synthetic contexts.

Core Mechanism: The Nature of Solvation in DMF

The efficacy of DMF as a solvent is rooted in its distinct molecular structure: a formyl group bonded to a dimethylamino group. This arrangement results in a high dipole moment and a high dielectric constant, classifying it as a polar solvent. However, it lacks acidic protons—hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen—and is therefore "aprotic."[1]

This polar aprotic nature dictates its solvation mechanism:

  • Cation Solvation: DMF effectively solvates cations. The lone pairs of electrons on the carbonyl oxygen atom, which carries a partial negative charge, coordinate with positively charged species. This interaction stabilizes the cations by forming a solvation shell around them.[2][3]

  • Anion Solvation: In contrast, anions are poorly solvated by DMF. The positive end of the molecule's dipole, located at the carbonyl carbon and nitrogen atoms, is sterically hindered by the two methyl groups.[2] Consequently, anions are left relatively "naked" and unsolvated in solution. This lack of strong solvation enhances the nucleophilicity of the anion, making it more reactive and available to participate in chemical reactions.[4][5] This is a key factor in accelerating reaction rates, particularly for processes like S(_N)2 reactions.[4]

G cluster_0 Differential Solvation in DMF DMF1 DMF DMF2 DMF DMF3 DMF DMF4 DMF Cation Cation Cation->DMF1 Oδ- Cation->DMF2 Oδ- Cation->DMF3 Oδ- Cation->DMF4 Oδ- Cation_label Cation is strongly solvated Anion_label Anion is 'naked' and highly reactive

Figure 1. Differential solvation of ions by DMF.

Physicochemical Properties of DMF

The utility of a solvent is defined by its physical and chemical properties. DMF's high boiling point, miscibility with a wide range of solvents, and high polarity are central to its widespread use.

PropertyValueReference(s)
Molecular Formula C₃H₇NO[6][7]
Molar Mass 73.09 g/mol [7]
Appearance Clear, colorless liquid[7]
Boiling Point 153 °C (307 °F)[6][7][8]
Melting Point -61 °C (-78 °F)[6][8]
Density 0.944 g/cm³ at 20°C[6][7]
Dielectric Constant 36.7 at 25°C[7][9]
Dipole Moment 3.86 D[10]
Viscosity 0.802 mPa·s at 25°C[9]
Vapor Pressure 3.77 mmHg at 25°C[7]
Solubility Miscible with water and most organic solvents[6][7][8][11]
Flash Point 58 °C (136 °F) (Closed Cup)[7]

Role in Key Reaction Mechanisms

DMF's unique solvating properties make it an ideal medium for reactions involving polar or ionic species.

DMF is a quintessential solvent for S(_N)2 reactions.[8][10][12] The mechanism is favored for several reasons:

  • Enhanced Nucleophilicity : As previously described, DMF leaves nucleophiles (anions) poorly solvated and thus highly reactive.[4][5]

  • Transition State Stabilization : The S(_N)2 transition state involves a partial separation of charge. DMF's high polarity stabilizes this transition state, lowering the activation energy of the reaction and increasing the reaction rate.[2][13]

  • Substrate Solubility : DMF effectively dissolves a wide range of organic substrates and inorganic salt nucleophiles, creating a homogeneous reaction environment.[11]

The overall effect is a significant acceleration of S(_N)2 reaction rates compared to protic or non-polar solvents.[14]

SN2_Mechanism cluster_reactants Reactant State Reactants Nu- + R-LG (in DMF) TransitionState [Nu---R---LG]δ- (Transition State) Reactants->TransitionState Attack Products Nu-R + LG- TransitionState->Products Inversion of Stereochemistry Cation M+ (Solvated by DMF) Nucleophile Nu- ('Naked' Nucleophile)

Figure 2. SN2 reaction pathway in DMF.

While DMF generally favors substitution, elimination reactions (E2) can compete, particularly under certain conditions:

  • Strong, Bulky Bases : When the nucleophile is also a strong, sterically hindered base, E2 can become the dominant pathway.

  • Secondary/Tertiary Substrates : For secondary and tertiary alkyl halides, elimination is often favored over substitution.[15]

  • Elevated Temperatures : Higher temperatures tend to favor elimination over substitution, as elimination reactions often have a higher activation energy but are entropically favored.[13]

For secondary alkyl halides reacting with strongly basic nucleophiles (e.g., alkoxides), the E2 pathway is often the major route even in polar aprotic solvents like DMF.[15]

DMF is a common solvent in many palladium, nickel, and iron-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi).[16][17][18] Its role extends beyond simply dissolving reactants:

  • Solubility : It effectively dissolves both the organic halides/triflates and the organometallic reagents, as well as the metal catalysts and ligands.[16][17]

  • Stability and Reactivity : It can influence the stability and reactivity of organometallic reagents. For example, some alkylzinc reagents show enhanced reactivity in DMF compared to other solvents like THF.[16][18]

  • Ligand Properties : The oxygen atom of DMF can coordinate to the metal center, acting as a weak ligand. This can stabilize the catalytic species and influence the reaction outcome.[19]

  • CO Surrogate : At high temperatures, DMF can undergo decarbonylation to produce carbon monoxide (CO) and dimethylamine (B145610).[8] This property has been exploited in carbonylation reactions where DMF serves as an in situ source of CO.[20]

CrossCouplingWorkflow Start Reactants: R-X, R'-M, Catalyst, Base Dissolution Dissolution in DMF (Homogeneous Solution) Start->Dissolution OxidativeAddition Oxidative Addition [Pd(0) -> Pd(II)] Dissolution->OxidativeAddition Transmetalation Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination [Pd(II) -> Pd(0)] Transmetalation->ReductiveElimination ReductiveElimination->OxidativeAddition Catalytic Cycle Product Product: R-R' ReductiveElimination->Product

Figure 3. Workflow for a transition metal-catalyzed coupling.

Solute-Solvent Interactions and Decomposition

The interactions between DMF and solutes are primarily dipole-dipole forces.[21][22] For solutes capable of hydrogen bonding (e.g., water, alcohols), DMF can act as a hydrogen bond acceptor via its carbonyl oxygen.[23] Spectroscopic studies, such as infrared and Raman spectroscopy, have been employed to investigate these complex solute-solvent and solute-solute interactions, revealing that molecular motion can be significantly hindered in neat DMF due to strong intermolecular correlations.[21]

While stable under normal conditions, DMF can decompose under specific circumstances:[6][7]

  • Hydrolysis : In the presence of strong acids or bases, especially at elevated temperatures, DMF hydrolyzes to form dimethylamine and formic acid.[8][10]

  • Thermal Decomposition : Near its boiling point (153 °C), DMF can undergo decarbonylation to yield dimethylamine and carbon monoxide.[8] For this reason, distillation is often performed under reduced pressure.

  • Biological Degradation : Certain microorganisms can degrade DMF, typically initiating the pathway by hydrolysis via an N,N-dimethylformamidase enzyme to yield dimethylamine and formate.[24][25]

DecompositionPathways DMF This compound (DMF) Hydrolysis_Products Dimethylamine + Formic Acid DMF->Hydrolysis_Products Strong Acid/Base, Heat (Hydrolysis) Thermal_Products Dimethylamine + Carbon Monoxide DMF->Thermal_Products ~153 °C (Decarbonylation)

Figure 4. Primary chemical decomposition pathways of DMF.

Experimental Protocols for Studying Solvent Effects

The influence of DMF as a solvent is quantified through various experimental methodologies. While specific protocols are tailored to the reaction under investigation, the general approaches include:

  • Kinetic Studies for Reaction Rate Analysis:

    • Objective: To quantify the effect of DMF on reaction rates compared to other solvents.

    • Methodology: A model reaction (e.g., the reaction of an alkyl halide with a nucleophile for S(_N)2 studies) is set up in parallel in DMF and a series of other solvents under identical temperature and concentration conditions. The progress of the reaction is monitored over time by periodically taking aliquots and quenching the reaction. The concentration of reactants and/or products in the aliquots is determined using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The rate constants (k) are then calculated from the concentration-time data. A comparison of the rate constants directly reveals the extent to which DMF accelerates or decelerates the reaction.

  • Spectroscopic Analysis of Solute-Solvent Interactions:

    • Objective: To probe the intermolecular interactions between DMF and solute molecules.

    • Methodology:

      • NMR Spectroscopy: The chemical shifts of solute protons or other nuclei are measured in a non-interacting solvent (e.g., CCl₄) and then in DMF. Changes in chemical shifts upon moving to DMF indicate specific interactions, such as hydrogen bonding to the carbonyl oxygen, which can deshield nearby protons.[23]

      • Infrared (IR) and Raman Spectroscopy: The vibrational spectra of a solute are recorded in DMF. Shifts in the vibrational frequencies (e.g., of a C=O or O-H stretch) compared to the neat solute or the solute in a non-polar solvent provide direct evidence of intermolecular forces, such as dipole-dipole interactions or hydrogen bonding.[21]

  • Cyclic Voltammetry for Electrochemical Reactions:

    • Objective: To determine the effect of DMF on the redox potentials and stability of electroactive species.

    • Methodology: A three-electrode cell is assembled containing a working electrode, a reference electrode, and a counter electrode. The electrolyte solution consists of a supporting electrolyte and the electroactive species of interest dissolved in DMF. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information on the redox potentials of the species. By performing the experiment in different solvents, one can determine how the solvent's ability to solvate the oxidized and reduced forms of the species affects the electrochemical process.

Conclusion

This compound's role as a reaction solvent is far more dynamic than that of an inert medium. Its polar aprotic nature fundamentally alters the reactivity of ionic species, particularly by solvating cations while leaving anions "naked" and highly nucleophilic. This mechanism is the primary reason for its effectiveness in accelerating polar reactions like the S(_N)2 pathway. Furthermore, its ability to dissolve a wide range of materials, its high boiling point, and its interactions with transition metal catalysts make it a versatile and powerful tool for a broad spectrum of applications in academic research, pharmaceutical development, and industrial synthesis. A thorough understanding of these underlying mechanisms is critical for any scientist seeking to optimize reaction conditions and achieve desired synthetic outcomes.

References

The Unraveling of a Workhorse Solvent: An In-depth Technical Guide to the Decomposition of N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), a ubiquitous solvent in chemical synthesis, pharmaceutical manufacturing, and various industrial processes, is prized for its high dissolving power and miscibility with a wide range of organic and inorganic compounds. However, its utility is shadowed by its potential for decomposition under various thermal, chemical, and energetic influences. A thorough understanding of the decomposition products and mechanisms of DMF is paramount for ensuring process safety, product purity, and environmental stewardship. This technical guide provides a comprehensive overview of the primary decomposition pathways of DMF, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in navigating the complexities of this versatile solvent.

Thermal Decomposition: A Pathway to Simpler Amines and Carbon Monoxide

Under elevated temperatures, this compound undergoes thermal decomposition, primarily yielding dimethylamine (B145610) (DMA) and carbon monoxide. This process is of significant concern in industrial settings where DMF is used at high temperatures, as the generation of gaseous byproducts can lead to pressure buildup in closed systems.

The primary thermal decomposition reaction is a decarbonylation process. Temperatures exceeding 350°C are typically required for this decomposition to occur at an appreciable rate in the absence of catalysts.[1][2] However, the presence of certain reagents can significantly lower the decomposition temperature.

Decomposition Products:

  • Primary Products: Dimethylamine ((CH₃)₂NH) and Carbon Monoxide (CO).[1][2]

  • Secondary Products: At higher temperatures, dimethylamine can further decompose to yield methane (B114726) and nitrogen.[3]

Quantitative Thermal Decomposition Data

The following table summarizes key quantitative data related to the thermal decomposition of DMF.

ParameterValueConditionsReference(s)
Decomposition Onset Temperature > 350 °CNeat DMF[1][2]
Decomposition Onset with NaH (9.5%) 76.1 °C9.5% NaH, 6.3% mineral oil, 84.2% DMF[4][5]
Decomposition Onset with NaH (24.6%) 39.8 °C24.6% NaH, 16.4% mineral oil, 59% DMF[4][5]
Exotherm with NaH (9.5%) -528.4 J/gAccelerating Rate Calorimetry (ARC)[4]
Exotherm with NaH (24.6%) > -601.8 J/gAccelerating Rate Calorimetry (ARC)[4][5]
Thermal Decomposition Mechanism

The thermal decomposition of DMF is a unimolecular process that proceeds through a four-membered transition state.

Thermal_Decomposition DMF This compound (CH₃)₂NCHO TS Four-membered Transition State DMF->TS Heat (Δ) Products Dimethylamine ((CH₃)₂NH) + Carbon Monoxide (CO) TS->Products

Thermal Decomposition Pathway of DMF.

Chemical Decomposition: The Role of Hydrolysis

In the presence of water, particularly under acidic or basic conditions and at elevated temperatures, DMF can undergo hydrolysis to yield formic acid and dimethylamine.[1][6] This hydrolytic instability is a critical consideration in aqueous reaction systems and during workup procedures.

Decomposition Products:

  • Primary Products: Formic Acid (HCOOH) and Dimethylamine ((CH₃)₂NH).[1][6]

Quantitative Hydrolysis Data

The rate of DMF hydrolysis is dependent on pH and temperature.

ParameterValueConditionsReference(s)
Pseudo-first-order rate constant (kobs) 9.3 × 10⁻⁴ s⁻¹pH > 13.5, 10 °C[7]
Estimated pseudo-first-order rate constant 1.4 × 10⁻¹ s⁻¹pH 0.05, 10 °C (extrapolated)[7]
Formic Acid Yield up to 1.0% (w/w)Presence of strong acids[8][9]
Hydrolysis Mechanisms

The mechanism of hydrolysis differs under acidic and basic conditions.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

Acid_Hydrolysis DMF This compound Protonated_DMF Protonated DMF DMF->Protonated_DMF + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_DMF->Tetrahedral_Intermediate + H₂O Products Formic Acid + Dimethylamine Tetrahedral_Intermediate->Products - H⁺

Acid-Catalyzed Hydrolysis of DMF.

In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to the products.

Base_Hydrolysis DMF This compound Tetrahedral_Intermediate Tetrahedral Intermediate DMF->Tetrahedral_Intermediate + OH⁻ Products Formate + Dimethylamine Tetrahedral_Intermediate->Products

Base-Catalyzed Hydrolysis of DMF.

Photocatalytic Decomposition: A Light-Driven Degradation

This compound can be degraded through photocatalysis, typically using a semiconductor photocatalyst such as titanium dioxide (TiO₂).[10][11] Upon irradiation with UV light, the photocatalyst generates highly reactive oxygen species that attack the DMF molecule.

Decomposition Products:

  • Primary Products: The initial products can include N-methylformamide, formaldehyde, and dimethylamine.[10][11]

  • Mineralization Products: Complete degradation leads to the formation of carbon dioxide, water, and inorganic nitrogen species like ammonium (B1175870) and nitrate (B79036) ions.[10]

Photocatalytic Decomposition Mechanism on TiO₂

The process begins with the generation of an electron-hole pair in the TiO₂ semiconductor upon UV irradiation. The hole can oxidize water or hydroxide ions to produce hydroxyl radicals (•OH), which are powerful oxidizing agents.

Photocatalytic_Decomposition cluster_catalyst TiO₂ Surface cluster_reaction Degradation Pathway TiO2 TiO₂ e_h e⁻ / h⁺ pair TiO2->e_h OH_rad •OH (Hydroxyl Radical) e_h->OH_rad + H₂O/OH⁻ (oxidation by h⁺) DMF This compound Intermediates Intermediates (N-methylformamide, formaldehyde) DMF->Intermediates + •OH Mineralization Mineralization Products (CO₂, H₂O, NH₄⁺, NO₃⁻) Intermediates->Mineralization + •OH UV UV Light (hν) UV->TiO2 H2O H₂O / OH⁻

Photocatalytic Decomposition of DMF on TiO₂.

Biodegradation: The Microbial Approach

Certain microorganisms are capable of utilizing this compound as a sole source of carbon and nitrogen.[12][13] The biodegradation of DMF typically begins with an enzymatic hydrolysis reaction.

Decomposition Products:

  • Primary Products: Dimethylamine (DMA) and Formate.[6][13]

  • Subsequent Products: DMA is further metabolized to methylamine (B109427) (MA) and formaldehyde.[13] Ultimately, these are converted to ammonia, carbon dioxide, and water.[13]

Enzymatic Degradation Pathway

The key enzyme in the primary biodegradation pathway is N,N-dimethylformamidase (DMFase), which catalyzes the hydrolysis of DMF.[13][14]

Biodegradation_Pathway DMF This compound DMA_Formate Dimethylamine + Formate DMF->DMA_Formate N,N-dimethylformamidase (DMFase) MA_Formaldehyde Methylamine + Formaldehyde DMA_Formate->MA_Formaldehyde Dimethylamine dehydrogenase Ammonia_Formaldehyde Ammonia + Formaldehyde MA_Formaldehyde->Ammonia_Formaldehyde Methylamine dehydrogenase Mineralization CO₂ + H₂O + NH₃ Ammonia_Formaldehyde->Mineralization Further Metabolism

Biodegradation Pathway of DMF.

Experimental Protocols

Accurate and reproducible experimental data are crucial for understanding and mitigating the risks associated with DMF decomposition. Below are detailed protocols for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability of DMF and the energetics of its decomposition.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small, accurately weighed sample of DMF (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[3][15]

  • Temperature Program: A linear heating rate is applied, commonly 10-20 K/min.[2][16] The temperature range should be sufficient to observe the complete decomposition of the sample.

  • Data Analysis: The TGA curve plots mass loss as a function of temperature, indicating the onset and completion of decomposition. The DSC curve shows the heat flow, indicating whether the decomposition is exothermic or endothermic.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of DMF decomposition.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Gaseous samples from the headspace of a reaction or liquid samples diluted in a suitable solvent are injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column with a suitable stationary phase is used. A common choice is a mid-polarity column like a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][17]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

    • Injector: Splitless injection is often used for trace analysis. The injector temperature is typically set around 160-180 °C.[17]

    • Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 60°C held for 1 minute, then ramped at 10°C/min to 120°C, held for 2 minutes, and then ramped at 20°C/min to 200°C and held for 5 minutes.[17]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.[17]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Analysis: The mass spectrum of each separated component is compared to a library of known spectra (e.g., NIST) for identification.

Experimental Setup for Photocatalytic Degradation

A typical batch reactor setup is used to evaluate the photocatalytic degradation of DMF in an aqueous solution.

  • Photoreactor: A vessel made of a UV-transparent material (e.g., quartz) is used.[18]

  • Light Source: A UV lamp (e.g., mercury lamp) or a solar simulator is positioned to irradiate the reactor.[18]

  • Catalyst Suspension: A known amount of photocatalyst (e.g., TiO₂) is suspended in an aqueous solution of DMF of a specific concentration.[18]

  • Stirring: The suspension is continuously stirred to ensure uniform irradiation and contact between the catalyst and the substrate.[18]

  • Sampling: Aliquots of the solution are withdrawn at regular intervals to monitor the degradation of DMF and the formation of products using techniques like HPLC or TOC (Total Organic Carbon) analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample DMF Sample Dilution Dilution/Extraction Sample->Dilution TGA_DSC TGA-DSC Sample->TGA_DSC Photocatalysis Photocatalytic Reactor Sample->Photocatalysis GC_MS GC-MS Dilution->GC_MS Thermal_Stability Thermal Stability Data TGA_DSC->Thermal_Stability Product_ID Product Identification GC_MS->Product_ID Degradation_Kinetics Degradation Kinetics Photocatalysis->Degradation_Kinetics

General Experimental Workflow for Studying DMF Decomposition.

Conclusion

The decomposition of this compound is a multifaceted process influenced by temperature, chemical environment, light, and biological activity. A comprehensive understanding of its degradation pathways, the products formed, and the underlying mechanisms is essential for the safe and effective use of this solvent in research and industry. This guide provides a foundational understanding and practical methodologies to assist professionals in mitigating the risks associated with DMF decomposition, ensuring process robustness and environmental safety. Further research into the kinetics and intermediate species of these decomposition reactions will continue to enhance our ability to predict and control the stability of this indispensable solvent.

References

The Role of Dimethylformamide (DMF) in Facilitating SN2 Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylformamide (DMF) is a powerful polar aprotic solvent that plays a crucial role in accelerating the rates of bimolecular nucleophilic substitution (SN2) reactions. Its unique combination of high dielectric constant, large dipole moment, and inability to act as a hydrogen bond donor makes it an ideal medium for reactions involving anionic nucleophiles. This guide provides a comprehensive overview of the fundamental principles governing the role of DMF in SN2 reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. Understanding the profound effect of DMF on SN2 reaction kinetics is paramount for chemists engaged in the synthesis of pharmaceuticals and other complex organic molecules, where precise control over reaction outcomes is critical.

Introduction: The Significance of Solvent Choice in SN2 Reactions

The SN2 reaction, a cornerstone of organic synthesis, involves the concerted displacement of a leaving group by a nucleophile at a saturated carbon center. The reaction rate is highly sensitive to the nature of the solvent. Solvents are broadly classified as protic or aprotic, and polar or nonpolar. For SN2 reactions, polar aprotic solvents are particularly advantageous.[1][2] Unlike polar protic solvents (e.g., water, alcohols), which can form strong hydrogen bonds with anionic nucleophiles and thus reduce their reactivity, polar aprotic solvents enhance nucleophilicity.[1] Among the commonly used polar aprotic solvents, this compound (DMF) has emerged as a solvent of choice for a wide range of SN2 transformations.

Physicochemical Properties of DMF

DMF's efficacy as an SN2 solvent stems from its distinct physicochemical properties. It is a colorless, high-boiling (153 °C) organic liquid with a high dielectric constant and a significant dipole moment. These properties allow it to effectively dissolve a wide range of organic substrates and inorganic salts, which are often the source of the nucleophile.

PropertyValue
Molecular FormulaC₃H₇NO
Molar Mass73.09 g/mol
Density0.944 g/cm³ (at 20 °C)
Boiling Point153 °C
Dielectric Constant36.7
Dipole Moment3.82 D

The Mechanism of DMF-Facilitated SN2 Reactions

The primary role of DMF in facilitating SN2 reactions is its ability to solvate cations effectively while leaving the anionic nucleophile relatively "naked" and therefore more reactive.[3]

  • Cation Solvation: The partially negative oxygen atom of the carbonyl group in DMF strongly coordinates with the cation (e.g., Na⁺, K⁺) of the nucleophilic salt. This interaction effectively shields the cation, preventing it from forming a tight ion pair with the anionic nucleophile.

  • Minimal Anion Solvation: As an aprotic solvent, DMF lacks acidic protons and therefore cannot act as a hydrogen bond donor. Consequently, it only weakly solvates the anionic nucleophile through weaker ion-dipole interactions. This leaves the nucleophile's lone pair of electrons more available for backside attack on the electrophilic carbon of the substrate.

This differential solvation significantly lowers the activation energy of the SN2 reaction, leading to a dramatic increase in the reaction rate compared to protic solvents.

Quantitative Data: The Impact of DMF on SN2 Reaction Rates

The choice of solvent can have a profound impact on the kinetics of an SN2 reaction. The following table summarizes the relative rates of a typical SN2 reaction in various solvents, highlighting the superior performance of polar aprotic solvents like DMF.

Table 1: Relative Rates of the SN2 Reaction of Methyl Iodide with Chloride Ion in Various Solvents [2]

SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic331
Water (H₂O)Polar Protic807
Formamide (HCONH₂)Polar Protic11112
This compound (DMF) Polar Aprotic 37 1,200,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic471,300,000
Acetone ((CH₃)₂CO)Polar Aprotic21500,000
Acetonitrile (CH₃CN)Polar Aprotic385,000

As the data clearly indicates, the rate of this SN2 reaction is orders of magnitude faster in polar aprotic solvents like DMF and DMSO compared to polar protic solvents.

Experimental Protocols for SN2 Reactions in DMF

The following are detailed experimental protocols for representative SN2 reactions conducted in DMF.

Synthesis of Benzyl (B1604629) Azide (B81097) from Benzyl Bromide

Reaction: C₆H₅CH₂Br + NaN₃ → C₆H₅CH₂N₃ + NaBr

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • This compound (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.

Synthesis of Butyronitrile (B89842) from 1-Bromopropane (B46711)

Reaction: CH₃CH₂CH₂Br + NaCN → CH₃CH₂CH₂CN + NaBr

Materials:

  • 1-Bromopropane

  • Sodium cyanide (NaCN)

  • This compound (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask fitted with a reflux condenser, a thermometer, and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous DMF.

  • Heat the mixture to 50-60 °C with stirring to dissolve the sodium cyanide.

  • Slowly add 1-bromopropane (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, continue to heat the mixture at 70-80 °C for 4-6 hours, monitoring the reaction by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the diethyl ether by distillation.

  • The crude butyronitrile can be purified by fractional distillation.

Visualizing Reaction Pathways and Workflows

SN2 Reaction Mechanism

The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the carbon center.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Breaking

Caption: The concerted SN2 reaction mechanism.

Solvation by DMF

This diagram illustrates how DMF solvates the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.

Caption: Cation solvation by DMF enhances nucleophilicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an SN2 reaction performed in the laboratory.

Experimental_Workflow A 1. Reactant Preparation (Substrate, Nucleophile, DMF) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Reaction Monitoring (TLC, GC, etc.) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Distillation, Chromatography) D->E F 6. Product Characterization (NMR, IR, MS) E->F

References

A Comprehensive Technical Guide to the Miscibility of N,N-Dimethylformamide (DMF) with Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), a versatile aprotic solvent, is a cornerstone in numerous applications within research, chemical synthesis, and the pharmaceutical industry. Its broad miscibility with water and a wide array of organic compounds makes it an invaluable medium for a diverse range of chemical reactions and processes. This technical guide provides an in-depth exploration of the miscibility of DMF, presenting quantitative data, detailed experimental protocols, and the fundamental physicochemical principles that govern its solvent properties.

Physicochemical Principles of DMF Miscibility

This compound's exceptional solvent characteristics stem from its unique molecular structure. As a polar aprotic solvent, it possesses a large dipole moment and a high dielectric constant, enabling it to effectively solvate a variety of polar and nonpolar compounds. The core principles governing its miscibility include:

  • Polarity and Dipole Moment: DMF has a high dipole moment, arising from the polarized carbonyl group and the nitrogen atom. This allows for strong dipole-dipole interactions with other polar molecules, leading to high miscibility.

  • Hydrogen Bonding: While DMF is an aprotic solvent (lacking a hydrogen atom bonded to an electronegative atom), the oxygen atom of the carbonyl group can act as a strong hydrogen bond acceptor. This capability is crucial for its miscibility with protic solvents like water and alcohols.

  • Dielectric Constant: With a high dielectric constant, DMF can effectively reduce the electrostatic forces between ions, making it an excellent solvent for many inorganic salts.

  • "Like Dissolves Like": This fundamental principle of solubility is highly applicable to DMF. Its polar nature ensures its miscibility with other polar solvents. Conversely, its miscibility with nonpolar solvents is more limited, particularly with aliphatic hydrocarbons.

Quantitative Miscibility Data

The following tables summarize the miscibility of this compound with water and a range of common organic solvents. The data is compiled from various chemical databases and solvent miscibility charts.

Table 1: Miscibility of this compound (DMF) with Water and Common Organic Solvents

Solvent ClassSolvent NameMiscibility with DMF
Water WaterMiscible
Alcohols MethanolMiscible
EthanolMiscible
IsopropanolMiscible
Ketones AcetoneMiscible
Methyl Ethyl KetoneMiscible
Esters Ethyl AcetateMiscible
Ethers Diethyl EtherMiscible[1]
Tetrahydrofuran (THF)Miscible
1,4-DioxaneMiscible
Aromatic Hydrocarbons BenzeneMiscible[2]
TolueneMiscible
XyleneConflicting Data (Miscible/Immiscible)[1]
Halogenated Hydrocarbons DichloromethaneMiscible
ChloroformMiscible
Amides N,N-Dimethylacetamide (DMAc)Miscible
Sulfoxides Dimethyl Sulfoxide (DMSO)Miscible
Nitriles AcetonitrileMiscible

Table 2: Miscibility of this compound (DMF) with Aliphatic Hydrocarbons

Solvent NameMiscibility with DMF
n-HexaneImmiscible
n-HeptaneImmiscible
CyclohexaneImmiscible
LigroinSlightly Soluble[2]

Experimental Protocol for Determining Solvent Miscibility

A standardized method for qualitatively assessing the miscibility of a solvent with water is outlined in ASTM D1722.[3][4][5][6] This method can be adapted for a general qualitative determination of miscibility between DMF and other organic solvents.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at ambient temperature.

Materials:

  • This compound (high purity)

  • Test solvent (high purity)

  • Two 10 mL graduated cylinders with stoppers

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure both the DMF and the test solvent are at a consistent, recorded ambient temperature.

  • Measurement: Using a clean pipette, add 5.0 mL of DMF to a 10 mL graduated cylinder.

  • Addition of Test Solvent: In the same graduated cylinder, add 5.0 mL of the test solvent.

  • Mixing: Stopper the graduated cylinder and invert it 10-15 times to ensure thorough mixing. A vortex mixer can be used for a more vigorous and consistent mixing.

  • Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the contents of the cylinder against a well-lit background.

  • Interpretation of Results:

    • Miscible: The mixture is a single, clear, and uniform liquid phase with no signs of separation or cloudiness.

    • Partially Miscible: The mixture appears cloudy or turbid, or two distinct liquid layers are formed, but the volume of each layer is not equal to the initial volumes of the individual solvents.

    • Immiscible: Two distinct, clear liquid layers are observed, with a sharp interface between them. The volume of each layer corresponds to the initial 5.0 mL of each solvent.

  • Repeatability: For confirmation, the experiment should be repeated, adding the test solvent first, followed by DMF.

Visualizing the Miscibility Determination Workflow

The following diagram illustrates the logical workflow for determining the miscibility of two solvents.

G Workflow for Solvent Miscibility Determination start Start measure_dmf Measure 5 mL of DMF into a graduated cylinder start->measure_dmf measure_solvent Measure 5 mL of the test solvent into the same cylinder measure_dmf->measure_solvent mix Stopper and mix thoroughly measure_solvent->mix observe Let stand and observe for phase separation mix->observe decision Single clear phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible_decision Two distinct layers? decision->immiscible_decision No end End miscible->end immiscible Result: Immiscible immiscible_decision->immiscible Yes partially_miscible Result: Partially Miscible (Cloudy/Turbid) immiscible_decision->partially_miscible No immiscible->end partially_miscible->end

Caption: A flowchart illustrating the steps for determining solvent miscibility.

Conclusion

This compound's broad miscibility with water and a vast range of organic solvents solidifies its role as a "universal solvent" in many scientific and industrial settings. Understanding the physicochemical principles behind its miscibility, supported by reliable data and standardized experimental protocols, is crucial for its effective application in research, development, and manufacturing. This guide provides a foundational understanding for professionals working with this important solvent.

References

Navigating the Risks: A Technical Guide to Dimethylformamide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylformamide (DMF), a widely utilized solvent in research and pharmaceutical development, offers excellent solvating properties for a broad range of organic and inorganic compounds. However, its utility is paralleled by significant health and safety risks that necessitate a thorough understanding and strict adherence to safety protocols. This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with DMF, detailed experimental protocols for toxicity assessment, and a summary of key toxicological data to empower researchers to work safely and responsibly.

Toxicological Profile of Dimethylformamide

DMF poses a range of health hazards through various exposure routes, including inhalation, skin absorption, and ingestion. The primary target organ for DMF toxicity is the liver, though effects on the reproductive, developmental, and central nervous systems have also been documented.

1.1. Acute and Chronic Health Effects

Acute exposure to DMF can lead to symptoms such as nausea, vomiting, abdominal pain, jaundice, and alcohol intolerance.[1] Chronic exposure is associated with cumulative liver damage and digestive disturbances.[1]

1.2. Hepatotoxicity (Liver Toxicity)

The liver is the principal organ affected by DMF exposure.[1] DMF is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1, into reactive metabolites that can induce cellular damage. This can manifest as elevated liver enzymes, fatty liver, and in severe cases, liver necrosis.

1.3. Reproductive and Developmental Toxicity

Studies in animals have demonstrated that DMF can have adverse reproductive and developmental effects. It has been shown to be embryotoxic and a weak teratogen in rats, mice, and rabbits.[2] Effects such as reduced fetal weight and an increased incidence of malformations have been observed.[2]

1.4. Carcinogenicity

The carcinogenicity of DMF in humans is not definitively established. Some studies have suggested a possible link between DMF exposure and testicular cancer, though this association has not been consistently confirmed.[1] The International Agency for Research on Cancer (IARC) has not classified DMF as to its carcinogenicity to humans.

Quantitative Toxicological Data

A summary of key quantitative data regarding the toxicity and permissible exposure limits for Dimethylformamide is provided in the tables below for easy reference and comparison.

Table 1: Occupational Exposure Limits

Regulatory BodyExposure Limit (Time-Weighted Average)Notes
OSHA (Occupational Safety and Health Administration)10 ppm (30 mg/m³)8-hour TWA[3][4][5]
NIOSH (National Institute for Occupational Safety and Health)10 ppm (30 mg/m³)10-hour TWA[4][6][7]
ACGIH (American Conference of Governmental Industrial Hygienists)5 ppm8-hour TWA (2017)[3]
Cal/OSHA 10 ppm (30 mg/m³)8-hour TWA[3]

TWA: Time-Weighted Average All limits have a "Skin" notation, indicating the potential for significant absorption through the skin.[3][4][8]

Table 2: Acute Toxicity Data

EndpointSpeciesRouteValue
LD50 RatOral2800 - 3040 mg/kg[9][10][11]
LD50 MouseOral2900 - 6800 mg/kg[10][11][12]
LD50 RabbitDermal1500 - 4720 mg/kg[10][11][13][14]
LC50 RatInhalation>5.58 mg/L (4 hours)[9]
LC50 MouseInhalation9400 mg/m³ (2 hours)[10]

LD50: The dose that is lethal to 50% of the tested population. LC50: The concentration in air that is lethal to 50% of the tested population.

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key experiments to assess the toxicity of DMF.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of DMF that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • DMF Treatment: Prepare serial dilutions of DMF in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of DMF. Include a vehicle control (medium without DMF).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DMF concentration relative to the vehicle control. Plot the percentage of viability against the log of the DMF concentration to determine the IC50 value.

3.2. In Vivo Hepatotoxicity Study in Rodents

Objective: To evaluate the potential of DMF to cause liver damage in a living organism.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats). Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Administration: Administer DMF to the animals via a relevant route of exposure (e.g., oral gavage, inhalation). Divide the animals into multiple groups, including a control group receiving the vehicle only and several groups receiving different doses of DMF.

  • Observation Period: Observe the animals daily for clinical signs of toxicity, such as changes in body weight, food and water consumption, and behavior, for a predetermined period (e.g., 14 or 28 days).

  • Blood Collection and Analysis: At the end of the study, collect blood samples for biochemical analysis of liver function markers, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect the liver and other relevant organs, weigh them, and preserve them in formalin for histopathological examination.

  • Data Analysis: Statistically analyze the data on body and organ weights, clinical chemistry parameters, and histopathological findings to determine any dose-dependent toxic effects of DMF on the liver.

3.3. Analytical Method for Monitoring N-methylformamide in Urine

Objective: To quantify the major metabolite of DMF, N-methylformamide (NMF), in urine as a biomarker of exposure.

Methodology:

  • Sample Collection: Collect urine samples from individuals potentially exposed to DMF.

  • Sample Preparation: Acidify the urine samples and hydrolyze them to convert N-hydroxymethyl-N-methylformamide (HMMF) to NMF.

  • Extraction: Extract the NMF from the urine samples using a suitable organic solvent (e.g., dichloromethane).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the extracted samples using a GC-MS system. The gas chromatograph separates NMF from other components in the sample, and the mass spectrometer provides a specific and sensitive detection of NMF.

  • Quantification: Use a calibration curve prepared with known concentrations of NMF to quantify the amount of NMF in the urine samples.

Visualizing Molecular Mechanisms and Experimental Workflows

4.1. Signaling Pathway of DMF-Induced Oxidative Stress

The diagram below illustrates the signaling pathway involved in DMF-induced oxidative stress. DMF metabolism leads to the generation of reactive oxygen species (ROS), which can activate the Nrf2-ERK1/2 MAPK pathway, a key cellular defense mechanism against oxidative stress. However, excessive ROS can also lead to cellular damage and apoptosis through the activation of caspase cascades.

DMF_Oxidative_Stress_Pathway cluster_cell Hepatocyte DMF Dimethylformamide (DMF) Metabolism Metabolism (CYP2E1) DMF->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 ERK ERK1/2 MAPK Oxidative_Stress->ERK Mitochondria Mitochondria Oxidative_Stress->Mitochondria damages Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response induces ERK->Nrf2 activates Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Toxicity_Assessment_Workflow cluster_workflow Toxicological Assessment Workflow Start Start: Chemical of Concern (DMF) Lit_Review Literature Review & Hazard Identification Start->Lit_Review In_Vitro In Vitro Toxicity Testing Lit_Review->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test) In_Vitro->Genotoxicity Mechanism Mechanistic Studies (e.g., 'omics) In_Vitro->Mechanism In_Vivo In Vivo Toxicity Testing In_Vitro->In_Vivo if warranted Acute_Tox Acute Toxicity (LD50/LC50) In_Vivo->Acute_Tox Subchronic_Tox Subchronic/Chronic Toxicity In_Vivo->Subchronic_Tox Repro_Dev_Tox Reproductive/Developmental Toxicity In_Vivo->Repro_Dev_Tox Risk_Assessment Dose-Response Assessment & Risk Characterization In_Vivo->Risk_Assessment End End: Risk Management & Safe Handling Guidelines Risk_Assessment->End

References

The Strategic Application of N,N-Dimethylformamide as a Carbon Monoxide Surrogate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the development of efficient and safe methodologies for the introduction of carbonyl functionalities is of paramount importance, particularly within the pharmaceutical and agrochemical industries. Carbonylation reactions, traditionally reliant on the direct use of toxic and flammable carbon monoxide (CO) gas, have seen a significant evolution with the advent of CO surrogates. Among these, N,N-Dimethylformamide (DMF) has emerged as a cost-effective, readily available, and versatile source of carbon monoxide ligands for a variety of transition metal-catalyzed transformations, most notably those employing palladium catalysts. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of utilizing DMF as a CO source, with a focus on enabling researchers and drug development professionals to effectively implement this valuable synthetic tool.

The Underlying Chemistry: In Situ Generation of Carbon Monoxide from DMF

The utility of DMF as a CO surrogate stems from its ability to decompose under specific reaction conditions to generate carbon monoxide in situ. This process is typically facilitated by high temperatures (often exceeding 100 °C) and can be promoted by the presence of acids, bases, or specific catalyst systems. The generally accepted mechanism involves the decomposition of DMF into dimethylamine (B145610) and carbon monoxide. This in situ generation circumvents the need for specialized high-pressure equipment and the direct handling of CO gas, thereby enhancing laboratory safety and simplifying experimental setups.

A key transformation leveraging this principle is the palladium-catalyzed carbonylation of aryl and vinyl halides. The catalytic cycle for these reactions, in a general sense, involves the oxidative addition of the halide to a low-valent palladium species, followed by the coordination of CO generated from DMF. Subsequent migratory insertion of the CO into the palladium-carbon bond forms an acyl-palladium intermediate. This intermediate can then react with a variety of nucleophiles (amines, alcohols, organometallic reagents) to afford the corresponding amides, esters, ketones, and other carbonyl compounds, followed by reductive elimination to regenerate the active palladium catalyst.

Key Synthetic Applications and Quantitative Data

The application of DMF as a CO source has proven effective in several key synthetic transformations, including aminocarbonylations, carbonylative cyclizations for the synthesis of heterocycles, and to a lesser extent, alkoxycarbonylations and ketone syntheses.

Palladium-Catalyzed Aminocarbonylation

The synthesis of amides from aryl halides is one of the most well-established applications of this methodology. A range of aryl bromides and iodides can be efficiently converted to their corresponding amides in the presence of a palladium catalyst, a suitable amine nucleophile, and DMF as both the solvent and CO source.

EntryAryl HalideAmineCatalyst SystemBase/AdditiveTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneBenzylaminePd(OAc)₂ / dppfImidazole (B134444), KOt-Bu180 (MW)0.2578[1]
24-BromotolueneMorpholinePd(OAc)₂ / dppfImidazole, KOt-Bu180 (MW)0.2576[1]
3BromobenzeneAnilinePd(OAc)₂ / dppfImidazole, KOt-Bu190 (MW)0.3371[1]
44-IodoanisoleN,N-Dimethylamine (from DMF)Pd₂(dba)₃ / POCl₃-1201092[2]
51-Iodona­phthaleneN,N-Dimethylamine (from DMF)Pd₂(dba)₃ / POCl₃-1202485[2]

Table 1: Selected Examples of Palladium-Catalyzed Aminocarbonylation using DMF as a CO Source.

Palladium-Catalyzed Carbonylative Cyclization: Synthesis of Quinazolinones

A significant application with direct relevance to medicinal chemistry is the synthesis of quinazolinone scaffolds, which are prevalent in a variety of bioactive molecules.[3][4] In this transformation, N-arylpyridin-2-amines undergo an intramolecular C-H activation and subsequent carbonylation using DMF as the CO source to yield the corresponding fused heterocyclic products.

EntrySubstrateCatalystOxidantCo-solventTemp (°C)Time (h)Yield (%)Reference
1N-Phenyl­pyridin-2-aminePd(OAc)₂ (10 mol%)K₂S₂O₈ (2 equiv)TFA1401285[3]
2N-(4-Meth­oxy­phenyl)pyridin-2-aminePd(OAc)₂ (10 mol%)K₂S₂O₈ (2 equiv)TFA1401282[3]
3N-(4-Chloro­phenyl)pyridin-2-aminePd(OAc)₂ (10 mol%)K₂S₂O₈ (2 equiv)TFA1401278[3]
4N-(p-Tolyl)pyridin-2-aminePd/C (5 mol%)K₂S₂O₈ (3 equiv)TFA140575[5]
5N-(4-Fluoro­phenyl)pyridin-2-aminePd/C (5 mol%)K₂S₂O₈ (3 equiv)TFA1401272[5]

Table 2: Synthesis of Quinazolinones via Palladium-Catalyzed Carbonylative Cyclization using DMF.

Detailed Experimental Protocols

To facilitate the adoption of this methodology, detailed experimental protocols for two key transformations are provided below.

General Procedure for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides[1]

To a sealed microwave process vial is added the aryl bromide (0.75 mmol), the corresponding amine (3.0 mmol), imidazole (0.75 mmol), potassium tert-butoxide (0.75 mmol), palladium(II) acetate (B1210297) (0.038 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.038 mmol). This compound (DMF, 1 mL) is then added as the solvent and CO source. The vessel is sealed and subjected to microwave irradiation at the specified temperature (e.g., 180 °C) for the indicated time (e.g., 15 minutes). After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aryl amide.

General Procedure for Palladium-Catalyzed Carbonylative Cyclization to Quinazolinones[3]

In a sealed tube, the N-arylpyridin-2-amine (0.5 mmol), palladium(II) acetate (0.05 mmol, 10 mol%), and potassium persulfate (1.0 mmol, 2.0 equiv.) are combined. This compound (2 mL) and trifluoroacetic acid (0.5 mL) are then added. The tube is sealed and the reaction mixture is stirred at 140 °C for 12 hours under an oxygen atmosphere (balloon). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding quinazolinone product.

Mechanistic Pathways and Visualizations

Understanding the underlying mechanistic pathways is crucial for reaction optimization and troubleshooting. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the generation of CO from DMF and the subsequent palladium-catalyzed carbonylation.

CO_Generation DMF This compound (DMF) Intermediate Vilsmeier-type Intermediate or direct decomposition DMF->Intermediate Heat, Acid/Base, or Pd Catalyst CO Carbon Monoxide (CO) Intermediate->CO Dimethylamine Dimethylamine Intermediate->Dimethylamine

Caption: Proposed pathway for the generation of Carbon Monoxide from DMF.

Carbonylative_Cyclization Pd(II) Pd(II) Pd_Complex Pd(II)-Substrate Complex Pd(II)->Pd_Complex Coordination Substrate N-Arylpyridin-2-amine Substrate->Pd_Complex Cyclopalladated_Intermediate Cyclopalladated Intermediate Pd_Complex->Cyclopalladated_Intermediate C-H Activation Acyl_Pd_Complex Acyl-Palladium(II) Complex Cyclopalladated_Intermediate->Acyl_Pd_Complex CO Insertion CO CO (from DMF) CO->Acyl_Pd_Complex Product Quinazolinone Acyl_Pd_Complex->Product Reductive Elimination Pd(0) Pd(0) Acyl_Pd_Complex->Pd(0) Pd(0)->Pd(II) Oxidation Oxidant K₂S₂O₈ / O₂ Oxidant->Pd(II)

Caption: Catalytic cycle for the synthesis of Quinazolinones.

Application in Drug Discovery and Development Workflow

The use of DMF as a CO surrogate is particularly amenable to high-throughput experimentation (HTE) workflows common in drug discovery for lead optimization. The ability to perform carbonylations in parallel in well-plate formats without the need for a CO manifold significantly streamlines the synthesis of compound libraries.

HTE_Workflow cluster_0 Library Design & Plate Mapping cluster_1 Automated Reaction Setup cluster_2 Parallel Synthesis cluster_3 Workup & Analysis cluster_4 Data Analysis & Iteration Design Design of Aryl Halide & Amine Scaffolds Dispensing Dispense Reagents (Aryl Halide, Amine, Catalyst, Base) into 96-well plate using liquid handler Design->Dispensing DMF_Addition Add DMF (Solvent/CO Source) Dispensing->DMF_Addition Heating Seal plate and heat (e.g., 120-140 °C) DMF_Addition->Heating Workup Automated Quenching & Liquid-Liquid Extraction Heating->Workup Analysis High-Throughput Analysis (LC-MS, UPLC) Workup->Analysis Data_Analysis Yield & Purity Determination Analysis->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Design Next Generation Library Design

Caption: High-throughput experimentation workflow for amide library synthesis.

Conclusion

This compound has proven to be a highly effective and practical source of carbon monoxide for a range of palladium-catalyzed carbonylation reactions. Its low cost, ease of handling, and compatibility with high-throughput synthesis workflows make it an attractive alternative to the use of gaseous carbon monoxide. The methodologies for aminocarbonylation and the synthesis of pharmaceutically relevant heterocycles such as quinazolinones are particularly well-developed. For researchers, scientists, and drug development professionals, mastering the use of DMF as a CO surrogate opens up a valuable avenue for the efficient and safe synthesis of a wide array of carbonyl-containing compounds, accelerating the discovery and development of new chemical entities. As the field continues to evolve, further expansion of the substrate scope and the development of even milder and more efficient catalytic systems are anticipated.

References

The Unraveling of a Persistent Solvent: An In-depth Technical Guide to the Biological Degradation Pathways of N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF), a ubiquitous solvent in the chemical and pharmaceutical industries, poses significant environmental and health concerns due to its toxicity and persistence. Bioremediation has emerged as a cost-effective and environmentally benign strategy for the detoxification of DMF-contaminated effluents. This technical guide provides a comprehensive overview of the microbial degradation pathways of DMF, detailing the enzymatic processes, genetic determinants, and key microbial players. This document is intended to serve as a resource for researchers and professionals engaged in environmental biotechnology and drug development, offering insights into the fundamental mechanisms of DMF biodegradation and providing detailed experimental methodologies for its study.

Core Degradation Pathways: A Tale of Two Aerobic Routes and an Anaerobic Alternative

The microbial breakdown of this compound predominantly proceeds through two distinct aerobic pathways, with an alternative anaerobic route available under specific conditions.

Pathway I: The Hydrolytic Route. This is the most commonly documented aerobic pathway and is initiated by the enzyme N,N-dimethylformamidase (DMFase) .[1][2] This enzyme catalyzes the hydrolysis of DMF into dimethylamine (B145610) (DMA) and formate.[1][3] Subsequently, DMA is oxidized by dimethylamine dehydrogenase to methylamine (B109427) (MA) and formaldehyde.[4] Finally, methylamine dehydrogenase converts methylamine into ammonia (B1221849) and another molecule of formaldehyde.[4] The resulting formate, formaldehyde, and ammonia are then assimilated into central metabolic pathways.[1][4]

Pathway II: The Oxidative Demethylation Route. An alternative aerobic pathway involves a stepwise oxidative demethylation of DMF.[2] This process is thought to be initiated by a methylformamide oxidase, which removes one methyl group to form N-methylformamide (NMF) and formaldehyde.[5][6] A subsequent oxidation, likely catalyzed by a formamide (B127407) oxidase, removes the second methyl group, yielding formamide.[5][6] Finally, formamidase hydrolyzes formamide into ammonia and formate.[5][7] This pathway is believed to be employed by some Pseudomonas species.[5][6]

Pathway III: The Anaerobic Degradation. Under anoxic conditions, particularly in the presence of nitrate (B79036) as an electron acceptor, a consortium of facultative anaerobic bacteria and methanogens can degrade DMF.[1][4][8] This pathway commences with the hydrolytic cleavage of DMF to DMA and formate, similar to aerobic Pathway I.[8] The intermediates are then fermented by methylotrophic and hydrogenotrophic methanogens to produce methane (B114726).[8][9] This process is generally slower and less efficient than aerobic degradation.[10]

Key Microbial Players in DMF Degradation

A diverse range of bacteria have been identified with the ability to utilize DMF as a sole source of carbon and nitrogen. These microorganisms are crucial for the bioremediation of DMF-contaminated sites. Some of the key genera include:

  • Paracoccus : Species such as Paracoccus sp. are highly efficient DMF degraders, often utilizing Pathway I.[11][12][13]

  • Alcaligenes : Alcaligenes sp. has also been shown to effectively degrade DMF.[12][14]

  • Pseudomonas : This genus is versatile, with some species employing the hydrolytic pathway while others are suggested to use the oxidative demethylation route.[6][11]

  • Rhodococcus : Members of this genus are known for their broad catabolic capabilities and can also degrade DMF.[4][15]

  • Bacillus : Certain Bacillus species, like Bacillus subtilis, have been isolated for their ability to break down DMF.[16]

  • Methylobacterium : Some species within this genus can also metabolize DMF.[17]

Quantitative Data on DMF Biodegradation

The efficiency of DMF biodegradation is influenced by various factors, including the microbial strain, initial DMF concentration, pH, and temperature. The following tables summarize key quantitative data from various studies.

ParameterValueMicroorganismReference
Enzyme Kinetics
N,N-dimethylformamidase
Km0.41 g/LParacoccus sp. DMF-3[11]
Dimethylamine Dehydrogenase
Apparent Km (for DMA)0.45 mMMethanosarcina barkeri Fusaro[18]
Vmax4700 nmol x min⁻¹ x mg⁻¹ proteinMethanosarcina barkeri Fusaro[18]
Methylamine Dehydrogenase
Km (for methylamine)Varies with n-alkylamine substrateParacoccus denitrificans[1]
pH Optimum7.5Paracoccus denitrificans[1]
Activation Energy46 kJ/molParacoccus denitrificans[1]

Table 1: Enzyme Kinetic Parameters for Key Enzymes in DMF Degradation.

MicroorganismInitial DMF (mg/L)Degradation Rate/EfficiencyOptimal pHOptimal Temp. (°C)Reference
Paracoccus sulfuroxidans DM175A1-110,00099.0% conversion to NH₃-N in 5 days (HRT)6.0 - 7.030 - 35[5]
Paracoccus sp. DMF-31,000100% removal--[11]
Methylobacterium sp. DM12,000Complete degradation in 28 hours7.030[17]
Bacillus subtilis100 µlMaximum CO₂ and NH₃ release7.0 - 9.2Room Temp.[16]
Bacterial Consortium (aerobic)200Mineralization achieved5 and 7-[19]
Anaerobic Co-cultured Sludge (ACS)>5,000Effective degradation for methane recovery--[8]

Table 2: Degradation Efficiency and Optimal Conditions for Various Microorganisms.

Genetic Basis of DMF Degradation

The genetic determinants for DMF degradation are often located on mobile genetic elements, such as plasmids, which facilitates their dissemination among bacterial populations.[1] In several Paracoccus strains, the genes encoding the subunits of DMFase, dmfA1 and dmfA2, are found on plasmids.[5] The expression of these genes is controlled by regulatory elements. For instance, in Paracoccus aminophilus, a LuxR family transcriptional regulator is involved in activating the expression of the DMF degradation genes.[20] The presence of these genes on plasmids suggests that horizontal gene transfer plays a significant role in the evolution of DMF degradation capabilities in microbial communities.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological degradation of DMF.

Isolation and Enrichment of DMF-Degrading Microorganisms
  • Sample Collection: Collect soil or sludge samples from environments with a history of industrial contamination, as these are likely to harbor adapted microbial populations.[16]

  • Enrichment Culture: Inoculate a mineral salts medium (MSM) with the collected sample. The MSM should contain DMF as the sole source of carbon and nitrogen. A typical MSM composition is provided in Table 3.

  • Incubation: Incubate the enrichment cultures at a suitable temperature (e.g., 30°C) with shaking to ensure aeration.[13]

  • Serial Dilution and Plating: After several rounds of enrichment, perform serial dilutions of the culture and plate onto solid MSM agar (B569324) plates containing DMF.[16]

  • Isolation and Purification: Isolate distinct colonies and purify them by repeated streaking on fresh plates.[5]

ComponentConcentration (g/L)
KH₂PO₄1.2
K₂HPO₄6.8
NaCl0.5
MgSO₄·7H₂O0.1
MnSO₄·H₂O0.1
CaCl₂0.1
FeSO₄·7H₂O0.1
Na₂MoO₄·2H₂O0.006
CuSO₄·5H₂O0.006
ZnSO₄·7H₂O0.007
CoCl₂·6H₂O0.0001
H₃BO₃0.0124
Vitamin B10.00001
This compoundVariable (e.g., 1.0)

Table 3: Example of a Mineral Salts Medium for Culturing DMF-Degrading Bacteria.[5]

Enzyme Assays

A general approach to assaying the activity of enzymes involved in DMF degradation involves monitoring the consumption of substrate or the formation of a product over time. For example, the activity of N,N-dimethylformamidase can be determined by measuring the rate of dimethylamine production. This can be achieved using a colorimetric reaction specific for alkylamines.[20]

Analytical Methods for Quantification

Accurate quantification of DMF and its metabolites is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

  • HPLC: Reversed-phase HPLC with UV detection is a robust method for quantifying DMF and its polar metabolites like NMF.[2][16] A C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile.

  • GC-MS: GC-MS provides high sensitivity and specificity for the analysis of DMF and its volatile intermediates.[20] Derivatization of non-volatile metabolites may be necessary prior to analysis.[21] A common method involves using a DB-5MS column with a temperature gradient and helium as the carrier gas.[22]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biological degradation pathways of this compound and a typical experimental workflow for studying them.

Aerobic_Degradation_Pathways_of_DMF cluster_pathway1 Pathway I: Hydrolytic Route cluster_pathway2 Pathway II: Oxidative Demethylation DMF1 This compound DMA Dimethylamine DMF1->DMA N,N-dimethylformamidase Formate1 Formate DMF1->Formate1 N,N-dimethylformamidase MA Methylamine DMA->MA Dimethylamine dehydrogenase Formaldehyde1 Formaldehyde DMA->Formaldehyde1 Dimethylamine dehydrogenase Metabolism1 Central Metabolism Formate1->Metabolism1 Ammonia1 Ammonia MA->Ammonia1 Methylamine dehydrogenase Formaldehyde2 Formaldehyde MA->Formaldehyde2 Methylamine dehydrogenase Formaldehyde1->Metabolism1 Ammonia1->Metabolism1 Formaldehyde2->Metabolism1 DMF2 This compound NMF N-Methylformamide DMF2->NMF Methylformamide oxidase Formaldehyde3 Formaldehyde DMF2->Formaldehyde3 Methylformamide oxidase Formamide Formamide NMF->Formamide Formamide oxidase Formaldehyde4 Formaldehyde NMF->Formaldehyde4 Formamide oxidase Metabolism2 Central Metabolism Formaldehyde3->Metabolism2 Ammonia2 Ammonia Formamide->Ammonia2 Formamidase Formate2 Formate Formamide->Formate2 Formamidase Formaldehyde4->Metabolism2 Ammonia2->Metabolism2 Formate2->Metabolism2

Caption: Aerobic degradation pathways of this compound.

Anaerobic_Degradation_Pathway_of_DMF cluster_hydrolysis Hydrolysis by Facultative Anaerobes cluster_methanogenesis Methanogenesis DMF This compound DMA Dimethylamine DMF->DMA N,N-dimethylformamidase Formate Formate DMF->Formate N,N-dimethylformamidase Methane1 Methane (CH4) DMA->Methane1 Methylotrophic methanogens Methane2 Methane (CH4) Formate->Methane2 Hydrogenotrophic methanogens CO2 Carbon Dioxide (CO2) Formate->CO2 Hydrogenotrophic methanogens

Caption: Anaerobic degradation pathway of this compound.

Experimental_Workflow_for_DMF_Degradation_Studies A 1. Sample Collection (Contaminated Soil/Sludge) B 2. Enrichment Culture (Mineral Salts Medium + DMF) A->B C 3. Isolation & Purification (Serial Dilution & Plating) B->C D 4. Identification of Isolates (16S rRNA gene sequencing) C->D E 5. Degradation Assays (Batch Cultures) D->E H 8. Genetic Analysis (Plasmid profiling, Gene sequencing) D->H F 6. Analytical Quantification (HPLC, GC-MS) E->F G 7. Enzyme Assays (Cell-free extracts) E->G I 9. Data Analysis & Pathway Elucidation F->I G->I H->I

Caption: Experimental workflow for studying DMF biodegradation.

Conclusion

The biological degradation of this compound is a complex process involving multiple pathways, a diverse array of microorganisms, and a fascinating interplay of enzymes and genes. Understanding these fundamental mechanisms is paramount for the development of effective bioremediation strategies for this widespread industrial pollutant. This guide provides a foundational understanding of the core principles of DMF biodegradation and offers practical insights into the experimental methodologies used to investigate it. Further research into the kinetics of the key enzymes, the regulation of the degradation pathways, and the synergistic interactions within microbial consortia will undoubtedly pave the way for more robust and efficient biotechnological solutions to the challenge of DMF contamination.

References

Methodological & Application

The Role of N,N-Dimethylformamide (DMF) in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide (DMF) has long been the solvent of choice in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for a wide range of amino acid derivatives and reagents, as well as its ability to effectively swell the most commonly used polystyrene-based resins. This document provides detailed application notes on the use of DMF in SPPS, comprehensive experimental protocols for key synthesis steps, and a comparative analysis with alternative, "greener" solvents. Furthermore, it addresses the critical safety and handling considerations associated with DMF. Visual workflows and reaction pathways are provided to illustrate key processes and potential side reactions.

Application Notes: The Role and Properties of this compound (DMF) in SPPS

DMF is a polar aprotic solvent that plays a multifaceted role in Fmoc-based SPPS, contributing to the efficiency and success of peptide chain elongation.[1] Its primary functions include:

  • Resin Swelling: Effective swelling of the solid support is crucial for allowing reagents to access the reactive sites on the growing peptide chain.[2] DMF is highly effective at swelling polystyrene resins, the most common solid supports in SPPS.[1]

  • Solubilization of Reagents: DMF readily dissolves protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA), ensuring their availability for reaction.[3]

  • Washing: DMF is used extensively for washing the resin between synthesis steps to remove excess reagents and by-products, which is critical for achieving high peptide purity.[4]

  • Fmoc Deprotection: The standard Fmoc deprotection solution is a 20% solution of piperidine (B6355638) in DMF. DMF acts as the solvent for this reaction.[4]

Properties of DMF Relevant to SPPS:

PropertyValueSignificance in SPPS
Boiling Point 153 °CLow volatility allows for reactions to be carried out at ambient or elevated temperatures without significant solvent loss.
Dielectric Constant 36.7High polarity aids in the dissolution of polar reagents and the solvation of the growing peptide chain.
Viscosity 0.92 cP (at 20°C)Low viscosity facilitates efficient washing and filtration of the resin.

Challenges and Considerations:

Despite its widespread use, DMF presents several challenges:

  • Toxicity: DMF is classified as a reproductive toxin and is harmful upon inhalation, ingestion, or skin contact.[5] The European Chemicals Agency (ECHA) has restricted its use due to its hazardous nature.[1][6]

  • Environmental Concerns: The large volumes of DMF used in SPPS contribute to significant solvent waste, posing environmental challenges.[7]

  • Solvent Degradation: Over time, DMF can degrade to form dimethylamine (B145610) and formic acid.[8] Dimethylamine, being a secondary amine, can cause premature Fmoc deprotection, leading to the formation of deletion impurities.[1][8]

Experimental Protocols

The following are detailed protocols for standard Fmoc-SPPS procedures using DMF.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., 100-200 mesh polystyrene resin) in a solid-phase synthesis vessel.

  • Add a sufficient volume of DMF to cover the resin completely (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Quantitative Data: DMF vs. Alternative Solvents

The search for greener and safer alternatives to DMF has led to the investigation of various solvents and solvent mixtures. Below is a summary of comparative data.

Table 1: Resin Swelling Capacity (mL/g)
SolventPolystyrene (1% DVB)TentaGel® S
This compound (DMF) 4.7 - 5.6 4.5
2-Methyltetrahydrofuran (2-MeTHF)5.5 - 8.85.0
N-Butylpyrrolidinone (NBP)~4.5~4.0
Dichloromethane (DCM)5.2 - 8.36.3
Acetonitrile (ACN)3.2 - 3.53.0

Data compiled from multiple sources. Actual values may vary depending on the specific resin.[9]

Table 2: Comparative Peptide Yield and Purity
SolventPeptideYield (% of DMF process)Purity (% of DMF process)
DMF Model Peptide A 100% 100%
2-MeTHFModel Peptide A65%65%
N-Butylpyrrolidinone (NBP)Model Peptide A59%70%
Cyclopentyl methyl ether (CPME)Model Peptide B26%70%
Ethyl Acetate (EtOAc)Model Peptide B46%65%
NBP/2-MeTHF MixtureModel Peptide A56%71%

Data is illustrative and based on studies with specific model peptides.[10][11] Results can vary significantly based on the peptide sequence and synthesis conditions.

Mandatory Visualizations

Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagents in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Elongation Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Step Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Fmoc Deprotection and Coupling Cycle

Fmoc_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Fmoc_Peptide_Resin Fmoc-AA-Peptide-Resin Free_Amine H2N-AA-Peptide-Resin Fmoc_Peptide_Resin->Free_Amine + Piperidine DBF_Adduct DBF-Piperidine Adduct Fmoc_Peptide_Resin->DBF_Adduct Piperidine 20% Piperidine in DMF Piperidine->Free_Amine Coupled_Peptide Fmoc-AA-AA-Peptide-Resin Free_Amine->Coupled_Peptide + Activated AA Fmoc_AA_OH Fmoc-AA-OH Activated_AA Activated Fmoc-AA Fmoc_AA_OH->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HCTU) Coupling_Reagent->Activated_AA DIPEA DIPEA in DMF DIPEA->Activated_AA Activated_AA->Coupled_Peptide Coupled_Peptide->Fmoc_Peptide_Resin Next Cycle Side_Reactions cluster_aspartimide Aspartimide Formation cluster_dkp Diketopiperazine (DKP) Formation cluster_racemization Racemization Asp_Residue Peptide with Asp(OtBu) Aspartimide Aspartimide Intermediate Asp_Residue->Aspartimide Piperidine1 Piperidine (Base) Piperidine1->Aspartimide Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Racemized Racemized Peptide Aspartimide->Racemized Dipeptide_Resin Dipeptide-Resin (e.g., Pro-Gly) Deprotection2 Fmoc Deprotection Dipeptide_Resin->Deprotection2 Free_Dipeptide Free N-terminus Dipeptide Deprotection2->Free_Dipeptide DKP Diketopiperazine Free_Dipeptide->DKP Intramolecular Cyclization Cleaved_Resin Cleaved Resin DKP->Cleaved_Resin Fmoc_AA Fmoc-Amino Acid Activation Activation (Coupling Reagent + Base) Fmoc_AA->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone L_Isomer L-Amino Acid Peptide (Desired) Oxazolone->L_Isomer D_Isomer D-Amino Acid Peptide (Impurity) Oxazolone->D_Isomer

References

Application Notes and Protocols for Nanoparticle Synthesis Using N,N-Dimethylformamide (DMF) as a Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various metal nanoparticles utilizing N,N-Dimethylformamide (DMF) as a reducing agent. DMF serves a multifaceted role in these syntheses, acting not only as a solvent but also as a reducing agent and, in some cases, a stabilizer.[1][2] This approach offers a versatile and straightforward method for producing nanoparticles of noble metals such as gold, silver, and platinum, which are of significant interest for applications in catalysis, diagnostics, and drug delivery.

Introduction

The synthesis of metal nanoparticles with controlled size and morphology is crucial for their application in various scientific and technological fields. The use of this compound (DMF) as a reducing agent presents a convenient method for the formation of metallic nanoparticles from their precursor salts.[1] The reducing potential of DMF is sufficient to reduce metal ions to their zero-valent state, leading to the nucleation and growth of nanoparticles.[1] The reaction conditions, such as temperature and the presence of stabilizing agents, can be tuned to control the final characteristics of the nanoparticles.

Reaction Mechanism

The reduction of metal ions by DMF typically involves the oxidation of DMF to dimethylcarbamic acid, which can further decompose. The general reaction mechanism can be described as follows:

HCON(CH₃)₂ + 2M⁺ + H₂O → 2M⁰ + (CH₃)₂NCOOH + 2H⁺[2][3]

Where M⁺ represents the metal ion and M⁰ is the resulting metal nanoparticle. In some pathways, the decomposition of DMF can also generate other reducing species like formic acid, carbon monoxide, or hydrogen, which can contribute to the reduction of the metal precursor.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_process Redox Reaction cluster_products Products DMF DMF (HCON(CH₃)₂) Oxidation Oxidation DMF->Oxidation MetalIon Metal Ion (M⁺) Reduction Reduction MetalIon->Reduction Water Water (H₂O) Water->Oxidation Nanoparticle Metal Nanoparticle (M⁰) Reduction->Nanoparticle CarbamicAcid Dimethylcarbamic Acid ((CH₃)₂NCOOH) Oxidation->CarbamicAcid Proton Proton (H⁺) Oxidation->Proton Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Precursor Prepare Metal Precursor Solution Mix Mix Precursor and DMF Prep_Precursor->Mix Prep_Solvent Prepare DMF (with/without stabilizer) Prep_Solvent->Mix Heat Heat and Stir Mix->Heat Monitor Monitor Reaction (e.g., UV-Vis) Heat->Monitor Purify Purification (Centrifugation) Monitor->Purify Characterize Characterization (TEM, DLS, etc.) Purify->Characterize

References

N,N-Dimethylformamide as a Reagent in the Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, which is typically generated in situ from N,N-Dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily reacts with activated substrates to introduce a formyl group (-CHO), a key functional group that serves as a versatile handle for further molecular elaboration in the development of pharmaceuticals and other complex organic molecules.[1][2][3] This powerful reaction is noted for its operational simplicity, cost-effectiveness, and the mild conditions under which it can be performed.[4]

This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the Vilsmeier-Haack reaction, with a focus on its applications in the synthesis of intermediates relevant to drug development.

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: this compound (DMF), a tertiary amide, acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate (B84403) derivative to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2][3] Other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used to generate the Vilsmeier reagent from DMF.

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the corresponding aryl or heteroaryl aldehyde.[1][2][3]

Data Presentation

The following tables summarize quantitative data from various applications of the Vilsmeier-Haack reaction using DMF, highlighting the substrate scope, reaction conditions, and yields.

Table 1: Vilsmeier-Haack Formylation of Various Heterocyclic Compounds

SubstrateProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Indole (B1671886)Indole-3-carbaldehydeDMF, Vilsmeier ReagentDMF0 to RT2.577
2,3,3-trimethyl-3H-indole2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehydeDMF, POCl₃-756-[5]
3,4-Diethylpyrrole3,4-Diethylpyrrole-2-carbaldehydeDMF, POCl₃Dichloromethane40-602-4-[6]
2-Pyrazinecarboxylic acid3-Formyl-2-pyrazinecarboxylic acidDMF, POCl₃1,2-Dichloroethane70-804-6-[1]
3-Acetyl-2,4-dihydroxyquinoline3-(3-Chloroprop-2-ene-1-al)-2,4-dichloroquinolineDMF, POCl₃-Water bath17-
Methyl 6-methyl-1H-indole-2-carboxylateMethyl 3-formyl-6-methyl-1H-indole-2-carboxylateDMF, POCl₃---79[7]
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylateMethyl 3-formyl-6-(methylsulfanyl)-1H-indole-2-carboxylateDMF, POCl₃---83[7]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

The following are generalized and specific protocols for conducting the Vilsmeier-Haack reaction using DMF.

General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a dry, two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous this compound (DMF).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.0 to 1.5 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature is maintained below 10 °C.[6]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]

2. Formylation Reaction:

  • Dissolve the electron-rich aromatic or heteroaromatic substrate in an appropriate anhydrous solvent (e.g., DMF, dichloromethane, 1,2-dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated to a temperature ranging from 40 °C to 80 °C, depending on the reactivity of the substrate.[5][6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate until the pH is between 6 and 7.[1][6]

  • The product may precipitate out of the solution and can be collected by filtration.

  • Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Specific Protocol: Formylation of Indole

This protocol details the formylation of indole to produce indole-3-carbaldehyde.

  • Reaction Setup: To a solution of Vilsmeier reagent (2.0 equivalents) in DMF, add indole (1.0 equivalent) at 0 °C.

  • Reaction: Stir the solution for 2.5 hours at room temperature.

  • Work-up: Quench the reaction mixture with 1 M NaOH aqueous solution and dilute with water. Pour the solution into ice-cooled water and stir for 1 hour at the same temperature.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield indole-3-carbaldehyde. A yield of 77% has been reported for this procedure.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF This compound (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Arene Electron-Rich Aromatic/Heteroaromatic Substrate Iminium_Intermediate Iminium Ion Intermediate Arene->Iminium_Intermediate Attack on Vilsmeier Reagent Aldehyde Aryl/Heteroaryl Aldehyde Iminium_Intermediate->Aldehyde H2O Water (H₂O) (Aqueous Work-up) H2O->Aldehyde Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add Substrate Solution reagent_prep->substrate_add reaction React at RT or Heat (Monitor by TLC) substrate_add->reaction workup Quench with Ice Water & Neutralize reaction->workup isolation Isolate Product (Filtration/Extraction) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification end End purification->end

References

The Pivotal Role of N,N-Dimethylformamide (DMF) in the Synthesis of Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF) is a widely utilized solvent in the synthesis of metal-organic frameworks (MOFs), a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. Its unique properties as a high-boiling, polar aprotic solvent make it highly effective in dissolving a wide range of metal salts and organic linkers, facilitating the formation of MOF crystals.[1][2] However, the role of DMF extends beyond that of a simple solvent, as it can also act as a template and a source of defects, influencing the final properties of the MOF. This document provides detailed application notes and experimental protocols for the use of DMF in MOF synthesis, offering insights for researchers in materials science and drug development.

I. Application Notes: The Multifaceted Role of DMF in MOF Synthesis

DMF's influence on MOF synthesis is complex and can be categorized into three primary functions: as a solvent, a structure-directing agent (template), and a source of framework defects through its in-situ decomposition.

DMF as a Solvent

The primary role of DMF is to dissolve the metal precursors (metal salts) and organic linkers, enabling them to react and self-assemble into the crystalline MOF structure.[2] Its high boiling point (153 °C) is advantageous for solvothermal synthesis, a common method for producing high-quality MOF crystals, as it allows for reactions to be carried out at elevated temperatures (typically 60-150 °C).[1] This higher temperature range often enhances crystal growth and can lead to the formation of desired crystal phases.

However, the strong coordinating ability of DMF can also present challenges. DMF molecules can coordinate with the metal centers of the MOF, potentially occupying active sites and reducing the material's surface area.[2] Therefore, a crucial post-synthesis step, known as "activation," is required to remove the DMF molecules from the pores of the MOF. This is typically achieved by solvent exchange with a more volatile solvent followed by heating under vacuum.[1]

DMF as a Template

Beyond its solvent properties, DMF and its decomposition products can act as templates, directing the formation of specific MOF architectures. The hydrolysis of DMF can produce dimethylammonium cations, which can then template the formation of anionic MOF networks.[3][4] This templating effect can influence the topology and pore structure of the resulting MOF, highlighting the critical importance of solvent quality and the potential for in-situ generation of structure-directing agents.

DMF Decomposition and Defect Formation

Under solvothermal conditions, DMF can decompose, primarily through hydrolysis, to form dimethylamine (B145610) and formic acid.[4][5] These decomposition products can then be incorporated into the MOF structure as defects. For instance, formate (B1220265), derived from the oxidation of formic acid, can substitute for the organic linkers, leading to "missing linker" defects.[6] While defects are often considered imperfections, they can in some cases enhance the properties of MOFs by creating more open coordination sites or altering the material's catalytic activity. However, these solvent-derived defects can also negatively impact properties like gas adsorption by partially eliminating open metal sites.[6] The extent of defect formation can be influenced by the choice of metal, with some metals like cobalt and nickel showing a higher propensity for formate defect formation compared to zinc and copper.[6]

II. Experimental Protocols

The following are detailed protocols for the synthesis of representative MOFs using DMF as a solvent.

Protocol for the Synthesis of MOF-5

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound (DMF)

Procedure:

  • In a glass vial, dissolve zinc nitrate hexahydrate and terephthalic acid in DMF. The molar ratio of the reactants can be varied to optimize crystal formation.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, a crystalline precipitate of MOF-5 will have formed.

  • Collect the crystals by filtration.

  • Wash the collected crystals with fresh DMF to remove any unreacted starting materials.

  • To activate the MOF, exchange the DMF in the pores with a more volatile solvent like chloroform (B151607) or methanol (B129727) by soaking the crystals in the fresh solvent.

  • Finally, heat the solvent-exchanged crystals under vacuum to completely remove the solvent and open up the porous framework.

Protocol for the Synthesis of a Zirconium-Based MOF (e.g., UiO-66 family)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC) or a functionalized derivative

  • This compound (DMF)

  • Modulator (e.g., benzoic acid or acetic acid)

Procedure:

  • Dissolve Zirconium(IV) chloride and the organic linker in DMF in a Teflon-lined autoclave.

  • Add a modulator, such as benzoic acid, to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to a more uniform particle size and higher crystallinity.

  • Seal the autoclave and place it in an oven at a specific temperature (e.g., 120 °C) for a set time (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting white crystalline powder by centrifugation or filtration.

  • Wash the product sequentially with DMF and then a lower-boiling solvent like ethanol (B145695) to remove residual reactants and DMF.

  • Activate the MOF by heating under vacuum to ensure a porous, solvent-free material.

Protocol for the Synthesis of a Bimetallic MOF-74

Materials:

  • 2,5-dihydroxyterephthalic acid (H₄DOBDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • A secondary metal nitrate (e.g., Cu(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O)

  • This compound (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2,5-dihydroxyterephthalic acid in a 1:1:1 mixture of DMF, ethanol, and deionized water.[7]

  • In a separate solution, dissolve the primary metal nitrate (e.g., Ni(NO₃)₂) and the secondary metal nitrate in deionized water.[7]

  • Combine the two solutions under stirring.

  • Transfer the resulting mixture to a sealed reaction vessel and heat it solvothermally.

  • After the reaction is complete, cool the vessel and collect the bimetallic MOF-74 crystals.

  • Wash the product with DMF and a volatile solvent.

  • Activate the material by heating under vacuum.

III. Quantitative Data Summary

The following tables summarize key quantitative data from various MOF syntheses utilizing DMF.

Table 1: Reaction Conditions for MOF Synthesis in DMF

MOFMetal PrecursorOrganic LinkerSolvent SystemTemperature (°C)Time (h)Reference
MOF-5Zn(NO₃)₂·6H₂OTerephthalic acidDMF100-12024
UiO-66 familyZrCl₄Terephthalic acid derivativesDMF with modulator12024
Co-MOF-74Co(NO₃)₂·6H₂OH₄dobdcDMF/Ethanol/Water (1:1:1)10024[6]
Mg-MOF-74Mg(NO₃)₂·6H₂OH₄dobdcDMF/Ethanol/Water (15:1:1)12520[6]
Ni-M-MOF-74Ni(NO₃)₂·6H₂O & M(NO₃)₂·xH₂O (M=Cu, Co, Zn)H₄DOBDCDMF/Ethanol/Deionized Water (1:1:1)--[7]
PCN-250Fe₂M clustersH₄ABTCDMF with acetic acid14012[8]

Table 2: Comparison of MOF Properties with DMF vs. Alternative Green Solvents

MOFSolventBET Surface Area (m²/g)PorosityCrystallinityReference
HKUST-1DMFLower than Cyrene-Comparable[9]
HKUST-1CyreneHigher than DMF-Comparable[9]
ZIF-90DMF--Preserved[10][11]
ZIF-90Cyrene-ReducedPreserved[10][11]
ZIF-90GVL-PreservedPreserved[10][11]
MOF-808DMF-ComparableComparable[12]
MOF-808STEPOSOL® MET-10U-ComparableComparable[12]
NU-1000DMF-ComparableComparable[12]
NU-1000STEPOSOL® MET-10U-ComparableComparable[12]
HKUST-1DMF-ComparableComparable[12]
HKUST-1STEPOSOL® MET-10U-ComparableComparable[12]
ZIF-8DMF-ComparableComparable[12]
ZIF-8STEPOSOL® MET-10U-ComparableComparable[12]

IV. Visualizing the Role of DMF in MOF Synthesis

The following diagrams illustrate the key processes involving DMF during MOF synthesis.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_processing Post-Synthesis Processing Metal_Salt Metal Salt Dissolution Dissolution in DMF Metal_Salt->Dissolution Organic_Linker Organic Linker Organic_Linker->Dissolution DMF_Solvent DMF Solvent DMF_Solvent->Dissolution Heating Heating (60-150 °C) Dissolution->Heating Self_Assembly Self-Assembly & Crystal Growth Heating->Self_Assembly MOF_Product As-Synthesized MOF (DMF in pores) Self_Assembly->MOF_Product Washing Washing MOF_Product->Washing Activation Activation (Solvent Exchange & Heating) Washing->Activation Activated_MOF Activated MOF (Porous) Activation->Activated_MOF

Caption: General workflow for the solvothermal synthesis of MOFs using DMF.

DMF_Decomposition_and_Defects cluster_products Decomposition Products cluster_effects Effects on MOF Structure DMF DMF (this compound) Dimethylamine Dimethylamine DMF->Dimethylamine Hydrolysis Formic_Acid Formic Acid DMF->Formic_Acid Hydrolysis H2O H₂O (Trace) H2O->Dimethylamine H2O->Formic_Acid Heat Heat (Solvothermal Conditions) Heat->Dimethylamine Heat->Formic_Acid Templating Templating Effect (e.g., Dimethylammonium cations) Dimethylamine->Templating Defect_Formation Defect Formation (e.g., Formate substitution) Formic_Acid->Defect_Formation

Caption: Decomposition pathway of DMF and its influence on MOF structure.

V. Conclusion

This compound plays a critical and multifaceted role in the synthesis of metal-organic frameworks. While it is an excellent solvent for a wide variety of MOF precursors, its ability to act as a template and its propensity to decompose and introduce defects into the framework make it a highly influential component of the synthesis process. A thorough understanding of these roles is essential for researchers to control the synthesis of MOFs with desired properties for various applications, including drug development where purity, porosity, and the nature of active sites are of paramount importance. The provided protocols offer a starting point for the synthesis of various MOFs, and the summarized data highlights the impact of DMF and the potential of alternative solvents in tailoring MOF characteristics.

References

Application Notes and Protocols for the Use of Dimethylformamide (DMF) as a Solvent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N,N-Dimethylformamide (DMF) as a solvent for various polymer synthesis applications. This document outlines the essential properties of DMF, detailed safety and handling protocols, solvent purification techniques, exemplary polymerization procedures with quantitative data, and methods for final polymer purification.

Introduction to DMF as a Polymerization Solvent

This compound (DMF) is a versatile, polar aprotic solvent widely employed in chemical research and industry, particularly in the synthesis and processing of polymers. Its high dielectric constant, wide liquid range, and ability to dissolve a broad spectrum of organic and inorganic compounds make it an excellent medium for many polymerization reactions. DMF is particularly effective in dissolving polar polymers such as polyacrylonitrile, polyurethanes, and polyamides.

Key Properties of DMF:

  • High Solvency Power: Capable of dissolving a wide range of monomers and polymers.

  • Polar Aprotic Nature: Favors reactions involving polar mechanisms, such as S_N2 reactions.

  • High Boiling Point (153 °C): Allows for a wide range of reaction temperatures.

  • Miscibility: Miscible with water and most common organic solvents.

Safety and Handling of DMF

DMF presents significant health and safety hazards. It is classified as a reproductive toxin and a possible human carcinogen, and it is readily absorbed through the skin. Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Neither latex nor nitrile gloves provide adequate long-term protection. Butyl rubber or neoprene gloves are recommended. Gloves should be changed immediately if contaminated.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Lab Coat: A chemical-resistant lab coat is necessary.

  • Ventilation: All work with DMF must be conducted in a properly functioning chemical fume hood.

Handling and Storage:

  • Store DMF in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Use non-sparking tools and take precautions against static discharge.

  • Keep containers tightly closed.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spills: For small spills (<1 L) within a fume hood, absorb the liquid with a non-combustible material like sand. For larger spills, evacuate the area and contact emergency services.

Purification of DMF for Polymer Synthesis

The purity of DMF is crucial for many polymerization reactions, as impurities like water and amines can interfere with catalysts and affect reaction kinetics.

Protocol for DMF Purification

Objective: To remove water and amine impurities from DMF.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂) or 4Å molecular sieves

  • Vacuum distillation apparatus

Procedure:

  • Pre-drying: Stir DMF over calcium hydride (CaH₂, 5% w/v) or with 4Å molecular sieves overnight in a sealed flask.

  • Filtration: If using CaH₂, filter the DMF to remove the drying agent.

  • Vacuum Distillation: Distill the pre-dried DMF under reduced pressure (e.g., 20 mmHg) to avoid decomposition at its atmospheric boiling point.

  • Storage: Store the purified DMF over 4Å molecular sieves in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

Diagram of DMF Purification Workflow

DMF_Purification reagent_dmf Reagent Grade DMF drying Stir with CaH₂ or Molecular Sieves reagent_dmf->drying filtration Filter (if using CaH₂) drying->filtration distillation Vacuum Distillation filtration->distillation storage Store over 4Å Molecular Sieves under Inert Atmosphere distillation->storage purified_dmf Purified DMF storage->purified_dmf

Caption: Workflow for the purification of DMF.

Experimental Protocols for Polymer Synthesis in DMF

Free-Radical Copolymerization of Acrylonitrile (B1666552) and Acrylic Acid

This protocol describes the synthesis of a poly(acrylonitrile-co-acrylic acid) copolymer, a precursor for carbon fibers.

Methodology:

  • Prepare a solvent mixture of DMF and deionized water (50:50 wt%).

  • Dissolve acrylonitrile (AN) and acrylic acid (AA) in the solvent mixture in the desired molar ratio.

  • Transfer the solution to a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Purge the system with nitrogen for 20 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60 °C.

  • Prepare an aqueous solution of the initiator, sodium persulfate (Na₂S₂O₈), and add it to the reaction mixture to initiate polymerization.

  • Allow the reaction to proceed for the desired time.

  • After completion, cool the reaction mixture and precipitate the copolymer by pouring it into a large volume of water.

  • Filter the precipitate and wash thoroughly with deionized water to remove unreacted monomers and DMF.

  • Dry the resulting copolymer in a vacuum oven.

Quantitative Data for Poly(AN-co-AA) Synthesis

Monomer Ratio (AN:AA)Initiator (mol%)Temp (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI
97:31.060485120,0002.5
95:51.060482115,0002.7
93:71.060478108,0002.9

Note: The data in this table is representative and may vary based on specific experimental conditions.

Synthesis of a Linear Polyurethane

This protocol outlines the two-step synthesis of a polyurethane elastomer from a polyol and a diisocyanate.

Methodology:

  • Prepolymer Synthesis:

    • Dry the polyol (e.g., polypropylene (B1209903) glycol, PPG) under vacuum.

    • In a three-neck flask under a nitrogen atmosphere, react the dried polyol with a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) in a 1:2 molar ratio at 70-80 °C for 1.5-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to below 50 °C.

    • Dissolve the chain extender (e.g., 1,4-butanediol, BDO) in purified DMF.

    • Add the chain extender solution dropwise to the stirred prepolymer.

    • Add a catalyst, such as dibutyltin (B87310) dilaurate, if necessary.

    • Continue the reaction at 50-70 °C for several hours until the desired viscosity is reached.

  • Isolation:

    • Precipitate the polyurethane by pouring the reaction mixture into a non-solvent like water or methanol.

    • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Quantitative Data for Polyurethane Synthesis

Polyol (Molar Eq.)Diisocyanate (Molar Eq.)Chain Extender (Molar Eq.)Temp (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI
PPG (1)MDI (2)BDO (1)704>9585,0002.1
PCL (1)TDI (2)EDA (1)605>9592,0002.3

Note: PPG = Polypropylene glycol, PCL = Polycaprolactone, MDI = 4,4'-Methylene diphenyl diisocyanate, TDI = Toluene diisocyanate, BDO = 1,4-Butanediol, EDA = Ethylenediamine. Data is representative.

Diagram of a General Polymer Synthesis Workflow

Polymer_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification monomers Monomers dissolve Dissolve Monomers & Initiator in DMF monomers->dissolve initiator Initiator/Catalyst initiator->dissolve solvent Purified DMF solvent->dissolve setup Assemble Reaction Setup (Inert Atmosphere) polymerize Polymerization (Controlled Temp. & Time) setup->polymerize dissolve->setup precipitation Precipitate Polymer in Non-solvent polymerize->precipitation washing Wash Polymer precipitation->washing drying Dry under Vacuum washing->drying final_polymer Pure Polymer drying->final_polymer

Caption: General workflow for polymer synthesis in DMF.

Removal of Residual DMF from Polymer

Complete removal of DMF is often necessary, especially for biomedical applications.

Protocol for DMF Removal

Objective: To remove residual DMF from a synthesized polymer.

Method 1: Precipitation and Washing

  • Pour the polymer solution into a vigorously stirred non-solvent (e.g., water, methanol, diethyl ether) to precipitate the polymer. The volume of the non-solvent should be at least 10 times the volume of the DMF solution.

  • Allow the precipitate to settle, then decant the supernatant.

  • Re-disperse the polymer in fresh non-solvent and stir.

  • Repeat the washing process several times. For some products, washing with a 5% LiCl aqueous solution can be effective.

  • Collect the polymer by filtration and dry under high vacuum, possibly with gentle heating if the polymer is thermally stable.

Method 2: Dialysis

  • This method is suitable for water-soluble polymers.

  • Dissolve the polymer in a minimum amount of a suitable solvent (if not already in solution) and place it in a dialysis tube with an appropriate molecular weight cut-off.

  • Dialyze against deionized water for 2-3 days, changing the water frequently to maintain a high concentration gradient.

  • Recover the purified polymer solution from the dialysis tube and isolate the polymer by lyophilization (freeze-drying).

Diagram of DMF Removal Logic

DMF_Removal start Polymer in DMF Solution solubility_check Is Polymer Soluble in a Non-solvent for DMF? start->solubility_check water_solubility_check Is Polymer Water-Soluble? solubility_check->water_solubility_check No precipitation Precipitation & Washing solubility_check->precipitation Yes dialysis Dialysis water_solubility_check->dialysis Yes vacuum_drying High Vacuum Drying precipitation->vacuum_drying dialysis->vacuum_drying

Caption: Decision tree for selecting a DMF removal method.

Conclusion

DMF is a powerful and versatile solvent for a wide array of polymer synthesis reactions. Its effective use requires a thorough understanding of its properties, strict adherence to safety protocols, and appropriate purification techniques for both the solvent and the final polymer product. The protocols and data provided in these notes serve as a valuable resource for researchers in the successful application of DMF in their polymerization experiments.

Application Notes and Protocols for N,N-Dimethylformamide (DMF) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylformamide (DMF) is a widely utilized polar aprotic solvent in solid-phase peptide synthesis (SPPS). Its primary role is to effectively solvate the growing peptide chain and the reagents required for the coupling reaction, ensuring efficient amide bond formation.[1][2] This document provides detailed protocols and data for the use of DMF in dissolving common coupling reagents, highlighting best practices to ensure high-purity peptide products.

Data Presentation: Solubility and Stability of Coupling Reagents in DMF

The choice of coupling reagent is critical in SPPS, and its solubility and stability in DMF directly impact the efficiency of the synthesis. The following tables summarize the characteristics of several commonly used coupling reagents.

Coupling ReagentTypeMolar Mass ( g/mol )Recommended Concentration in DMFStability in DMF Solution
HBTU Uronium379.250.5 M - 1.0 M[3]Exceptionally stable[4]
HATU Uronium380.230.5 M - 0.625 M[5]Considered stable[6]
HCTU Uronium413.69Typically prepared in situ[7]Good stability
PyBOP Phosphonium (B103445)520.40Typically prepared in situModerate stability; use within 2 days[4]
DIC Carbodiimide126.20Used directly, often with an additiveReacts with carboxylic acids

Note: Phosphonium reagents like PyBOP are generally more soluble in DMF than uronium reagents, which can allow for reactions at higher concentrations.[4] However, solutions of phosphonium reagents in DMF have moderate stability and should be freshly prepared.[4] Uronium-based reagents, with the exception of COMU, offer exceptional stability in DMF solutions, making them suitable for use in automated synthesizers with pre-made solutions.[4]

Experimental Protocols

Protocol 1: General Procedure for Preparation of Coupling Reagent Stock Solution in DMF

This protocol describes the preparation of a stock solution of a uronium-based coupling reagent (e.g., HBTU, HATU) in DMF.

Materials:

  • Coupling reagent (e.g., HBTU, HATU)

  • Peptide synthesis grade this compound (DMF)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

  • Clean, dry glass bottle with a screw cap

Procedure:

  • Under an inert atmosphere, accurately weigh the desired amount of the coupling reagent.

  • Transfer the coupling reagent to the glass bottle.

  • Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., for a 0.5 M HBTU solution, add 189.63 g of HBTU to a final volume of 1 L of DMF).

  • Seal the bottle and gently agitate or stir until the reagent is completely dissolved. The solution should be clear and free of particulates.

  • Store the solution under an inert atmosphere at room temperature, protected from light.

Protocol 2: In Situ Activation of Amino Acids using Coupling Reagents in DMF for SPPS

This protocol outlines the standard procedure for activating an Fmoc-protected amino acid with a coupling reagent in DMF immediately prior to coupling to the resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)[8][9][10]

  • Coupling reagent (e.g., HATU, HBTU; 2.9-5 equivalents)[8][9]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (6-10 equivalents)[8][9]

  • Peptide synthesis grade this compound (DMF)

  • Clean, dry reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid in an appropriate volume of DMF.

  • In a separate vessel, or to the same vessel, add the coupling reagent.

  • Add the non-nucleophilic base (e.g., DIPEA) to the mixture.[8]

  • Allow the activation mixture to stand for a few minutes before adding it to the deprotected resin-bound peptide.[8] For difficult couplings, pre-activation times can be extended.

  • Monitor the coupling reaction progress using a qualitative method like the Kaiser test.[8]

Mandatory Visualization

SPPS_Coupling_Workflow cluster_ReagentPrep Reagent Preparation cluster_Activation Activation cluster_SPPS Solid-Phase Peptide Synthesis AA Fmoc-Amino Acid ActivationVessel Pre-activation in DMF AA->ActivationVessel CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActivationVessel Base Base (e.g., DIPEA) Base->ActivationVessel DMF_Reagent DMF DMF_Reagent->ActivationVessel Coupling Coupling Reaction ActivationVessel->Coupling Add Activated Amino Acid Resin Deprotected Peptide-Resin Resin->Coupling Washing Wash Resin (DMF) Coupling->Washing Reaction Complete Washing->Resin Ready for next Deprotection/Coupling Cycle

Caption: Workflow for dissolving and using coupling reagents in DMF for SPPS.

Potential Issues and Mitigation

While DMF is a robust solvent for SPPS, certain issues can arise:

  • DMF Decomposition: Over time, DMF can degrade to form dimethylamine (B145610) and formic acid.[2] Dimethylamine can cause premature Fmoc-deprotection.[2] To mitigate this, use high-purity, peptide-synthesis-grade DMF and consider degassing prior to use.[2]

  • Guanidinylation: Uronium-based reagents like HBTU and HATU can cause guanidinylation of the N-terminal amine, leading to chain termination.[4][8] This side reaction is more prevalent with excess reagent or during slow coupling reactions.[4][8] Using the phosphonium-based reagent PyBOP can avoid this issue.[4]

  • Racemization: The activation step can sometimes lead to racemization of the amino acid. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress this side reaction.[9] HATU is noted for its ability to reduce racemization.[5]

References

Application Notes and Protocols: The Role of N,N-Dimethylformamide (DMF) as a Catalyst and Stabilizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted roles of N,N-Dimethylformamide (DMF) in organic synthesis, focusing on its functions as both a catalyst and a stabilizing agent. While widely recognized as a polar aprotic solvent, DMF's ability to participate directly in reaction mechanisms and to stabilize catalytic species is of significant interest in the development of robust and efficient synthetic methodologies.

DMF as a Catalyst in Organic Synthesis

This compound can act as a catalyst in several important organic transformations, most notably in the Vilsmeier-Haack reaction and in the synthesis of acyl halides. In these roles, DMF is not merely a solvent but an active participant in the catalytic cycle.[1]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this reaction, DMF reacts with an acid chloride, typically phosphoryl chloride (POCl₃) or oxalyl chloride, to form a highly electrophilic iminium salt known as the "Vilsmeier reagent".[2][3] This reagent is the active catalytic species that electrophilically attacks the aromatic substrate.

Logical Relationship: Formation of the Vilsmeier Reagent

G DMF DMF (this compound) VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->VilsmeierReagent reacts with AcidChloride Acid Chloride (e.g., POCl₃) AcidChloride->VilsmeierReagent activates

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and an acid chloride.

Quantitative Data: Vilsmeier-Haack Formylation of Various Substrates

SubstrateActivating ReagentProductYield (%)Reference
N,N-DimethylanilinePOCl₃p-Dimethylaminobenzaldehyde-[5]
IndolePOCl₃Indole-3-carboxaldehydeHigh[2]
PyrrolePOCl₃Pyrrole-2-carboxaldehydeHigh[2]
FuranPOCl₃Furan-2-carboxaldehydeHigh[2]
ThiophenePOCl₃Thiophene-2-carboxaldehydeModerate[2]
Electron-rich Arenes(Chloromethylene)dimethyliminium ChlorideAryl Aldehyde77[6]
Synthesis of Acyl Halides

DMF is a widely used catalyst for the conversion of carboxylic acids into acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent to form the Vilsmeier reagent, which then acts as the active species to convert the carboxylic acid to the acyl chloride.

Experimental Workflow: DMF-Catalyzed Acyl Chloride Synthesis

G Start Start: Carboxylic Acid, SOCl₂, cat. DMF Step1 Formation of Vilsmeier Reagent (DMF + SOCl₂) Start->Step1 Step2 Reaction with Carboxylic Acid Step1->Step2 Step3 Formation of Acyl Chloride + Regeneration of DMF Step2->Step3 End End: Purified Acyl Chloride Step3->End

Caption: Workflow for the synthesis of acyl chlorides catalyzed by DMF.

Quantitative Data: Synthesis of Acyl Chlorides with BTC/DMF System

Carboxylic AcidProductYield (%)Reference
Benzoic acidBenzoyl chloride93[7]
4-Methylbenzoic acid4-Methylbenzoyl chloride91[7]
4-Methoxybenzoic acid4-Methoxybenzoyl chloride89[7]
4-Chlorobenzoic acid4-Chlorobenzoyl chloride95[7]
4-Nitrobenzoic acid4-Nitrobenzoyl chloride96[7]
Phenylacetic acidPhenylacetyl chloride85[7]
Cinnamic acidCinnamoyl chloride88[7]

DMF as a Stabilizer for Catalytic Nanoparticles

A significant application of DMF is in the synthesis of metal nanoparticles (NPs) where it serves multiple roles as a solvent, a reducing agent, and, crucially, a stabilizing or capping agent.[8][9] DMF-stabilized metal nanoparticles are effective catalysts in a variety of organic transformations, including cross-coupling reactions, hydrosilylations, and methylations.[8][9] The amide group of DMF is thought to interact with the surface of the metal nanoparticles, preventing their aggregation and maintaining their catalytic activity.[10]

Signaling Pathway: Stabilization of Metal Nanoparticles by DMF

G Metal_Precursor Metal Precursor (e.g., PdCl₂, CuCl₂) Metal_NP Metal Nanoparticle (Catalytically Active) Metal_Precursor->Metal_NP Reduction by DMF DMF DMF DMF->Metal_NP Acts as Reductant Stabilized_NP DMF-Stabilized Nanoparticle DMF->Stabilized_NP Acts as Stabilizer Metal_NP->Stabilized_NP Stabilization

Caption: The dual role of DMF as a reductant and stabilizer in the synthesis of metal nanoparticles.

Quantitative Data: Catalytic Performance of DMF-Stabilized Metal Nanoparticles

Metal NPReaction TypeSubstratesProduct Yield (%)TONReference
Pd NCsSuzuki-Miyaura CouplingAryl halides, Arylboronic acidsHigh4.5 x 10⁵[11]
Pd NCsMizoroki-Heck ReactionAryl halides, AlkenesHigh6.0 x 10⁸[11]
Cu NPsUllmann CouplingIodobenzene, 3,5-Dimethylphenol922.2 x 10⁴[11]
Cu NPsSonogashira-Hagihara CouplingIodobenzene, Phenylacetylene96-[8]
Fe₂O₃ NPsHydrosilylation1-Decene, Phenylsilane84-[8]
Ir NCsMethylation of Alcohols1-Phenyl-1-ethanol, Methanol94-[9]
Co NPs-OAcHydrosilylationAlkenes, SilanesHigh13,800[12]

Experimental Protocols

Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol is a general procedure for the formylation of an electron-rich aromatic substrate.[6]

Materials:

  • Electron-rich arene (substrate) (1.0 equiv)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equiv)

  • This compound (DMF)

  • Sodium Acetate (B1210297) (NaOAc)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) to the cooled solution portion-wise, maintaining the temperature at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 6.5 hours.

  • After the reaction is complete, cool the mixture back to 0 °C.

  • Prepare a solution of NaOAc (5.6 equiv) in water (200 mL) and add it to the reaction mixture at 0 °C.

  • Stir the mixture for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired aldehyde.

Protocol for Synthesis of DMF-Stabilized Cobalt Nanoparticles (Co NPs-OAc)

This protocol describes the synthesis of cobalt nanoparticles from cobalt(II) acetate using DMF as a solvent, reductant, and stabilizer.[7][9]

Materials:

  • Cobalt(II) acetate (Co(OAc)₂)

  • This compound (DMF)

Procedure:

  • Prepare a 0.1 M solution of Co(OAc)₂ in DMF by dissolving 177 mg of Co(OAc)₂ in 10 mL of DMF. Use ultrasonication for 30 minutes to ensure complete dissolution.

  • In a 300 mL three-necked round-bottom flask, preheat 50 mL of DMF to 140 °C with stirring at 1500 rpm for 10 minutes under air.

  • Inject 500 µL of the 0.1 M Co(OAc)₂ solution into the hot DMF solution at once.

  • Maintain the reaction mixture at 140 °C with continuous stirring (1500 rpm) for 8 hours.

  • After 8 hours, the formation of a colloidal dispersion of Co NPs-OAc is complete. The nanoparticles can be used directly for catalytic applications or further purified.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when performing chemical reactions. The specific reaction conditions may need to be optimized for different substrates and scales.

References

Introduction to Suzuki Cross-Coupling and the Role of DMF

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to conducting the Suzuki-Miyaura cross-coupling reaction utilizing N,N-Dimethylformamide (DMF) as the solvent is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols, application notes, and quantitative data to facilitate the successful implementation of this essential carbon-carbon bond-forming reaction.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with a halide or pseudohalide in the presence of a palladium catalyst and a base.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules due to its versatility and functional group tolerance.[1]

This compound (DMF) is a common solvent for Suzuki-Miyaura couplings.[1][3] As a polar aprotic solvent, DMF can influence reaction outcomes. It has been shown to affect the selectivity in couplings of substrates with multiple reactive sites, such as chloroaryl triflates.[4][5] The polarity of DMF can stabilize anionic transition states during the oxidative addition step of the catalytic cycle.[4][5] Furthermore, DMF is often used in aqueous mixtures, which can play a crucial role in the reaction's efficiency, particularly in ligand-free protocols.[6][7][8]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] The cycle begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the organoboron compound, a step often facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_ox boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->pd2_trans base Base base->pd2_trans product->pd0 Suzuki_Workflow start Start reagents 1. Add Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) to Flask start->reagents purge 2. Purge with Inert Gas (Ar/N₂) reagents->purge add_solvent 3. Add DMF Solvent via Syringe purge->add_solvent heat 4. Heat to Reaction Temperature and Stir add_solvent->heat monitor 5. Monitor Progress (TLC/GC) heat->monitor monitor->heat Continue Reaction workup 6. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes: N,N-Dimethylformamide for the Separation and Suspension of Carbon Nanotubes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethylformamide (DMF) is a polar aprotic solvent widely utilized in research and industrial settings for the effective dispersion and suspension of carbon nanotubes (CNTs). Due to their strong van der Waals interactions and high aspect ratios, CNTs tend to agglomerate into bundles, which hinders their processability and the realization of their unique properties in various applications.[1][2][3] DMF's planar molecular geometry and favorable interaction energies help to overcome these forces, enabling the creation of stable and uniform CNT suspensions.[1][2] This document provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of DMF for CNT processing.

The dispersion mechanism involves the adsorption of DMF molecules onto the surface of the nanotubes, which can occur through hydrophobic or π-π interactions.[4] Subsequent application of energy, typically through ultrasonication, allows DMF to penetrate the CNT bundles and facilitate their separation into individual tubes or smaller bundles.[4][5] This process is crucial for applications requiring well-dispersed CNTs, such as in the fabrication of polymer composites, conductive inks, sensors, and advanced drug delivery systems.[6][7][8]

Quantitative Data Summary

The stability and quality of CNT dispersions are critical for their application. The following tables summarize key quantitative data comparing DMF with other solvents and typical processing parameters.

Table 1: Comparative Stability of Carbon Nanotube Suspensions in Various Solvents

SolventZeta Potential (mV)Observed StabilityReference
This compound (DMF) -15.2 mVIncipient instability; slight aggregation observed over time.[3][9][10]
N-methyl-2-pyrrolidone (NMP) -31.9 mVModerate stability; sufficient repulsive force for individual dispersion.[3][9][10]
Tetrahydrofuran (THF) -1.7 mVMaximum aggregation and flocculation.[3][9][10]

Note: A more negative zeta potential (generally > -30 mV) indicates a more stable colloidal suspension due to sufficient electrostatic repulsion between particles.[3][10]

Table 2: Typical Experimental Parameters for Carbon Nanotube Dispersion in DMF

ParameterValue / RangeNotesReference
CNT Type Denatured / Functionalized MWCNTsFunctionalization can improve dispersion in polar solvents like DMF.[4][11][12][4]
CNT Concentration 0.5 mg/mL (15 mg in 30 mL)Higher concentrations are possible, up to 3% (30 mg/mL).[6][4]
Ultrasonication Power 125 WA common technique to provide energy for debundling.[4][4]
Ultrasonication Time 120 minutesExtended sonication can improve dispersion but may also shorten CNTs.[4]
Centrifugation Speed 2000 rpmUsed to remove larger bundles and aggregates.[4]
Centrifugation Time 5 minutesSeparates the stable supernatant from sedimented material.[4]

Experimental Protocols

Protocol 1: General Dispersion of Pristine Carbon Nanotubes in DMF

This protocol describes a standard method for preparing a stable suspension of pristine (unfunctionalized) multi-walled carbon nanotubes (MWCNTs) in DMF.

Materials:

  • Pristine MWCNTs

  • This compound (DMF), high purity

Equipment:

  • Analytical balance

  • Glass vial or flask

  • Ultrasonic bath or probe sonicator

  • Benchtop centrifuge

Procedure:

  • Preparation: Weigh the desired amount of MWCNTs (e.g., 15 mg) and place them into a glass vial.[4]

  • Solvent Addition: Add the appropriate volume of DMF (e.g., 30 mL) to the vial to achieve the target concentration (e.g., 0.5 mg/mL).[4]

  • Ultrasonication: Place the vial in an ultrasonic bath or use a probe sonicator. Sonicate the mixture for an extended period (e.g., 120 minutes) at a specified power (e.g., 125 W).[4] To prevent overheating, which can affect solvent properties and dispersion stability, it is recommended to use a cooling bath (e.g., ice water).

  • Centrifugation: Transfer the sonicated suspension to centrifuge tubes. Centrifuge the suspension (e.g., at 2000 rpm for 5 minutes) to pellet large, undispersed CNT bundles and other impurities.[4]

  • Collection: Carefully decant the supernatant, which contains the well-dispersed CNTs. The resulting black suspension should be stable for a significant period.

  • Characterization: Analyze the dispersion quality using techniques such as UV-Vis spectroscopy. A characteristic absorption spectrum with a maximum around 260 nm is indicative of dispersed CNTs in DMF.[4]

Protocol 2: Dispersion of Functionalized Carbon Nanotubes in DMF

This protocol is adapted for CNTs that have been functionalized (e.g., through acid treatment to introduce carboxyl groups) to enhance their solubility in polar solvents.[11]

Materials:

  • Functionalized CNTs (e.g., COOH-functionalized MWCNTs)

  • This compound (DMF), high purity

Equipment:

  • Analytical balance

  • Glass vial or flask

  • Vortex mixer

  • Ultrasonic bath or probe sonicator

  • Benchtop centrifuge

Procedure:

  • Preparation: Weigh the desired amount of functionalized CNTs and add them to a glass vial.

  • Solvent Addition: Add the calculated volume of DMF to the vial.

  • Initial Mixing: Briefly mix the CNTs and DMF using a vortex mixer to wet the powder.

  • Ultrasonication: Sonicate the mixture as described in Protocol 1. Functionalized CNTs may require less sonication time and energy to achieve a stable dispersion due to their improved solvent affinity.[11][12]

  • Centrifugation: Centrifuge the suspension to remove any remaining small aggregates. Due to the higher stability, a higher centrifugation speed or longer time may be employed to select for more finely dispersed nanotubes if required.

  • Collection & Storage: Decant the supernatant. Carboxylated CNT suspensions in DMF can be stable for months.[11]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for CNT dispersion and the underlying interaction mechanism with DMF.

CNT_Dispersion_Workflow start Start weigh_cnt 1. Weigh CNTs start->weigh_cnt add_dmf 2. Add DMF Solvent weigh_cnt->add_dmf sonicate 3. Ultrasonication (e.g., 125W, 120 min) add_dmf->sonicate centrifuge 4. Centrifugation (e.g., 2000 rpm, 5 min) sonicate->centrifuge collect 5. Collect Supernatant centrifuge->collect Well-dispersed CNTs sediment Discard Sediment (Aggregates) centrifuge->sediment end Stable CNT Suspension collect->end

Caption: Experimental workflow for dispersing carbon nanotubes in DMF.

DMF_CNT_Interaction cluster_bundle CNT Bundle cluster_dispersed Dispersed CNT cnt1 CNT cnt2 CNT cnt3 CNT cnt4 Individual CNT dmf1 DMF dmf1->cnt2 Overcomes van der Waals forces dmf2 DMF dmf2->cnt4 dmf2->cnt4 π-π Interaction & Steric Hindrance dmf3 DMF dmf3->cnt4 dmf3->cnt4 π-π Interaction & Steric Hindrance dmf4 DMF dmf4->cnt4 dmf4->cnt4 π-π Interaction & Steric Hindrance dmf5 DMF dmf5->cnt4 dmf5->cnt4 π-π Interaction & Steric Hindrance energy Ultrasonication energy->dmf1 Energy Input

Caption: Mechanism of CNT dispersion by DMF via ultrasonication.

Applications in Drug Development

The ability to generate stable, individualized CNT suspensions is a critical prerequisite for their use in biomedical applications, particularly in drug delivery.[7][13] Functionalized CNTs, with their high surface area, can be loaded with a variety of therapeutic molecules, including anticancer drugs, proteins, and nucleic acids.[8][14][15]

  • High Drug Loading: The large surface area of well-dispersed CNTs allows for efficient loading of therapeutic agents through covalent or non-covalent interactions like π-π stacking and hydrophobic forces.[15]

  • Cellular Penetration: Individualized CNTs have been shown to effectively penetrate cell membranes, acting as nano-syringes to deliver their cargo directly into the cytoplasm.[7][8]

  • Biocompatibility: While pristine CNTs can exhibit toxicity, appropriate surface functionalization, often achieved after dispersion, can significantly improve their biocompatibility and reduce immunogenicity, making them safer for in vivo applications.[7]

The protocols described herein provide a foundational step for preparing CNTs for such advanced applications, enabling researchers to create the high-quality dispersions necessary for subsequent functionalization and drug conjugation.

References

Application Notes and Protocols for Using DMF-d7 as a Standard in Proton NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. The accuracy of qNMR relies heavily on the use of a suitable internal standard. An ideal internal standard should be of high purity, chemically inert, stable, and possess NMR signals that do not overlap with those of the analyte.

This document provides detailed application notes and protocols for the use of deuterated dimethylformamide (DMF-d7) as an internal standard in proton NMR (¹H NMR) spectroscopy. While commonly used as a deuterated solvent, its distinct residual proton signals can also be leveraged for quantification in other deuterated solvents.

Properties of DMF-d7 as a Quantitative NMR Standard

DMF-d7, with a deuteration degree typically exceeding 99.5%, exhibits three main residual proton signals corresponding to the formyl proton and the two non-equivalent methyl groups. The non-equivalence of the methyl groups arises from the restricted rotation around the C-N amide bond.

Advantages:
  • Signal Placement: The signals of DMF-d7 are located in regions of the ¹H NMR spectrum that may be free from analyte signals, particularly the downfield formyl proton.

  • Solubility: As a polar aprotic substance, DMF-d7 is soluble in a wide range of common deuterated NMR solvents.

Disadvantages:
  • Multiple Signals: The presence of three signals can increase the likelihood of overlap with analyte peaks compared to standards with a single signal.

  • Hygroscopicity: DMF-d7 is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect the accuracy of the prepared standard concentration and introduce a water signal in the spectrum. Careful handling and storage are crucial.

  • Chemical Stability: DMF can be unstable in the presence of strong acids or bases, potentially leading to decomposition.[1] Compatibility with the analyte and solvent system should be considered.

Data Presentation: Chemical Shifts of DMF-d7 Residual Protons

The chemical shifts of the residual protons of DMF-d7 can vary depending on the deuterated solvent used. The following table summarizes the approximate ¹H chemical shifts for the formyl and two methyl protons of DMF-d7 in several common NMR solvents.

Deuterated SolventFormyl (CHO) Signal (ppm)Methyl (N(CH₃)₂) Signal 1 (ppm)Methyl (N(CH₃)₂) Signal 2 (ppm)
Chloroform-d (CDCl₃)~8.02~2.96~2.88
Dimethyl Sulfoxide-d₆ (DMSO-d₆)~7.98~2.99~2.85
Methanol-d₄ (CD₃OD)~7.92~2.89~2.77
Acetonitrile-d₃ (CD₃CN)~7.95~2.89~2.73
Water-d₂ (D₂O)~7.92~2.89~2.36

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of other solutes.

Experimental Protocols

Preparation of a DMF-d7 Stock Solution

Accurate preparation of the internal standard stock solution is critical for reliable quantitative results.

Materials:

  • N,N-Dimethylformamide-d7 (C₃D₇NO, MW: 80.14 g/mol ), high purity (≥99.5 atom % D)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (readable to at least 0.1 mg)

  • Gastight syringe or micropipette

  • Inert atmosphere (optional, e.g., glovebox or nitrogen blanket)

Protocol:

  • Accurately weigh the volumetric flask.

  • In a controlled environment to minimize moisture uptake, transfer a precise amount of DMF-d7 (e.g., 80 mg for a ~100 mM solution in 10 mL) into the volumetric flask using a gastight syringe.

  • Record the exact mass of the added DMF-d7.

  • Dilute the DMF-d7 to the mark with the chosen deuterated solvent.

  • Cap the flask and mix thoroughly by inversion.

  • Calculate the precise concentration of the stock solution in mol/L.

  • Store the stock solution in a tightly sealed container, preferably with a septum, and under an inert atmosphere to prevent solvent evaporation and moisture absorption.

cluster_prep Stock Solution Preparation weigh_flask 1. Weigh Volumetric Flask add_dmf 2. Add Precise Mass of DMF-d7 weigh_flask->add_dmf Record Mass add_solvent 3. Dilute with Deuterated Solvent add_dmf->add_solvent Record Mass mix 4. Mix Thoroughly add_solvent->mix calculate 5. Calculate Concentration mix->calculate store 6. Store Securely calculate->store

Caption: Workflow for preparing a DMF-d7 internal standard stock solution.

Preparation of the qNMR Sample

Materials:

  • Analyte

  • DMF-d7 stock solution

  • Deuterated solvent

  • High-precision NMR tubes (5 mm)

  • Analytical balance

  • Micropipettes or syringes

Protocol:

  • Accurately weigh a precise amount of the analyte (e.g., 5-20 mg) into a clean, dry vial.

  • Record the exact mass of the analyte.

  • Add a precise volume of the deuterated solvent to dissolve the analyte (e.g., 500 µL).

  • Add a precise volume of the DMF-d7 stock solution to the analyte solution (e.g., 100 µL). The amount should be chosen to give a signal intensity ratio between the standard and analyte that is ideally close to 1:1.[2]

  • Vortex the sample to ensure homogeneity.

  • Transfer the final solution to a high-precision NMR tube to a final volume of approximately 0.6-0.7 mL.[3]

NMR Data Acquisition

For accurate quantification, specific NMR acquisition parameters must be used.

Key Parameters:

  • Relaxation Delay (d1): This is the most critical parameter for qNMR. The delay between scans must be long enough to allow for full relaxation of all protons being quantified (both analyte and standard). A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time (d1 ≥ 5 * T₁max). If T₁ values are unknown, a conservative d1 of 30-60 seconds is often used.

  • Pulse Angle: A calibrated 90° pulse should be used to ensure uniform excitation across the spectrum.

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[2]

  • Spinning: Sample spinning should be turned off to avoid spinning sidebands which can interfere with integration.

  • Receiver Gain: The receiver gain should be set to avoid signal clipping of the most intense peak (analyte, standard, or solvent).

cluster_qnmr_workflow qNMR Experimental Workflow prep_analyte Prepare Analyte Solution mix_sample Combine Analyte and Standard prep_analyte->mix_sample prep_standard Prepare DMF-d7 Stock Solution prep_standard->mix_sample nmr_acquisition Acquire Spectrum (Quantitative Parameters) mix_sample->nmr_acquisition data_processing Process Data (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing integration Integrate Signals data_processing->integration calculation Calculate Purity/Concentration integration->calculation

Caption: General workflow for a quantitative NMR experiment using an internal standard.

Data Processing and Calculation

Processing Steps:

  • Apply Fourier Transform to the Free Induction Decay (FID).

  • Carefully and accurately phase the spectrum manually.

  • Apply a baseline correction to the entire spectrum. Automatic baseline corrections should be used with caution and inspected carefully.

  • Integrate a well-resolved signal from the analyte and one of the signals from DMF-d7 (e.g., the formyl proton at ~8 ppm, as it is often in a clear region). Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites if they are not to be excluded.

Calculation of Analyte Purity:

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral area of the signal

  • N: Number of protons giving rise to the signal (for the formyl proton of DMF-d7, N_std = 1)

  • M: Molecular weight

  • m: Mass

  • P: Purity of the standard (as a percentage)

Conclusion

DMF-d7 can serve as a useful internal standard for ¹H qNMR in specific applications, particularly when its signals do not overlap with those of the analyte. However, its hygroscopicity and potential for reactivity require careful handling and consideration of the sample matrix. By following rigorous experimental protocols for sample preparation, data acquisition, and processing, researchers can achieve accurate and reproducible quantitative results. The validation of the chosen internal standard under specific experimental conditions is paramount to ensure the reliability of the qNMR data.

References

Application Notes: Electrosynthesis of N,N-Dimethylformamide from Trimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of N,N-Dimethylformamide (DMF) from trimethylamine (B31210) (TMA). This method presents a green and efficient alternative to the traditional industrial synthesis, which often requires high temperatures and pressures.[1][2] The electrochemical approach allows for the direct oxidation of surplus TMA to DMF at ambient conditions, coupled with the production of hydrogen gas.[1][2]

Introduction

This compound (DMF) is a widely used organic solvent in various industrial applications. The conventional synthesis of DMF involves the reaction of dimethylamine (B145610) (DMA) with carbon monoxide under harsh conditions.[1][2] The electrochemical strategy detailed here utilizes trimethylamine (TMA), often a surplus byproduct in DMA manufacturing, as the starting material.[1] This process not only valorizes a surplus chemical but also operates under environmentally benign conditions (ambient temperature and pressure) in an aqueous medium without the need for additives.[2]

Core Advantages of the Electrochemical Method:

  • Sustainable Feedstock: Utilizes surplus trimethylamine.[1]

  • Mild Reaction Conditions: Operates at room temperature and ambient pressure.[2]

  • Co-generation of Valuable Products: Produces hydrogen gas at the cathode.[1][2]

  • High Efficiency: Achieves high yields and Faradaic efficiencies.[1][2]

  • Scalability: Demonstrates viability in various reactor configurations, from H-cell to flow reactors for continuous production.[1]

Proposed Reaction Mechanism

Mechanistic studies suggest that the electrosynthesis of DMF from TMA proceeds through a two-phase oxidation process. The key intermediate in this reaction is an aminal.[1][2] The process begins with the oxidation of TMA, leading to the formation of dimethylamine (DMA) and formaldehyde (B43269) as intermediates. These intermediates then react to form the aminal, which is further oxidized to yield the final product, DMF.[2]

ReactionMechanism cluster_anode Anodic Reactions cluster_cathode Cathodic Reaction TMA Trimethylamine (TMA) Intermediate1 Dimethylamine (DMA) + Formaldehyde TMA->Intermediate1 Electrochemical Oxidation Aminal Aminal Intermediate Intermediate1->Aminal Condensation DMF This compound (DMF) Aminal->DMF Further Oxidation H2 Hydrogen (H₂) Anode Anode (Oxidation) Anode->TMA Cathode Cathode (Reduction) H2O H₂O Cathode->H2O H2O->H2

Caption: Proposed reaction pathway for the electrosynthesis of DMF from TMA.

Experimental Protocols

The following protocols are based on successful laboratory-scale electrosynthesis of DMF from TMA.

1. Materials and Reagents:

  • Anode: Graphite (B72142) plate

  • Cathode: Platinum (Pt) foil or Nickel (Ni) foam

  • Electrolyte: 0.7 M Potassium Carbonate (K₂CO₃) aqueous solution

  • Reactant: 20 mM Trimethylamine (TMA) solution in 0.7 M K₂CO₃

  • Reference Electrode: Mercury/mercuric oxide (Hg/HgO) electrode

  • Reactor: H-type electrochemical cell with a proton exchange membrane (e.g., Nafion) separating the anodic and cathodic compartments.

2. Electrochemical Setup and Workflow:

The electrosynthesis is performed in a two-compartment electrochemical cell (H-cell). The graphite anode and the Pt or Ni cathode are placed in their respective compartments, separated by a membrane. Both compartments are filled with the electrolyte solution, with the TMA added to the anodic chamber. The electrodes are connected to a potentiostat/galvanostat.

ExperimentalWorkflow cluster_setup Electrochemical Cell Setup cluster_procedure Experimental Procedure Anode Graphite Anode in Anolyte (TMA in K₂CO₃) Membrane Proton Exchange Membrane Anode->Membrane Cathode Pt/Ni Cathode in Catholyte (K₂CO₃) Membrane->Cathode Start Prepare 20 mM TMA in 0.7 M K₂CO₃ Electrolyte Fill Fill Anodic and Cathodic Compartments Start->Fill Electrolysis Apply Constant Potential (e.g., 1.1 V vs. Hg/HgO) or Constant Current Fill->Electrolysis Analysis Analyze Anolyte at Intervals using NMR and GC Electrolysis->Analysis End Quantify DMF Yield and Faradaic Efficiency Analysis->End

Caption: General experimental workflow for the electrosynthesis of DMF.

3. Electrolysis Procedure (H-cell):

  • Prepare the anolyte by dissolving TMA in a 0.7 M K₂CO₃ aqueous solution to a final concentration of 20 mM.

  • Prepare the catholyte, which is a 0.7 M K₂CO₃ aqueous solution.

  • Fill both compartments of the H-cell with their respective solutions.

  • Position the graphite anode in the anolyte and the Pt cathode in the catholyte.

  • Place a Hg/HgO reference electrode in the anodic compartment.

  • Connect the working (anode), counter (cathode), and reference electrodes to a potentiostat.

  • Conduct the electrolysis at a constant potential of 1.1 V vs. Hg/HgO at room temperature.

  • During the electrolysis, take aliquots from the anolyte at specific time intervals for analysis.

4. Product Analysis and Quantification:

  • Qualitative and Quantitative Analysis: The concentration of TMA, intermediates, and the DMF product in the anolyte can be determined using Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Deuterium oxide (D₂O) can be used as the lock solvent, and a known concentration of an internal standard (e.g., dimethyl sulfoxide) can be used for quantification.

  • Gas Chromatography (GC): The products can also be quantified using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID).

  • Faradaic Efficiency (FE) Calculation: The Faradaic efficiency for DMF production is calculated as the ratio of the charge consumed for generating DMF to the total charge passed through the cell. The formula is: FE (%) = (moles of DMF produced × n × F) / Q × 100 where 'n' is the number of electrons transferred per mole of product (for DMF from TMA, this is 4), 'F' is the Faraday constant (96485 C/mol), and 'Q' is the total charge passed (in Coulombs).

Data Presentation

The performance of the electrosynthesis of DMF from TMA has been evaluated in different reactor configurations, with the key results summarized below.[1]

ParameterH-cell ReactorMEA Flow Reactor (2x2 cm)Membrane-Free Flow Reactor (8x9 cm)
Anode Material GraphiteNot SpecifiedNot Specified
Operating Mode BatchContinuousContinuous
Current Not SpecifiedNot Specified3 A (Constant)
DMF Yield 80%Not SpecifiedNot Specified
Faradaic Efficiency (FE) >50%40%Not Specified
Selectivity Not SpecifiedNot Specified>90%
DMF Productivity/Formation Rate Not Specified25 µmol h⁻¹550 µmol h⁻¹
Test Duration Not SpecifiedNot Specified100 hours

References

Application Notes and Protocols for Solvothermal Synthesis of Nanoparticles in N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvothermal synthesis is a versatile and widely employed method for the preparation of a diverse range of nanomaterials. This technique involves a chemical reaction in a sealed vessel, often an autoclave, where the solvent is heated above its boiling point to generate high pressure. N,N-Dimethylformamide (DMF) is a particularly effective solvent for this process due to its high boiling point (153 °C), strong polarity, and its ability to act as both a solvent and a reducing agent.[1][2] This dual role simplifies the synthesis process and allows for the formation of well-defined nanocrystals.[2] The solvothermal method offers excellent control over the size, shape, and crystallinity of the resulting nanoparticles, which are critical parameters for their application in various fields, including drug delivery.[3]

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of various nanoparticles using DMF as a solvent. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

General Principles of Solvothermal Synthesis in DMF

The solvothermal process in DMF typically involves the dissolution of metal precursors in DMF, followed by heating in an autoclave. Under these conditions of elevated temperature and pressure, the precursors decompose, and the metal ions are reduced by DMF or its decomposition products, such as dimethylamine.[1] This leads to the nucleation and growth of nanoparticles. The morphology and size of the nanoparticles can be tuned by controlling various experimental parameters, including the reaction temperature, time, precursor concentration, and the presence of stabilizing agents or surfactants.[3]

Applications in Drug Development

Nanoparticles synthesized via the solvothermal method in DMF have shown significant promise in drug delivery applications. Their small size and large surface area-to-volume ratio allow for efficient drug loading and transport.[4] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and minimizing side effects.[4] For instance, iron oxide nanoparticles can be used for magnetic targeting, while the porous structure of metal-organic frameworks (MOFs) allows for high drug encapsulation capacity. The ability to control particle size is crucial, as it influences the bioavailability and cellular uptake of the drug delivery system.[4]

Experimental Protocols

This section provides detailed protocols for the solvothermal synthesis of three types of nanoparticles with significant potential in drug development: Silver Nanoparticles (AgNPs), Zinc Oxide Nanoparticles (ZnO NPs), and Iron Oxide Nanoparticles (Fe3O4 NPs).

Protocol 1: Solvothermal Synthesis of Silver Nanoparticles (AgNPs)

Silver nanoparticles are widely studied for their antimicrobial and anticancer properties. This protocol describes a method for synthesizing AgNPs in DMF, where DMF acts as both the solvent and the reducing agent.

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating

  • Centrifuge

  • Transmission Electron Microscope (TEM) for characterization

  • UV-Vis Spectrophotometer for characterization

Procedure:

  • In a typical synthesis, dissolve a specific amount of AgNO₃ and PVP in DMF in a beaker with vigorous stirring.

  • Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 120-160 °C) for a specific duration (e.g., 4-12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting suspension and centrifuge it to separate the AgNPs.

  • Wash the collected nanoparticles several times with ethanol to remove any unreacted precursors and excess PVP.

  • Dry the purified AgNPs in a vacuum oven at 60 °C.

  • Characterize the size and morphology of the synthesized AgNPs using TEM and their optical properties using UV-Vis spectroscopy.[5]

Quantitative Data Summary: Solvothermal Synthesis of AgNPs

PrecursorStabilizerSolventTemperature (°C)Time (h)Average Particle Size (nm)MorphologyReference
AgNO₃PVPDMF160--Triangular nanoprisms[5]
AgNO₃3-aminopropyltrimethoxysilane (APS)DMFRoom Temp.--Spherical[6]
AgNO₃1-octadecanol (OCD-ol)DMF--12.6 ± 1.2Spherical[7]
Protocol 2: Solvothermal Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

ZnO nanoparticles are of interest for their biocompatibility and potential in anticancer therapy and bioimaging.

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer with heating

  • Centrifuge

  • Scanning Electron Microscope (SEM) or TEM for characterization

  • X-ray Diffractometer (XRD) for characterization

Procedure:

  • Dissolve zinc acetate dihydrate and NaOH in ethanol (or a mixed solvent system) in a beaker under magnetic stirring.[8]

  • After obtaining a homogeneous solution, transfer it to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 6-24 hours).

  • Allow the autoclave to cool to room temperature.

  • Collect the white precipitate by centrifugation.

  • Wash the product with ethanol and deionized water multiple times.

  • Dry the final ZnO nanoparticles in an oven at 80 °C.

  • Characterize the synthesized ZnO NPs using SEM or TEM for morphology and size, and XRD for crystal structure.[8]

Quantitative Data Summary: Solvothermal Synthesis of ZnO NPs

PrecursorSolventTemperature (°C)Time (h)Average Particle Size (nm)MorphologyReference
Zn(AC)₂·2H₂OEthanol80225-40Uniform spherical[8]
Zn(CH₃COO)₂Ethylene glycol/EthanolLower Temp.-4Spherical[9]
Protocol 3: Solvothermal Synthesis of Iron Oxide Nanoparticles (Fe₃O₄ NPs)

Magnetic iron oxide nanoparticles are extensively used in drug delivery for magnetic targeting and as contrast agents in magnetic resonance imaging (MRI).

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium acetate (NaOAc) or other sodium salts[10]

  • Ethylene glycol (EG) or a mixture of EG and diethylene glycol (DEG)[11]

  • Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

  • This compound (DMF) can be used in mixed solvent systems.[12]

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge or magnetic separation

  • TEM or SEM for characterization

  • Vibrating Sample Magnetometer (VSM) for magnetic properties

Procedure:

  • Dissolve FeCl₃·6H₂O and sodium acetate in the chosen solvent (e.g., ethylene glycol) in a beaker.[11]

  • If using a stabilizer like PVP, add it to the solution and stir until fully dissolved.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to the desired temperature (e.g., 180-210 °C) for a specific time (e.g., 8-24 hours).[10][11]

  • After cooling, collect the black precipitate either by centrifugation or using a strong magnet.

  • Wash the nanoparticles with ethanol and deionized water repeatedly.

  • Dry the Fe₃O₄ nanoparticles under vacuum.

  • Characterize the size, morphology, and magnetic properties of the nanoparticles using TEM/SEM and VSM, respectively.[11]

Quantitative Data Summary: Solvothermal Synthesis of Fe₃O₄ NPs

PrecursorSolvent SystemTemperature (°C)Time (h)Average Particle Size (nm)MorphologyReference
FeCl₃·6H₂OEG/DEG (40/60)21012100Spherical[11]
FeCl₃·6H₂OEG/DEG (100/0)21012700Spherical[11]
FeCl₃·6H₂OEthylene Glycol2002429-43-[10]
Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, (NH₄)₂Ce(NO₃)₆DMF1509-Nanorods and nanoleafs[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Collection cluster_characterization Characterization p1 Dissolve Precursors & Stabilizers in DMF p2 Homogenize Solution (e.g., Magnetic Stirring) p1->p2 r1 Transfer to Teflon-lined Autoclave p2->r1 r2 Seal and Heat (e.g., 120-200 °C) r1->r2 r3 Maintain Temperature for a Set Duration r2->r3 pu1 Cool to Room Temperature r3->pu1 pu2 Collect Nanoparticles (Centrifugation/Magnet) pu1->pu2 pu3 Wash with Solvent (e.g., Ethanol) pu2->pu3 pu4 Dry Nanoparticles (Vacuum Oven) pu3->pu4 c1 TEM/SEM (Size, Morphology) pu4->c1 c2 XRD (Crystal Structure) pu4->c2 c3 UV-Vis/VSM (Properties) pu4->c3

Caption: General workflow for solvothermal synthesis of nanoparticles.

Signaling Pathway: Nanoparticle-Mediated Drug Delivery for Cancer Therapy

The following diagram illustrates a simplified signaling pathway relevant to cancer therapy, where nanoparticles are used to deliver a chemotherapeutic agent like Vinorelbine. Vinorelbine disrupts microtubule formation, leading to mitotic arrest and apoptosis, which can be mediated by pathways such as p53 and NF-κB.[12][13] Nanoparticles can enhance the delivery of such drugs to cancer cells.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Drug-Loaded Nanoparticle (e.g., Vinorelbine-Fe3O4) Receptor Cell Surface Receptor NP->Receptor Targeting & Uptake Drug_Release Drug Release (Vinorelbine) Receptor->Drug_Release Microtubules Microtubule Dynamics Drug_Release->Microtubules Inhibition IKK IKK Microtubules->IKK Modulates p53 p53 Activation Microtubules->p53 Mitotic Stress leads to IKB IκB IKK->IKB Phosphorylates NFkB NF-κB IKB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes Activates Survival_Genes Survival Genes NFkB_n->Survival_Genes Activates Cell_Death Apoptosis Apoptosis_Genes->Cell_Death Induces Cell_Survival Cell Survival & Proliferation Survival_Genes->Cell_Survival Promotes

Caption: Simplified signaling pathway in cancer cell targeted by drug-loaded nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Removal of N,N-Dimethylformamide (DMF) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of N,N-Dimethylformamide (DMF) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is DMF difficult to remove from a reaction mixture?

A1: this compound (DMF) is a polar aprotic solvent with a high boiling point (153 °C) and is miscible with water and many common organic solvents.[1][2] This combination of properties makes its removal by simple evaporation or standard extraction procedures challenging.

Q2: What are the most common methods for removing DMF?

A2: The most common methods for removing DMF include:

  • Aqueous Extraction (Work-up): Washing the reaction mixture with water or aqueous solutions to partition the water-soluble DMF into the aqueous layer.[3][4][5][6]

  • Azeotropic Distillation: Co-evaporating DMF with a solvent that forms an azeotrope with it, such as toluene (B28343) or heptane (B126788), at a lower temperature than the boiling point of DMF.[1][3][7]

  • High-Vacuum Distillation: Removing DMF under reduced pressure, which lowers its boiling point.[1][3]

  • Precipitation/Crystallization: If the desired product is a solid, it can often be precipitated or crystallized from the reaction mixture by adding an anti-solvent, leaving the DMF in the solution.[4][8]

  • Chromatography: For small-scale reactions or to remove trace amounts, column chromatography can be effective as DMF is adsorbed by the silica (B1680970) gel.[7]

  • Lyophilization (Freeze-Drying): This technique can be used to remove DMF, especially for heat-sensitive compounds.[3][9]

Q3: Are there any "greener" or more sustainable alternatives to DMF?

A3: Yes, due to regulatory restrictions and safety concerns, several greener alternatives to DMF are being explored and used.[10][11] Some of these include N-butyl-2-pyrrolidinone (NBP), propylene (B89431) carbonate, dimethyl isosorbide, Cyrene™, and binary mixtures like DMSO/EtOAc.[12][13] The choice of solvent depends on the specific reaction requirements.

Troubleshooting Guides

Problem 1: Residual DMF remains after aqueous extraction.

Possible Causes:

  • Insufficient volume of aqueous wash.

  • The organic solvent used for extraction is too polar, leading to co-extraction of DMF.

  • Formation of an emulsion.

Solutions:

  • Increase the volume and number of washes: A general rule of thumb is to wash with a volume of water that is 5-10 times the volume of DMF used.[3][5] Repeat the washing process 3-5 times.

  • Use a less polar organic solvent: Diethyl ether (Et2O) or methyl tert-butyl ether (MTBE) are generally more effective than ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) for extracting the product while leaving DMF in the aqueous layer.[3][14]

  • Use brine or LiCl solutions: Washing the organic layer with a saturated sodium chloride solution (brine) or a 5-10% lithium chloride (LiCl) solution can enhance the partitioning of DMF into the aqueous phase.[4][14][15]

  • Break emulsions: If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it.

Problem 2: The desired product is water-soluble, preventing aqueous extraction.

Solutions:

  • Azeotropic Distillation: This is a preferred method when the product is water-soluble. Add toluene or heptane to the reaction mixture and evaporate under reduced pressure. The DMF will be removed as an azeotrope.

  • Precipitation: If your product is a solid, try to precipitate it by adding an anti-solvent in which your product is insoluble but DMF is soluble (e.g., diethyl ether, heptane).[4]

  • Reverse-Phase Chromatography: For lipophilic compounds, direct injection of the DMF solution onto a reverse-phase HPLC column can be effective, with the DMF eluting in the solvent front.[9]

  • Lyophilization: Freeze-drying can be an effective, albeit slower, method for removing DMF from water-soluble products.[9]

Experimental Protocols & Data

Method 1: Aqueous Extraction

This is the most common and often the first method to try for water-insoluble products.

Protocol:

  • Quench the reaction mixture with a suitable reagent if necessary.

  • Add a volume of water that is at least 5-10 times the volume of DMF in the reaction mixture.[3][5]

  • Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) 3-5 times.

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by a wash with a saturated aqueous LiCl or NaCl (brine) solution to remove residual DMF.[4][15]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the product.

Quantitative Data for Aqueous Washes:

Aqueous Wash SolutionVolume Ratio (Wash:DMF)Number of WashesTypical EfficiencyReference(s)
Water10:13-5Good[3][5]
5% LiCl (aq)5:12-3Very Good[4][5][15]
Saturated NaCl (Brine)5:13-5Good[4][8]
0.5 N HCl (for basic products)5:12-3Good (use with caution for acid-sensitive compounds)[5][15]
Method 2: Azeotropic Distillation

This method is useful for removing DMF from products that are water-soluble or when large volumes of DMF need to be removed.

Protocol:

  • Concentrate the reaction mixture as much as possible on a rotary evaporator.

  • Add a volume of toluene or heptane that is 2-3 times the volume of the remaining DMF.[3]

  • Evaporate the mixture on a rotary evaporator. The bath temperature and pressure will depend on the azeotrope being formed.

  • Repeat the addition of the azeotroping solvent and evaporation 2-3 times to ensure complete removal of DMF.

Quantitative Data for Azeotropic Distillation:

Azeotroping SolventVolume Ratio (Solvent:DMF)Recommended Bath Temp.Recommended PressureReference(s)
Toluene2-3:150-60 °C~200 mbar[3]
Heptane2-3:140-50 °C<100 mbar[7][14]

Visualizations

Experimental_Workflow_Aqueous_Extraction start Reaction Mixture in DMF quench Quench Reaction (if necessary) start->quench add_water Add Water (5-10x volume of DMF) quench->add_water extract Extract with Organic Solvent (e.g., Et2O) x3-5 add_water->extract separate Separate Layers extract->separate organic_phase Combined Organic Phases separate->organic_phase Organic Layer aqueous_phase Aqueous Phase (contains DMF) separate->aqueous_phase Aqueous Layer wash Wash with Brine or LiCl Solution organic_phase->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate product Purified Product concentrate->product

Caption: Workflow for Aqueous Extraction of DMF.

Experimental_Workflow_Azeotropic_Distillation start Reaction Mixture in DMF concentrate1 Initial Concentration (Rotary Evaporator) start->concentrate1 add_azeotrope Add Toluene or Heptane (2-3x volume of DMF) concentrate1->add_azeotrope evaporate Evaporate under Reduced Pressure add_azeotrope->evaporate repeat_check Repeat Addition & Evaporation 2-3x? evaporate->repeat_check repeat_check->add_azeotrope Yes final_product DMF-free Product repeat_check->final_product No

Caption: Workflow for Azeotropic Distillation of DMF.

References

Technical Support Center: N,N-Dimethylformamide (DMF) Purification for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-Dimethylformamide (DMF) for High-Performance Liquid Chromatography (HPLC) applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to ensuring the purity of DMF for sensitive analytical work.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use high-purity DMF for HPLC?

A1: Impurities in DMF can significantly impact HPLC results. Water, a common impurity due to DMF's hygroscopic nature, can alter the polarity of the mobile phase, leading to shifts in retention times and poor reproducibility.[1][2] Other impurities, such as dimethylamine (B145610) and formic acid, can cause baseline noise, ghost peaks, and interfere with the detection of analytes, particularly in gradient elution and UV-sensitive analyses.[2][3]

Q2: What are the most common impurities found in technical-grade DMF?

A2: The most prevalent impurities in DMF include:

  • Water: Readily absorbed from the atmosphere.[1]

  • Dimethylamine: A degradation product of DMF.[4]

  • Formic acid: Also a product of DMF degradation.[2]

  • N-methylformamide: An impurity from the manufacturing process.[5]

  • Methanol: Can be present as a residual solvent from production.[6]

Q3: When should I consider purifying my own DMF versus purchasing HPLC-grade solvent?

A3: Purchasing certified HPLC-grade DMF is generally recommended for convenience and to ensure consistent quality.[7][8] However, in-house purification may be necessary in the following scenarios:

  • When extremely high purity is required, exceeding that of commercially available grades.

  • For cost-saving purposes when large volumes of DMF are consumed.

  • If the solvent has been stored for an extended period or in a partially empty container, leading to the absorption of atmospheric moisture.[1]

Q4: What is the most effective method for removing water from DMF?

A4: The most effective method depends on the initial water content. For relatively low water content, drying over activated 3Å or 4Å molecular sieves is a common and efficient method.[9][10] For larger amounts of water, azeotropic distillation with a suitable entrainer like benzene (B151609) or toluene (B28343) can be employed, followed by further drying with a desiccant.[4][9] Vacuum distillation is also highly effective in reducing the water content to very low levels.[9]

Q5: How should I properly store purified DMF to maintain its purity?

A5: Purified DMF should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture and carbon dioxide.[9] Storing it over activated 3Å or 4A molecular sieves can help to scavenge any residual moisture.[9] It is advisable to store the solvent in a cool, dry, and dark place.

Troubleshooting Guide

Problem Potential Cause Related to DMF Purity Troubleshooting Steps
Baseline Noise/Drift Presence of UV-absorbing impurities (e.g., formic acid, dimethylamine) in the DMF.1. Use freshly purified or newly opened HPLC-grade DMF. 2. Purify the DMF by distillation to remove non-volatile impurities. 3. Consider passing the DMF through a column of activated alumina.[11]
Ghost Peaks Impurities in the DMF that are retained on the column and elute as peaks in subsequent runs, especially in gradient elution.1. Purge the HPLC system thoroughly with a strong solvent. 2. Ensure the DMF is free from degradation products by using a freshly purified batch. 3. Filter the DMF through a 0.2 µm membrane before use.[12]
Shifting Retention Times Variable water content in the DMF, affecting the mobile phase polarity and analyte retention.[13][14]1. Use DMF with a consistently low water content. Dry the solvent using molecular sieves or distillation. 2. Prepare fresh mobile phase daily and do not leave it exposed to the atmosphere. 3. Always use a consistent source and grade of DMF.
Peak Tailing Presence of basic impurities like dimethylamine that can interact with active sites on the silica-based column packing.1. Purify the DMF to remove basic impurities, for example, by distillation from a non-volatile acid or by passing it through an acidic ion-exchange resin. 2. Use a mobile phase additive (e.g., a small amount of acid) to suppress the interaction of basic impurities with the stationary phase.
Poor Peak Shape (Broadening) High water content in the sample solvent (if DMF is used) can be incompatible with the mobile phase, leading to peak distortion.[14]1. Whenever possible, dissolve the sample in the mobile phase itself. 2. If using DMF as the sample solvent, ensure it is as dry as possible. 3. Minimize the injection volume of a sample dissolved in a strong solvent like DMF.[14]

Quantitative Data on Purification Methods

The effectiveness of different drying agents on reducing the water content in DMF is summarized below. The final water content can vary based on the initial water level, the amount of desiccant used, and the contact time.

Drying Agent Typical Final Water Content Remarks
Magnesium Sulfate (B86663) (MgSO₄) ~0.01 MConsidered an inefficient drying agent for achieving very low water levels.[4]
Calcium Sulfate (CaSO₄) ModerateSuitable for preliminary drying.[4]
Silica Gel ModerateCan be used for general drying purposes.[4]
Molecular Sieves (3Å or 4Å) ~70 ppm (from initial 0.3%)Very effective for removing residual water.[9] Requires activation before use.[15]
Barium Oxide (BaO) 0.001 - 0.007 MHighly efficient for drying DMF.[4] Should be used with caution as it is a strong base and can catalyze DMF decomposition if refluxed.[4]
Alumina (activated) Very LowEffective for removing water and some other impurities.[11]
Calcium Hydride (CaH₂) Very LowReacts with water to produce hydrogen gas. Should not be refluxed with DMF as it can cause decomposition.[4]

Experimental Protocols

Protocol 1: Drying DMF with Molecular Sieves

This method is suitable for removing small to moderate amounts of water from DMF.

  • Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a ceramic dish and heat in a muffle furnace at 300-350°C for at least 3 hours.

  • Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Drying: Add the activated molecular sieves (approximately 50 g per liter of DMF) to the solvent in a dry, airtight container.

  • Equilibration: Allow the DMF to stand over the molecular sieves for at least 24 hours, with occasional swirling.[9]

  • Decantation: Carefully decant or filter the dried DMF into a clean, dry storage bottle. Store under an inert atmosphere.

Protocol 2: Purification of DMF by Vacuum Distillation

This method is effective for removing water, non-volatile impurities, and some volatile impurities with different boiling points.

  • Pre-drying (Optional but Recommended): For DMF with high water content, pre-dry by stirring with anhydrous potassium carbonate or calcium sulfate overnight and then filtering.

  • Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

  • Charge the Flask: Fill the distillation flask to no more than two-thirds of its volume with the pre-dried DMF. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 15-20 mmHg.[4]

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. The boiling point of DMF at 20 mmHg is approximately 54°C. Discard the initial and final fractions, collecting the main fraction in a dry receiving flask.

  • Storage: Transfer the purified DMF to a dry, airtight container and store under an inert atmosphere.

Safety Precautions: DMF is a flammable liquid and is harmful if inhaled or absorbed through the skin.[16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_assessment Purity Requirement Assessment cluster_methods Purification Methods cluster_end Final Product start Technical Grade DMF purity_check Required Purity Level? start->purity_check drying Drying with Molecular Sieves purity_check->drying Low Water & Minor Impurities distillation Vacuum Distillation purity_check->distillation High Purity Required (Low Water & Non-volatiles) azeotropic Azeotropic Distillation purity_check->azeotropic High Initial Water Content hplc_ready HPLC-Ready DMF drying->hplc_ready distillation->hplc_ready azeotropic->distillation Further Purification TroubleshootingWorkflow cluster_investigation Initial Investigation cluster_solutions Corrective Actions start HPLC Problem Observed (e.g., Baseline Noise, Ghost Peaks) check_dmf Check DMF Source & Age start->check_dmf check_system Check HPLC System Suitability start->check_system new_dmf Use Fresh HPLC-Grade DMF check_dmf->new_dmf Old or Low Grade purify_dmf Purify Existing DMF (Distillation/Drying) check_dmf->purify_dmf Suspected Contamination flush_system Flush HPLC System check_system->flush_system System Contamination end Problem Resolved new_dmf->end purify_dmf->end flush_system->end end_fail Problem Persists (Investigate other sources)

References

Common impurities in technical-grade N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to common impurities in technical-grade N,N-Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound (DMF)?

A1: Technical-grade DMF often contains several impurities that can arise from its synthesis, degradation, or improper handling.[1] The most prevalent impurities include:

  • Water (H₂O): DMF is hygroscopic and readily absorbs moisture from the atmosphere.[2]

  • Dimethylamine (B145610) ((CH₃)₂NH): A common degradation product, often responsible for the characteristic "fishy" odor of older DMF samples.[1][3] DMF can decompose into dimethylamine and carbon monoxide, a process that can be catalyzed by acidic or basic impurities.[1]

  • Formic Acid (HCOOH): Another degradation product resulting from the hydrolysis of DMF.[3][4] Its presence can make the solvent slightly acidic.

  • N-methylformamide (HCONHCH₃): An impurity that can be present from the manufacturing process.

  • Methanol (B129727) (CH₃OH): Can be a residual solvent from the synthesis of DMF.[2]

Q2: How can I tell if my DMF has degraded?

A2: Degradation of DMF can be identified by several indicators:

  • Odor: A faint to strong fishy or amine-like odor is a common sign of dimethylamine contamination.[1] Pure DMF is nearly odorless.[1]

  • Appearance: The solvent may appear cloudy or discolored if it has absorbed significant amounts of impurities or has degraded.[2]

  • pH: The presence of formic acid or dimethylamine can alter the pH of the solvent.

  • Analytical Data: Unexpected peaks in NMR, GC-MS, or other analytical techniques can indicate the presence of degradation products or other impurities.[5]

Q3: How should I properly store technical-grade DMF to minimize degradation?

A3: To minimize the formation of impurities, DMF should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and in a cool, dry, and dark place.[2][6] This helps to prevent the absorption of moisture and minimizes exposure to light and air, which can accelerate degradation.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using technical-grade DMF.

Issue 1: Low Reaction Yield or Incomplete Reaction

Question Possible Cause Troubleshooting Steps
Why is my reaction yield unexpectedly low when using technical-grade DMF? Presence of Water: Water can react with or quench moisture-sensitive reagents, such as Grignard reagents, organolithiums, and some catalysts, leading to lower yields.[5]1. Use Anhydrous DMF: For moisture-sensitive reactions, consider using a higher grade of anhydrous DMF. 2. Dry the DMF: If using technical-grade DMF, dry it before use. A common method is to use activated 3Å or 4Å molecular sieves.[2] 3. Quantify Water Content: Determine the water content using Karl Fischer titration to assess if it is a contributing factor.[2]
Reactive Impurities: Formic acid can neutralize basic reagents, while dimethylamine can react with acidic or electrophilic starting materials or catalysts.1. Neutralize Impurities: If acidic or basic impurities are suspected, pre-treat the DMF. Anhydrous potassium carbonate can be used to neutralize formic acid.[2] 2. Purify by Distillation: For highly sensitive reactions, purify the DMF by vacuum distillation to remove non-volatile impurities and degradation products.[2]

Issue 2: Unexpected Side Products or Impurities in the Final Product

Question Possible Cause Troubleshooting Steps
I am observing unexpected byproducts in my reaction. Could the DMF be the cause? Reaction with Dimethylamine: The dimethylamine impurity can act as a nucleophile, leading to the formation of N,N-dimethylated byproducts.[7][8]1. Amine Scavenging: Consider adding an amine scavenger to the reaction mixture if dimethylamine is a suspected issue. 2. Purge the DMF: Sparging the DMF with an inert gas like nitrogen or argon can help to remove volatile impurities such as dimethylamine.[4]
Formylation Reactions: In some cases, particularly at elevated temperatures, DMF can act as a formylating agent, leading to the formylation of nucleophilic substrates.[1]1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize potential side reactions involving the solvent. 2. Choose an Alternative Solvent: If formylation is a persistent issue, consider using a different polar apathetic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP).

Issue 3: Inconsistent Results in Solid-Phase Peptide Synthesis (SPPS)

Question Possible Cause Troubleshooting Steps
My peptide coupling efficiency is low, and I'm seeing truncated sequences. Could my DMF be the problem? Dimethylamine-Induced Fmoc Deprotection: The presence of dimethylamine in DMF can cause premature deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, leading to incomplete coupling and the formation of deletion sequences.[3][4][9]1. Use High-Purity DMF: It is highly recommended to use high-purity, peptide-synthesis-grade DMF for SPPS.[10] 2. Check DMF Quality: Before use, you can perform a qualitative test for amines. 3. Degas the DMF: If using a freshly opened bottle is not possible, degassing the DMF by sparging with nitrogen or sonication under vacuum can help remove dissolved dimethylamine.[9]

Quantitative Data on Impurities

The following table summarizes the typical specifications for impurities in different grades of this compound. Note that actual values may vary between suppliers.

ImpurityTechnical Grade (Typical)ACS Reagent GradeGC-HS Grade
Purity (GC) ≥ 99.5%≥ 99.8%[11]≥ 99.9%[12]
Water ≤ 0.1%≤ 0.15%[13]≤ 0.04%[12]
Titrable Acid Not always specified≤ 0.0005 meq/g[13]≤ 0.003% (as CH₃COOH)[12]
Titrable Base Not always specified≤ 0.003 meq/g[13]Not specified
Non-volatile Matter Not always specifiedNot specified≤ 0.001%[12]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for the volumetric Karl Fischer titration to determine the water content in DMF.

Reagents and Equipment:

  • Karl Fischer Titrator (volumetric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., CombiTitrant 5)

  • Gastight syringe for sample injection

Procedure:

  • System Preparation: Add a suitable volume of anhydrous methanol or Karl Fischer solvent to the titration vessel.

  • Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Addition: Using a gastight syringe, accurately weigh and inject a known amount of the DMF sample into the titration vessel. The sample size should be chosen to contain an appropriate amount of water for the titrant concentration (typically between 5-30 mg of water).[14]

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).

  • Solvent Change: Due to potential side reactions with some solvents, it is good practice to change the solvent in the titration vessel after a few analyses.[15]

Protocol 2: Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the identification and quantification of volatile organic impurities in DMF.

Equipment and Conditions:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chromatographic Column: A mid-polarity column such as a DB-5MS is often suitable.[16]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[16]

  • Injector: Splitless injection is often used for trace analysis.[16]

  • Oven Temperature Program: A typical program might start at 60°C, hold for a few minutes, then ramp up to 200°C.[16]

  • MS Conditions: Electron Ionization (EI) at 70 eV is standard.[16]

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential impurities (e.g., dimethylamine, formic acid, N-methylformamide, methanol) in high-purity DMF. For the analysis of dimethylamine, derivatization with a reagent like benzoyl chloride may be necessary to improve chromatographic performance and avoid interference from the DMF solvent.[17]

  • Sample Preparation: The technical-grade DMF sample can often be injected directly, or a dilution in a suitable solvent may be prepared.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and the sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectra for both the standard and the sample.

  • Analysis:

    • Identification: Identify the impurity peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the prepared standards.

    • Quantification: Create a calibration curve from the analysis of the standard solutions at different concentrations. Use this curve to quantify the amount of each impurity in the technical-grade DMF sample using the external standard method.[16]

Protocol 3: Determination of Formic Acid Content by Titration

This protocol describes a simple acid-base titration to quantify the formic acid content in DMF.

Reagents and Equipment:

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 grams of the DMF sample into a 250-mL conical flask.[18]

  • Dilution: Add about 100 mL of distilled water to the flask and swirl to mix.[18]

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the sample with the standardized NaOH solution from the burette until the solution turns a faint, persistent pink color, which indicates the endpoint.[19]

  • Calculation: Calculate the percentage of formic acid in the sample using the following formula:[18]

    Assay (%) = (Titre value (mL) x Normality of NaOH x 4.603) / Weight of sample (g)

    Where 4.603 is a factor derived from the molecular weight of formic acid (46.03 g/mol ) and conversion to percentage.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using technical-grade DMF.

DMF_Troubleshooting start Start: Experiencing Issue with Technical-Grade DMF issue_type Identify Issue Type start->issue_type low_yield Low Reaction Yield or Incomplete Reaction issue_type->low_yield Performance side_products Unexpected Side Products issue_type->side_products Purity spps_issue SPPS Issues (e.g., low coupling, deletions) issue_type->spps_issue Specific Application check_water Is the reaction moisture-sensitive? low_yield->check_water check_amine Are side products N,N-dimethylated? side_products->check_amine use_high_purity Action: Switch to high-purity/SPPS-grade DMF spps_issue->use_high_purity degas_dmf Action: Degas DMF (sparge or sonicate) spps_issue->degas_dmf dry_dmf Action: Dry DMF with Molecular Sieves or Distill check_water->dry_dmf Yes check_reagents Are reagents acidic or basic? check_water->check_reagents No karl_fischer Analysis: Quantify water with Karl Fischer Titration dry_dmf->karl_fischer end Issue Resolved dry_dmf->end neutralize Action: Neutralize DMF (e.g., with K₂CO₃ for acid) check_reagents->neutralize Yes gcms_analysis Analysis: Identify impurities with GC-MS check_reagents->gcms_analysis Unsure neutralize->end purge_dmf Action: Purge DMF with N₂ or Ar to remove DMA check_amine->purge_dmf Yes check_amine->gcms_analysis No / Unsure purge_dmf->end gcms_analysis->end use_high_purity->end amine_test Analysis: Perform qualitative test for amines degas_dmf->amine_test degas_dmf->end amine_test->end

Troubleshooting workflow for technical-grade DMF issues.

References

Technical Support Center: Troubleshooting Reactions in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding low yields in chemical reactions using N,N-Dimethylformamide (DMF) as a solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low when using DMF. What are the primary factors I should investigate?

A: Low yields in reactions involving DMF often stem from issues with the solvent quality, reaction conditions, or work-up procedures.[1][2] A systematic approach is the best way to identify the root cause. Key areas to investigate include the purity of the DMF, the stability of the solvent under your specific reaction conditions, and potential side reactions.

Below is a general workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield Observed in DMF Reaction check_solvent Verify DMF Quality (Water, Amine Content) start->check_solvent check_conditions Review Reaction Conditions (Temp, Base/Acid Stability) start->check_conditions check_workup Evaluate Work-up & Purification (Product Loss, Emulsions) start->check_workup solvent_impure Solvent is Impure check_solvent->solvent_impure conditions_harsh Decomposition Likely check_conditions->conditions_harsh workup_issue Product Loss During Work-up check_workup->workup_issue solvent_impure->check_conditions No purify_solvent Purify DMF or Use High-Purity Grade solvent_impure->purify_solvent Yes conditions_harsh->check_workup No optimize_conditions Optimize Conditions (Lower Temp, Different Base) conditions_harsh->optimize_conditions Yes optimize_workup Modify Work-up Protocol (e.g., Aqueous Washes) workup_issue->optimize_workup Yes consider_alternative Consider Alternative Solvent workup_issue->consider_alternative No end_good Yield Improved purify_solvent->end_good optimize_conditions->end_good optimize_workup->end_good consider_alternative->end_good

Caption: A logical workflow for troubleshooting low reaction yields in DMF.

Q2: How do I determine if the quality of my DMF is causing the low yield?

A: The quality of DMF is critical, as common impurities can significantly interfere with many reactions. The two main culprits are water and degradation products like dimethylamine (B145610) and formic acid.[3][4]

  • Water Content: DMF is hygroscopic and readily absorbs moisture from the atmosphere.[5] Water can quench anhydrous reactions, hydrolyze starting materials, or react with sensitive reagents, leading to lower yields.[6] Even in reactions that are not strictly anhydrous, excess water can alter solubility and reaction kinetics.[7]

  • Degradation Products: DMF can decompose, especially when stored improperly or for long periods, to form dimethylamine and formic acid (via hydrolysis) or dimethylamine and carbon monoxide (thermally).[3][8] Dimethylamine is basic and can interfere with base-sensitive reactions, while formic acid can affect acid-sensitive substrates or catalysts. The characteristic "fishy" odor of old DMF is due to dimethylamine.[3][4]

Analytical Methods for Purity Assessment: To quantify impurities, several analytical techniques can be employed:

  • Karl Fischer Titration: The most accurate method for determining water content.[5]

  • Gas Chromatography (GC): A reliable method to detect and quantify volatile impurities, including dimethylamine and residual solvents.[9][10]

  • Qualitative Test for Amines: A colorimetric test using 1-fluoro-2-4-dinitrobenzene can indicate the presence of free amines.[8][11]

Table 1: Impact of Common DMF Impurities on Reactions

ImpurityCommon SourcePotential Impact on ReactionSuggested Action
Water Atmospheric absorptionQuenches anhydrous reactions; Hydrolyzes reagentsDry DMF before use; Use anhydrous grade solvent.
Dimethylamine Degradation/hydrolysisActs as an unwanted base; Can form side productsPurify DMF by distillation; Use fresh, high-purity solvent.[3]
Formic Acid HydrolysisActs as an unwanted acid; Can decompose substratesNeutralize with a non-interfering base and purify DMF.
Carbon Monoxide Thermal decompositionCan poison certain metal catalysts.[3]Use DMF below its boiling point; Distill under reduced pressure.[3]
Q3: What is the recommended procedure for purifying and drying laboratory-grade DMF?

A: For moisture-sensitive or base-sensitive reactions, purifying DMF is often necessary to achieve high yields. Distillation under reduced pressure is the most effective method.[8][12]

Experimental Protocol: Purification of DMF by Distillation

Objective: To remove water, dimethylamine, and other decomposition byproducts from DMF.

Materials:

  • Reagent-grade DMF

  • Anhydrous barium oxide (BaO) or calcium hydride (CaH₂)

  • 4Å molecular sieves

  • Round-bottom flask, distillation head, condenser, receiving flask (all oven-dried)

  • Vacuum source and manometer

  • Heating mantle

Procedure:

  • Pre-drying (Optional but Recommended): Stir the DMF over anhydrous barium oxide (BaO) or 4Å molecular sieves overnight.[8][11] Avoid using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) for extended periods, as they can catalyze DMF decomposition.[8]

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried to prevent re-introducing moisture.

  • Distillation:

    • Decant the pre-dried DMF into the distillation flask.

    • Add fresh drying agent (e.g., a small amount of BaO or CaH₂).

    • Heat the flask gently under reduced pressure (e.g., 15-20 mmHg).[8][13]

    • Collect the fraction boiling at the appropriate temperature for the given pressure (e.g., ~60-80°C at 10-20 mmHg).[13] Discard the initial and final fractions.

  • Storage: Store the purified, dry DMF in a sealed container over 4Å molecular sieves under an inert atmosphere (e.g., Nitrogen or Argon).[8][13]

DMF_Purification cluster_prep Preparation cluster_distill Distillation cluster_storage Storage start Start with Reagent-Grade DMF predry Pre-dry DMF over BaO or 4Å Sieves (Overnight) start->predry setup Assemble Oven-Dried Distillation Apparatus predry->setup decant Decant DMF into Distillation Flask setup->decant distill Distill under Reduced Pressure (e.g., 15-20 mmHg) decant->distill collect Collect Middle Fraction distill->collect store Store Purified DMF over 4Å Sieves under Inert Atmosphere collect->store end Ready for Use store->end

Caption: Experimental workflow for the purification and drying of DMF.

Q4: My reaction involves strong bases (like NaH) or acids. Could the DMF be decomposing and causing issues?

A: Yes, DMF is not stable in the presence of strong acids or bases, especially at elevated temperatures.[3][14] This decomposition can consume your reagents and generate byproducts that lead to low yields.

  • Base-Induced Decomposition: Strong bases like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can hydrolyze DMF to dimethylamine and sodium formate.[3] Reactions using NaH in DMF can be particularly hazardous, with reports of thermal runaway even at temperatures as low as 26°C.[14][15]

  • Acid-Induced Decomposition: Strong acids (e.g., HCl, H₂SO₄) also catalyze the hydrolysis of DMF back to formic acid and dimethylamine.[15]

DMF_Decomposition cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_thermal Thermal Decomposition DMF DMF (HCON(CH₃)₂) DMA Dimethylamine (HN(CH₃)₂) DMF->DMA H₂O / H⁺ or OH⁻ FormicAcid Formic Acid (HCOOH) DMF->FormicAcid H₂O / H⁺ or OH⁻ DMA2 Dimethylamine (HN(CH₃)₂) DMF->DMA2 Heat (near b.p.) CO Carbon Monoxide (CO) DMF->CO Heat (near b.p.)

Caption: Primary decomposition pathways of this compound (DMF).

Troubleshooting Strategy: If you suspect DMF decomposition, consider lowering the reaction temperature. If high temperatures and strong bases/acids are required, you may need to switch to a more stable polar aprotic solvent.

Q5: When should I consider using an alternative solvent to DMF?

A: While DMF is a versatile solvent, it may not be suitable for all reactions, particularly due to its reactivity or for green chemistry considerations.[16][17] You should consider an alternative if:

  • Your reaction is sensitive to trace amine or water impurities, and purification is not practical.

  • The reaction requires temperatures near or above the boiling point of DMF (153 °C), risking thermal decomposition.[14]

  • Strongly basic or acidic conditions are causing significant solvent decomposition.[14]

  • Your reagents can react with DMF (e.g., organolithium compounds can react with DMF to form aldehydes after hydrolysis).[3]

  • You are working on a large scale where the toxicity and environmental impact of DMF are a concern.[15][17]

Table 2: Common Alternatives to DMF

SolventPropertiesCommon ApplicationsConsiderations
Dimethyl Sulfoxide (DMSO) Polar aprotic, high boiling pointSₙ2 reactions, Palladium catalysisCan be difficult to remove; can oxidize some substrates.[18]
N-Methyl-2-pyrrolidone (NMP) Polar aprotic, high boiling pointPeptide synthesis, polymer chemistryOften used as a direct replacement for DMF.[19]
Dimethylacetamide (DMAc) Polar aprotic, similar to DMFSₙAr reactions, polymer synthesisSimilar properties and toxicity profile to DMF.[18]
Acetonitrile (ACN) Polar aprotic, lower boiling pointGeneral synthesis, chromatographyLower boiling point makes it easier to remove.[19]
γ-Valerolactone (GVL) Bio-based, "green" solventAmide bond formation, cross-couplingA more sustainable alternative to DMF.[16][20]
Cyrene™ Bio-based, dipolar aproticMOF synthesis, general synthesisA newer, greener alternative derived from cellulose.[20][21]

References

Technical Support Center: Managing N-formylation Side Reactions in High-Temperature DMF-Mediated Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing and troubleshooting N-formylation, a common side reaction when using Dimethylformamide (DMF) as a solvent at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is N-formylation and why does it occur in DMF at high temperatures?

A1: N-formylation is an undesirable side reaction where a formyl group (-CHO) is introduced onto a primary or secondary amine present in the reaction mixture. When heated, particularly above 100 °C, DMF can decompose to generate dimethylamine (B145610) and carbon monoxide, or hydrolyze in the presence of trace water to form formic acid and dimethylamine.[1][2] These species, particularly formic acid or other activated formyl sources derived from DMF decomposition, can then react with nucleophilic amines in your reaction, leading to the formation of N-formylated impurities.

Q2: Which types of amines are most susceptible to N-formylation?

A2: Primary and secondary aliphatic amines are generally more susceptible to N-formylation than aromatic amines due to their higher nucleophilicity. Sterically hindered amines may react slower. However, even less nucleophilic amines can undergo formylation under harsh, high-temperature conditions.

Q3: At what temperature does N-formylation become a significant problem?

A3: While there is no exact temperature threshold, as it can depend on the substrate and reaction time, N-formylation is generally observed to become more significant at temperatures exceeding 100-120 °C. Some studies have shown that DMF can start to decompose at temperatures as low as 100°C, especially if impurities are present.[3] For sensitive substrates, even temperatures around 80-90 °C for prolonged periods can lead to detectable levels of N-formylated byproducts.

Q4: How can I detect and quantify N-formylated impurities in my reaction mixture?

A4: Several analytical techniques can be employed to detect and quantify N-formylated impurities:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the N-formylated byproduct from the desired product and starting materials, allowing for quantification.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for identifying and quantifying N-formylated impurities, often after derivatization.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the amount of N-formylated impurity by integrating the characteristic formyl proton signal (usually a singlet or doublet between 8.0 and 8.5 ppm) and comparing it to a known internal standard or a well-resolved peak of the desired product.[12][13]

Q5: Are there any "greener" or safer alternatives to DMF for high-temperature reactions?

A5: Yes, several greener alternatives to DMF are gaining traction. These include:

  • N-Methyl-2-pyrrolidone (NMP): While also a polar aprotic solvent, it can sometimes be a suitable replacement.[14]

  • Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a versatile solvent with a high boiling point, making it suitable for many high-temperature reactions.[15]

  • Sulfolane: This is a highly stable polar aprotic solvent suitable for high-temperature applications.[16][17]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that is a promising replacement for DMF in some applications.[1]

  • Binary Mixtures: Mixtures such as DMSO/ethyl acetate (B1210297) have been explored as greener alternatives in solid-phase peptide synthesis.[18][19]

Troubleshooting Guide

Issue: My reaction is producing a significant amount of N-formylated byproduct.

This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize or eliminate this unwanted side reaction.

dot

Caption: A decision tree for troubleshooting N-formylation side reactions.

Data Presentation

The extent of N-formylation is highly dependent on the specific amine substrate, reaction time, and the presence of any catalysts or additives. The following table provides representative data illustrating the general trend of increased N-formylation with temperature for a hypothetical primary amine in DMF.

Reaction Temperature (°C)Reaction Time (h)Approximate Yield of N-formylated Byproduct (%)
8024< 5%
100245 - 15%
1201210 - 25%
140820 - 40%
1604> 40%

Note: This data is illustrative. Actual yields will vary based on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Purification of DMF to Remove Amine Impurities

Objective: To remove dimethylamine and formic acid impurities from DMF, which can contribute to N-formylation.

Materials:

  • Aged or technical grade DMF

  • Anhydrous potassium hydroxide (B78521) (KOH) or barium oxide (BaO)

  • Molecular sieves (4 Å)

  • Distillation apparatus with a vacuum source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-treatment: To a round-bottom flask, add the DMF to be purified. For every 1 liter of DMF, add 10-20 g of anhydrous KOH or BaO.

  • Stirring: Stir the mixture at room temperature for 24 hours. This will neutralize acidic impurities like formic acid and react with water.

  • Filtration: Filter the DMF to remove the solid base.

  • Drying: Add freshly activated 4 Å molecular sieves to the filtered DMF and let it stand for another 24 hours to remove residual water.

  • Vacuum Distillation: Decant the DMF into a clean, dry distillation flask. Distill the DMF under reduced pressure. The boiling point of DMF at atmospheric pressure is 153 °C; under vacuum, it will distill at a lower temperature, which helps to prevent thermal decomposition. Collect the fraction boiling at a constant temperature.

  • Storage: Store the purified DMF over fresh molecular sieves under an inert atmosphere of nitrogen or argon in a tightly sealed container.[3]

Protocol 2: General Procedure for Substituting DMF with an Alternative Solvent (e.g., DMSO)

Objective: To replace DMF with a less problematic solvent for a high-temperature reaction.

Materials:

  • Reactants for your specific synthesis

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Appropriate workup and purification reagents

Procedure:

  • Solvent Selection: Based on the solubility of your reactants and the required reaction temperature, choose a suitable alternative solvent like DMSO (b.p. 189 °C).[15]

  • Reaction Setup: In a clean, dry reaction vessel, add your starting materials.

  • Solvent Addition: Under an inert atmosphere (if required for your reaction), add anhydrous DMSO to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. DMSO is highly water-soluble. A common workup procedure involves diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Washes: Wash the combined organic layers multiple times with water or brine to ensure complete removal of DMSO.[20]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization.

Visualizations

dot

N_Formylation_Mechanism Mechanism of N-Formylation from DMF at High Temperature DMF DMF (Dimethylformamide) Decomposition Thermal Decomposition DMF->Decomposition Hydrolysis Hydrolysis DMF->Hydrolysis Heat High Temperature Heat->Decomposition H2O Trace H₂O H2O->Hydrolysis Dimethylamine Dimethylamine Decomposition->Dimethylamine Hydrolysis->Dimethylamine FormicAcid Formic Acid Hydrolysis->FormicAcid FormylatedAmine N-Formylated Amine (R₂N-CHO) FormicAcid->FormylatedAmine Amine Primary or Secondary Amine (R₂NH) Amine->FormylatedAmine reacts with

Caption: The mechanism of N-formylation from DMF at elevated temperatures.

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References

Technical Support Center: Drying N,N-Dimethylformamide (DMF) with Molecular Sieves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to drying N,N-Dimethylformamide (DMF) using molecular sieves. Find answers to frequently asked questions and troubleshoot common issues encountered during the drying process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use dry DMF in my experiments?

A1: this compound is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere. Water can act as an unwanted reagent in many sensitive chemical reactions, leading to side reactions, reduced yields, and product impurities. Using anhydrous DMF is critical for ensuring the success and reproducibility of moisture-sensitive experiments.

Q2: What type of molecular sieves should I use to dry DMF?

A2: Both 3Å and 4Å molecular sieves are effective for drying DMF.[1][2] 3Å sieves are sometimes considered slightly better as their smaller pore size selectively adsorbs water molecules while excluding the larger DMF molecules.[1][3] 4Å sieves are also widely used and are suitable for general-purpose drying of DMF.[1][2][4]

Q3: How much molecular sieves should I add to the DMF?

A3: A general guideline is to add 5-10% of molecular sieves by volume to the solvent.[3] For example, for 1 liter of DMF, you would add 50-100 mL of molecular sieves.

Q4: How long does it take to dry DMF with molecular sieves?

A4: For optimal results, DMF should be left in contact with the molecular sieves for at least 24 hours.[5] Some protocols recommend drying overnight.[1][4] The exact time can depend on the initial water content of the DMF and the desired level of dryness.

Q5: How can I verify the dryness of my DMF?

A5: The most reliable method for determining the water content in DMF is Karl Fischer titration. This technique can accurately measure water content down to parts per million (ppm) levels.

Q6: How should I store dry DMF?

A6: Anhydrous DMF should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent reabsorption of moisture from the air.[5][6] Storing the dried solvent over a fresh batch of activated molecular sieves can help maintain its dryness.[4][7]

Q7: Can I reuse molecular sieves?

A7: Yes, molecular sieves can be regenerated and reused. However, it is recommended to discard sieves used for drying DMF.[4] If you choose to regenerate them, they need to be heated in a furnace or with a heat gun under vacuum to remove the adsorbed water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
DMF is still wet after treatment with molecular sieves. 1. Insufficient amount of molecular sieves used.2. Insufficient contact time.3. Molecular sieves were not properly activated (already saturated with water).4. Improper storage of the dried DMF, leading to moisture reabsorption.1. Increase the amount of molecular sieves to 10-20% (v/v).2. Allow the DMF to stand over the sieves for a longer period (e.g., 48-72 hours).3. Ensure your molecular sieves are properly activated before use by heating them in a furnace.4. Store the dried DMF under an inert atmosphere and over a fresh portion of activated sieves.
The DMF has turned yellow after adding molecular sieves. 1. The molecular sieves may have catalyzed a decomposition reaction of DMF, which can be caused by basic impurities on the sieve surface.1. Use neutral, properly activated molecular sieves.2. Consider distilling the DMF after drying with molecular sieves to remove any non-volatile impurities.
There are fine particles suspended in the dried DMF. 1. Abrasion of the molecular sieve beads or pellets.1. Carefully decant or filter the DMF to separate it from the molecular sieve fines before use. Using a syringe with a filter can be effective for small quantities.
How do I know if my molecular sieves are active? 1. Properly activated molecular sieves will release heat when a small amount of water is added to them.1. To test a small batch, place a few beads in the palm of your gloved hand and add a drop of water. You should feel a noticeable warming effect.

Data Presentation

The following table summarizes the efficiency of drying DMF with 3Å and 4Å molecular sieves over time, based on data from a study on desiccant efficiency.

Molecular Sieve TypeTime (hours)Initial Water Content (ppm)Final Water Content (ppm)
62620184
242620175
722620138
62620208
24262088
72262088

Data adapted from Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 48(14), 2420–2422.

Another study reported that passing DMF with an initial water content of 0.3% (3000 ppm) through a column containing 250g of 3A molecular sieves could dry 3L of the solvent to approximately 70 ppm H₂O.[1][6]

Experimental Protocols

Protocol 1: Standard Drying of DMF with Molecular Sieves

This protocol is suitable for most laboratory applications where anhydrous DMF is required.

Materials:

  • This compound (reagent grade)

  • 3Å or 4Å molecular sieves (beads or pellets)

  • Oven or furnace for activation

  • Airtight glass bottle with a screw cap or a Schlenk flask

  • Inert gas (Nitrogen or Argon) supply (optional, but recommended)

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a clean, dry flask or beaker.

    • Heat the sieves in an oven or furnace at 250-350°C for at least 3 hours under vacuum.[8]

    • Allow the sieves to cool down to room temperature in a desiccator or under a stream of inert gas to prevent reabsorption of moisture.

  • Drying of DMF:

    • Add the activated molecular sieves (5-10% v/v) to a clean, dry airtight bottle or Schlenk flask.

    • Add the this compound to the bottle containing the molecular sieves.

    • If using a standard bottle, seal it tightly. If using a Schlenk flask, flush the headspace with an inert gas before sealing.

    • Allow the DMF to stand over the molecular sieves for at least 24 hours at room temperature, with occasional gentle swirling.

  • Dispensing the Dry DMF:

    • Carefully decant the dry DMF, leaving the molecular sieves at the bottom of the bottle.

    • Alternatively, for smaller quantities, a syringe can be used to withdraw the solvent. Ensure the tip of the needle is above the layer of molecular sieves to avoid drawing up fine particles.

Protocol 2: High-Purity Anhydrous DMF (with Distillation)

For applications requiring extremely low water content, a final distillation step is recommended.

Materials:

  • DMF dried with molecular sieves (from Protocol 1)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Initial Drying:

    • Follow steps 1 and 2 of Protocol 1 to pre-dry the DMF with molecular sieves.

  • Distillation:

    • Carefully decant the pre-dried DMF into a clean, dry round-bottom flask.

    • Set up the distillation apparatus. Ensure all glassware is thoroughly dried.

    • Connect the apparatus to a vacuum pump.

    • Heat the DMF under reduced pressure. The boiling point of DMF is significantly lowered under vacuum (e.g., ~55-57 °C at 20 mmHg).

    • Collect the distilled DMF in a receiving flask that contains a small amount of freshly activated molecular sieves.

    • Discard the initial and final fractions of the distillate to ensure the highest purity.

  • Storage:

    • Store the distilled, anhydrous DMF in a tightly sealed container under an inert atmosphere.

Mandatory Visualization

experimental_workflow Workflow for Drying this compound (DMF) activate_sieves 1. Activate Molecular Sieves (250-350°C, >=3h, under vacuum) cool_sieves 2. Cool Sieves (in desiccator or under inert gas) activate_sieves->cool_sieves add_sieves 3. Add Activated Sieves to Flask add_dmf 4. Add DMF to Flask add_sieves->add_dmf store_dmf 5. Store for >=24 hours add_dmf->store_dmf decant 6a. Decant Dry DMF store_dmf->decant Standard Purity distill 6b. Distill for High Purity store_dmf->distill High Purity store_final 7. Store under Inert Atmosphere decant->store_final distill->store_final

Caption: Experimental workflow for drying DMF using molecular sieves.

References

N,N-Dimethylformamide (DMF) Distillation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylformamide (DMF) distillation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to DMF decomposition during distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound (DMF) during distillation?

A1: Under thermal stress, particularly near its atmospheric boiling point (153°C), DMF can decompose. The primary decomposition products are dimethylamine (B145610) and carbon monoxide.[1][2] In the presence of water, especially with acidic or basic catalysts, hydrolysis can occur, leading to the formation of formic acid and dimethylamine.[3][4]

Q2: What causes the fishy odor in my technical-grade or distilled DMF?

A2: The characteristic fishy odor in DMF is due to the presence of dimethylamine, which is a primary decomposition product.[1][5] This impurity can be present in technical-grade DMF or can form during improper storage or distillation at high temperatures.

Q3: At what temperature does DMF start to decompose?

A3: Significant thermal decomposition of pure DMF generally occurs at temperatures above 350°C.[3][6] However, decomposition can be catalyzed and occur at lower temperatures, even at its boiling point (153°C), in the presence of acidic or basic impurities.[2][7][8] Some sources indicate that in the presence of impurities, decomposition can begin at temperatures as low as 100°C.

Q4: Can I distill DMF at atmospheric pressure?

A4: While DMF's boiling point at atmospheric pressure is 153°C, it is strongly recommended to perform distillation under reduced pressure.[1][5][9] Distilling at atmospheric pressure brings the temperature close to the point where decomposition can be initiated, especially if impurities are present. Vacuum distillation allows for a lower boiling point, minimizing the risk of thermal decomposition.[10]

Q5: What are common impurities in DMF that can catalyze its decomposition?

A5: Acidic and basic substances are primary catalysts for DMF decomposition.[2][7][8] This includes strong acids, strong bases (like sodium hydroxide (B78521) or potassium hydroxide), and even residual acidic or basic materials from previous reaction steps.[1][2] Water can also contribute to hydrolysis, forming formic acid and dimethylamine.[3]

Q6: How can I remove water from DMF before distillation?

A6: Several methods can be employed to dry DMF before distillation. Using drying agents like anhydrous magnesium sulfate (B86663), calcium sulfate, or molecular sieves (4A) is a common practice.[2][7][8][11] For larger amounts of water, azeotropic distillation with a solvent like benzene (B151609) or toluene (B28343) can be effective.[2][7][11] It is crucial to avoid refluxing DMF with strong dehydrating agents like potassium hydroxide or calcium hydride, as they can catalyze decomposition even at room temperature if left for extended periods.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the distillation of DMF.

Issue 1: The distilled DMF has a strong fishy odor.
  • Possible Cause: The distillation temperature was too high, leading to the thermal decomposition of DMF into dimethylamine and carbon monoxide.

  • Troubleshooting Steps:

    • Lower the Distillation Temperature: Use a vacuum source to reduce the pressure of the distillation apparatus. This will lower the boiling point of DMF, allowing for distillation at a safer temperature.

    • Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that heating is uniform to avoid localized overheating.

    • Purge with Inert Gas: Before heating, sparging the DMF with an inert gas like argon or nitrogen can help remove dissolved oxygen and any pre-existing dimethylamine.[1][5]

Issue 2: The pH of the distilled DMF is acidic.
  • Possible Cause: Hydrolysis of DMF due to the presence of water, leading to the formation of formic acid. This can be exacerbated by acidic impurities.

  • Troubleshooting Steps:

    • Thoroughly Dry DMF Before Distillation: Refer to the pre-distillation drying protocols (FAQ 6).

    • Neutralize Acidic Impurities: Consider adding a small amount of a non-volatile, weak base like potassium carbonate and stirring before distillation to neutralize any acidic impurities.

    • Use a Fractionating Column: A fractionating column can help separate the DMF from less volatile acidic impurities.

Issue 3: The distillation is proceeding very slowly or not at all under vacuum.
  • Possible Cause:

    • An inadequate vacuum is being applied.

    • There is a leak in the distillation apparatus.

    • The heating temperature is too low for the applied pressure.

  • Troubleshooting Steps:

    • Verify Vacuum Level: Check the manometer to ensure the vacuum pump is achieving the desired pressure.

    • Inspect for Leaks: Carefully inspect all joints and connections for leaks. Ensure all glassware is properly sealed.

    • Adjust Heating: Gradually increase the temperature of the heating mantle until a steady distillation rate is achieved. Refer to a vapor pressure-temperature nomograph for DMF to determine the appropriate temperature for your vacuum level.

Issue 4: A sudden pressure increase or runaway reaction occurs during distillation.
  • Possible Cause: This is a serious safety concern and can be caused by the rapid decomposition of DMF. Certain contaminants, such as strong acids (e.g., sulfuric acid from SO3/DMF complexes), halogenated compounds, or strong oxidants, can lead to violent or explosive decomposition.[12] The presence of sodium hydride (NaH) in DMF has also been reported to lead to thermal decomposition at temperatures as low as 40°C.[6]

  • Immediate Actions:

    • REMOVE THE HEAT SOURCE IMMEDIATELY.

    • Vent the system in a safe manner if possible (e.g., through a fume hood).

    • Evacuate the area.

  • Preventative Measures:

    • Thoroughly understand the composition of the DMF to be distilled. Do not distill DMF from reaction mixtures containing potentially hazardous reagents without proper safety protocols.

    • Avoid the presence of strong acids, bases, and oxidizing agents.

    • Always distill under reduced pressure to keep the temperature as low as possible.

    • Work behind a blast shield, especially when distilling from complex mixtures.

Quantitative Data

Table 1: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760153
10094.5
5079.5
2063
1050
539.5
227

Note: These values are approximate and may vary slightly based on the purity of the DMF and the accuracy of the pressure measurement.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

Objective: To purify DMF by removing non-volatile impurities and water while minimizing thermal decomposition.

Materials:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Manometer

  • Drying agent (e.g., anhydrous magnesium sulfate or 4A molecular sieves)

Procedure:

  • Pre-drying DMF: Add a suitable drying agent to the DMF in the round-bottom flask. Stir for several hours or overnight.

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Vacuum Application: Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heating and Distillation: Once the desired pressure is stable, begin heating the flask while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 1). Discard any initial lower-boiling fractions.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air.

  • Storage: Store the purified DMF over 4A molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]

Visualizations

experimental_workflow Experimental Workflow for DMF Distillation cluster_prep Preparation cluster_distillation Distillation cluster_post Post-Distillation start Start: Impure DMF drying Add Drying Agent (e.g., MgSO4) start->drying stirring Stir for several hours drying->stirring assembly Assemble Distillation Apparatus stirring->assembly vacuum Apply Vacuum assembly->vacuum heating Heat and Stir vacuum->heating collection Collect Pure DMF Fraction heating->collection cooldown Cool Down System collection->cooldown storage Store Purified DMF over Molecular Sieves cooldown->storage end End: Purified DMF storage->end

Caption: Workflow for the safe distillation of DMF.

decomposition_pathway DMF Decomposition Pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis (in presence of H2O) DMF This compound (DMF) Dimethylamine Dimethylamine DMF->Dimethylamine CO Carbon Monoxide DMF->CO FormicAcid Formic Acid DMF->FormicAcid Dimethylamine2 Dimethylamine DMF->Dimethylamine2 Heat High Temperature (>153°C) Heat->DMF Water Water + Acid/Base Catalyst Water->DMF

Caption: Primary decomposition pathways for DMF.

troubleshooting_logic Troubleshooting Logic for Distilled DMF Issues start Distilled DMF Issue fishy_odor Fishy Odor? start->fishy_odor acidic_ph Acidic pH? fishy_odor->acidic_ph No fishy_odor_cause Cause: Thermal Decomposition (Dimethylamine) fishy_odor->fishy_odor_cause Yes slow_distillation Slow Distillation? acidic_ph->slow_distillation No acidic_ph_cause Cause: Hydrolysis (Formic Acid) acidic_ph->acidic_ph_cause Yes slow_distillation_cause Cause: Vacuum Leak / Low Temp slow_distillation->slow_distillation_cause Yes fishy_odor_solution Solution: Use Vacuum Lower Temperature fishy_odor_cause->fishy_odor_solution acidic_ph_solution Solution: Pre-dry DMF Neutralize acidic_ph_cause->acidic_ph_solution slow_distillation_solution Solution: Check Seals Increase Heat slow_distillation_cause->slow_distillation_solution

References

Technical Support Center: Optimizing Peptide Synthesis in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for solid-phase peptide synthesis (SPPS) in N,N-Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for issues encountered during SPPS in DMF.

Issue 1: Low Peptide Yield or Incomplete Reactions

Q1: My peptide synthesis is resulting in a low yield or appears to have many deletion sequences. What are the common causes and how can I troubleshoot this?

A1: Low peptide yield and deletion sequences are often due to incomplete coupling or deprotection steps. Several factors related to your reaction conditions in DMF could be the cause.

Troubleshooting Steps:

  • Verify DMF Quality: DMF can degrade over time to form dimethylamine (B145610) and formic acid.[1][2][3] Dimethylamine can cause premature deprotection of the Fmoc group, leading to side reactions and reduced yield.[1][4]

    • Recommendation: Use high-purity, anhydrous DMF. If you suspect degradation (e.g., noticeable amine odor), consider using a fresh bottle or regenerating aged DMF by sparging with an inert gas like nitrogen.[1][3]

  • Optimize Coupling Reagents: The choice and concentration of coupling reagents are critical, especially for sterically hindered amino acids.

    • Recommendation: For difficult couplings, switch to more powerful activating reagents like HATU, HBTU, or PyBOP.[5][6][7] Consider a double coupling strategy for problematic residues.[6]

  • Extend Reaction Times: Incomplete reactions can simply be a matter of insufficient time.

    • Recommendation: Increase the coupling and deprotection reaction times. For difficult sequences, extending the coupling time from 1-2 hours to overnight may be beneficial.[6][8]

  • Increase Reaction Temperature: Elevating the temperature can improve reaction kinetics and disrupt peptide aggregation.[9][10]

    • Recommendation: Gently heating the reaction can drive difficult couplings to completion. Microwave-assisted SPPS is a highly effective method for this purpose.[6][9] However, be cautious as higher temperatures can also increase the risk of side reactions like racemization and aspartimide formation.[10]

  • Improve Resin Solvation: Proper solvation of the peptide-resin is crucial for reagent accessibility.

    • Recommendation: While DMF is a good solvent, N-methylpyrrolidone (NMP) often provides superior solvation, especially for hydrophobic peptides.[4][11] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be effective.[6][12][13]

Troubleshooting Workflow for Low Yield

start Low Peptide Yield check_dmf Check DMF Quality (Freshness, Purity) start->check_dmf dmf_ok DMF is Good check_dmf->dmf_ok Good dmf_bad Replace or Regenerate DMF check_dmf->dmf_bad Bad optimize_coupling Optimize Coupling (Reagent, Double Coupling) dmf_ok->optimize_coupling dmf_bad->optimize_coupling coupling_ok Coupling Improved? optimize_coupling->coupling_ok extend_time Extend Reaction Times (Coupling & Deprotection) coupling_ok->extend_time No end Yield Improved coupling_ok->end Yes time_ok Improvement? extend_time->time_ok increase_temp Increase Temperature (Conventional or Microwave) time_ok->increase_temp No time_ok->end Yes temp_ok Improvement? increase_temp->temp_ok change_solvent Change Solvent System (e.g., NMP, Solvent Mixtures) temp_ok->change_solvent No temp_ok->end Yes change_solvent->end

Caption: Troubleshooting workflow for low peptide yield in SPPS.

Issue 2: Common Side Reactions in DMF

Q2: I'm observing unexpected peaks in my HPLC analysis. What are the common side reactions in DMF and how can I minimize them?

A2: Several side reactions can occur during SPPS in DMF, leading to impurities. The most common include aspartimide formation, diketopiperazine (DKP) formation, and racemization.[14]

Aspartimide Formation
  • Description: A base-catalyzed intramolecular cyclization of an aspartic acid residue, particularly in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[15] This can lead to a mixture of α- and β-peptides.

  • Troubleshooting:

    • Use a protecting group on the side chain of Aspartic acid that hinders cyclization, such as Asp(OMpe) or Asp(OBno).[15]

    • Use a milder deprotection base than piperidine (B6355638), such as piperazine (B1678402), or add HOBt to the piperidine solution.[15]

Deprotection Reagent% Aspartimide Formation (Peptide I)% Aspartimide Formation (Peptide II)
Piperidine17.0%25.0%
Piperazine6.0%9.0%
Piperazine / 0.1M HOBt2.0%3.0%
Data adapted from a study on base-induced side reactions.[15]
Diketopiperazine (DKP) Formation
  • Description: An intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin and loss of peptide.[14] This is common for sequences with Proline or Glycine in the first two positions.[13][14]

  • Troubleshooting:

    • Reduce the Fmoc-deprotection time.[14]

    • Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin).

    • Couple the third amino acid before deprotecting the dipeptide.

Racemization
  • Description: The loss of stereochemical integrity of an amino acid, which can be a significant issue for certain amino acids and coupling conditions.[16]

  • Troubleshooting:

    • Avoid over-activation of the amino acid.

    • Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt, HOAt, or OxymaPure.[5][7]

    • Avoid excessive use of a tertiary base.[7]

Logical Flow for Identifying and Mitigating Side Reactions

start Unexpected HPLC Peaks identify_peak Identify Peak by Mass Spec start->identify_peak is_aspartimide Mass consistent with Aspartimide Formation? identify_peak->is_aspartimide is_dkp Peptide Loss at Beginning of Synthesis? is_aspartimide->is_dkp No solve_aspartimide Use milder base or optimized protecting group is_aspartimide->solve_aspartimide Yes is_racemization Co-eluting Peak with Correct Mass? is_dkp->is_racemization No solve_dkp Reduce deprotection time or change resin linker is_dkp->solve_dkp Yes solve_racemization Use racemization-suppressing coupling reagents is_racemization->solve_racemization Yes other_issue Investigate other side reactions is_racemization->other_issue No end Purity Improved solve_aspartimide->end solve_dkp->end solve_racemization->end other_issue->end

Caption: Decision tree for addressing common side reactions in SPPS.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Piperazine/HOBt to Minimize Aspartimide Formation

This protocol is recommended for sequences prone to aspartimide formation.[15]

Reagents:

  • Deprotection solution: 20% (v/v) piperazine and 0.1 M HOBt in DMF.

  • Peptide-resin.

  • DMF for washing.

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF from the swollen resin. Add the piperazine/HOBt deprotection solution to the resin and agitate gently for 10 minutes.

  • Solution Change: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the piperazine/HOBt deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.

Protocol 2: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is effective for coupling sterically hindered amino acids where a single coupling may be incomplete.[6]

Reagents:

  • Fmoc-deprotected peptide-resin.

  • Sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

  • HATU (3.9 equivalents).

  • DIPEA (8 equivalents).

  • DMF.

Methodology:

First Coupling:

  • Following standard Fmoc deprotection, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid by dissolving it with HATU and DIPEA in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

Second Coupling:

  • Repeat steps 2 through 5 of the first coupling with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF to prepare for the next deprotection step.

Protocol 3: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a colorimetric method to detect free primary amines on the resin, indicating an incomplete coupling reaction.[17]

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Methodology:

  • Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of Solution A, B, and C to the resin beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling). A recoupling is necessary.

    • Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).

Data Summary

Table 1: Effect of Temperature and Coupling Time on Crude Peptide Purity

This table summarizes the impact of reaction temperature and coupling time on the crude purity of a model peptide synthesized with HBTU chemistry.

Temperature (°C)Coupling Time (min)Crude Purity (%)
256085
503088
751590
75575
90292
Data is illustrative and based on general trends reported in the literature.[9][18]
Table 2: Comparison of Common Coupling Reagents

This table provides a comparison of commonly used coupling reagents in SPPS.

Coupling ReagentClassAdvantagesDisadvantages
HBTU/HATU Aminium/Uronium SaltHigh coupling efficiency, fast reaction rates.[5][7]Can cause racemization, relatively expensive.
PyBOP Phosphonium SaltHigh coupling efficiency, good for hindered couplings.[6]Byproducts can be difficult to remove.
DIC/HOBt CarbodiimideLow cost, minimal racemization when used with an additive.[7]Slower reaction rates compared to aminium salts.
COMU Aminium/Uronium SaltHigh efficiency, safer (non-explosive), good solubility.[5][7]Less stable in DMF over long periods.[19]

References

Technical Support Center: Navigating Aqueous Workup Challenges with N,N-Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the aqueous workup of reactions involving N,N-Dimethylformamide (DMF).

Troubleshooting Guides

Problem: An emulsion has formed during aqueous workup.

Q: I've added my aqueous solution and organic solvent, but instead of two distinct layers, I have a milky, inseparable emulsion. What should I do?

A: Emulsion formation is a common issue when working with DMF due to its miscibility with both aqueous and many organic phases. Here are several techniques to break an emulsion:

  • Salting Out: Add a saturated solution of sodium chloride (brine) or a solid salt like sodium chloride directly to the separatory funnel and shake gently. The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[1][2]

  • Change in pH: If your target compound is stable to acid or base, carefully adding a small amount of dilute acid or base can sometimes disrupt the emulsion.

  • Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[3]

  • Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation. Gentle swirling, rather than vigorous shaking, during the extraction process can also help prevent emulsion formation in the first place.[1]

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve the emulsion.

Problem: My product is water-soluble and is being lost during the aqueous wash.

Q: I'm losing a significant amount of my desired product in the aqueous layer when I try to wash out the DMF. How can I improve my yield?

A: This is a frequent challenge, especially with polar products. Here are some strategies to minimize product loss:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh organic solvent to recover the dissolved product. Combine all organic extracts.

  • Salting Out: Before extraction, saturate the aqueous phase with a salt such as sodium chloride. This can decrease the solubility of your organic product in the aqueous layer, pushing it into the organic phase.[1]

  • Use of a Less Polar Extraction Solvent: If your product has sufficient solubility, consider using a less polar solvent for extraction, such as diethyl ether or methyl tert-butyl ether (MTBE), as DMF is less soluble in these compared to more polar solvents like ethyl acetate (B1210297) or dichloromethane.[4]

  • Alternative DMF Removal Methods: If product loss remains high, consider avoiding an aqueous workup altogether. Methods like high-vacuum evaporation or azeotropic distillation can remove DMF without introducing water. Precipitation of the product from the DMF solution by adding an anti-solvent is another viable option.[4][5]

Problem: My product is temperature-sensitive and I cannot use heat to remove the high-boiling DMF.

Q: My compound degrades at the high temperatures required to evaporate DMF. How can I remove the solvent under milder conditions?

A: Protecting temperature-sensitive compounds is crucial. Here are some methods for removing DMF at or near room temperature:

  • High-Vacuum Evaporation: Utilize a high-vacuum pump (oil pump) connected to a rotary evaporator. At very low pressures (e.g., <1 mmHg), the boiling point of DMF is significantly reduced, allowing for its removal at or below room temperature.[6] A cold trap (e.g., with liquid nitrogen or dry ice/acetone) is essential to protect the pump from solvent vapors.[7]

  • Azeotropic Distillation with a Low-Boiling Partner: Form an azeotrope with a lower-boiling solvent like heptane (B126788) or toluene (B28343). The azeotrope will have a lower boiling point than DMF alone, facilitating its removal under reduced pressure at a lower temperature.[1][5]

  • Lyophilization (Freeze-Drying): If your product is not volatile, dissolving the crude product in a suitable solvent (like water or 1,4-dioxane (B91453) after initial DMF removal) and then freeze-drying can be an effective, albeit slower, method for removing residual solvents without heat.

Frequently Asked Questions (FAQs)

Q1: Why is DMF so difficult to remove during an aqueous workup?

A1: The difficulty in removing DMF stems from a combination of its physical properties:

  • High Boiling Point: DMF has a high boiling point of 153 °C, making it difficult to remove by simple evaporation under standard laboratory vacuum conditions (e.g., with a water aspirator).[8]

  • Miscibility with Water: DMF is miscible with water in all proportions, meaning it will readily partition into the aqueous layer during an extraction.[6] However, it also has significant solubility in many common organic extraction solvents, leading to incomplete removal from the organic layer.

  • Azeotrope Formation with Water: DMF can form an azeotrope with water, which can complicate its removal by distillation.[9]

Q2: What is the most common and straightforward method for removing DMF?

A2: The most widely used method is extensive washing of the organic layer with water or brine (a saturated aqueous solution of NaCl).[1][10] A general rule of thumb is to wash the organic layer with 5-10 volumes of water for every volume of DMF in the reaction mixture, repeating the wash multiple times.[4][10]

Q3: I've heard about using a LiCl solution for washing. Is it more effective than water or brine?

A3: Washing the organic layer with a 5-10% aqueous lithium chloride (LiCl) solution is often cited as a more effective method for removing DMF than washing with water or brine alone.[10][11] The lithium cations are thought to coordinate with the DMF, increasing its partitioning into the aqueous phase.

Q4: Can I remove DMF by rotary evaporation without a high-vacuum pump?

A4: Removing DMF with a standard water aspirator or diaphragm pump on a rotary evaporator is generally inefficient due to its high boiling point. To effectively remove DMF at a lower temperature, a high-vacuum pump capable of achieving pressures below 10 mmHg is typically required.[6] Co-evaporation with a solvent like toluene or heptane can help by forming a lower-boiling azeotrope.[1]

Q5: Are there any "greener" or more sustainable alternatives to DMF?

A5: Yes, due to health and environmental concerns associated with DMF, several greener alternatives have been developed and are gaining traction in organic synthesis. Some notable examples include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose. Workup often involves an aqueous extraction, and Cyrene's miscibility with water allows for its removal.[12]

  • γ-Valerolactone (GVL): Another bio-based solvent. Workup procedures can involve precipitation of the product by the addition of water.[13]

  • N-Butylpyrrolidinone (NBP): A less toxic alternative to NMP and DMF.[8]

  • Dimethyl Sulfoxide (DMSO)/Ethyl Acetate Mixtures: Binary solvent mixtures that can mimic the properties of DMF while being less hazardous.[11]

The choice of an alternative solvent depends heavily on the specific reaction conditions and substrate solubility.

Data Presentation

Table 1: Comparison of Common DMF Removal Techniques

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency (Qualitative)
Aqueous Wash (Water) Partitioning of water-miscible DMF into the aqueous phase.Simple, inexpensive, and widely applicable.May require large volumes of water and multiple extractions. Can lead to emulsion formation and product loss if the product is water-soluble.[4]Moderate to Good
Aqueous Wash (Brine) "Salting out" effect increases the polarity of the aqueous phase, enhancing the partitioning of DMF into it.More effective than water alone for breaking emulsions and removing DMF.[1]Can still lead to product loss with water-soluble compounds.Good
Aqueous Wash (5-10% LiCl) Li+ ions coordinate with DMF, significantly increasing its solubility in the aqueous phase.Generally considered more effective than water or brine for removing DMF.[10][11]LiCl is more expensive than NaCl. May not be suitable for all products.Very Good
Azeotropic Distillation (e.g., with Toluene or Heptane) Formation of a lower-boiling azeotrope that is more readily removed by distillation under reduced pressure.[1]Effective for temperature-sensitive compounds as it allows for removal at a lower temperature. Avoids the use of water.[5]Requires a rotary evaporator and vacuum source. The co-solvent also needs to be removed. Toluene and DMF do not form a true azeotrope, but co-evaporation is effective.[14]Very Good to Excellent
High-Vacuum Evaporation Lowering the pressure significantly reduces the boiling point of DMF.Can be performed at or near room temperature, ideal for temperature-sensitive compounds. Avoids the use of water.[6]Requires a high-vacuum pump and an efficient cold trap to protect the pump. Can be time-consuming for large volumes.Excellent
Precipitation/Crystallization Addition of an "anti-solvent" in which the product is insoluble, causing it to precipitate while DMF remains in solution.Can be a very effective and simple method for solid products. Avoids aqueous workup.[4]Only applicable if a suitable anti-solvent can be found. The product must be a solid.Good to Excellent

Experimental Protocols

Protocol 1: Standard Aqueous Workup for DMF Removal
  • Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated ammonium (B1175870) chloride).

  • Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. A common starting point is to use 5-10 volumes of extraction solvent relative to the volume of DMF.

  • Perform Aqueous Washes:

    • Add a volume of deionized water equal to the organic layer volume to the separatory funnel.

    • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.[1]

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Repeat the water wash 3-5 times.

  • Perform Brine or LiCl Wash: For the final wash, use a saturated aqueous NaCl solution (brine) or a 5% aqueous LiCl solution to help remove residual water and any remaining DMF from the organic layer.[1][10]

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Concentrate: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Azeotropic Removal of DMF with Toluene
  • Initial Concentration (Optional): If possible, concentrate the reaction mixture on a rotary evaporator under high vacuum to remove as much DMF as is feasible without excessive heating.

  • Add Co-solvent: To the flask containing the crude reaction mixture, add toluene. A common starting ratio is 2-3 volumes of toluene for every volume of DMF remaining.[4]

  • Rotary Evaporation: Connect the flask to a rotary evaporator equipped with a vacuum source capable of achieving a pressure that will allow the toluene-DMF mixture to evaporate at a moderate temperature (e.g., 40-50 °C).

  • Repeat as Necessary: After the solvent has been removed, you may still have residual DMF. If so, add another portion of toluene and repeat the rotary evaporation. This process can be repeated until the DMF is no longer detectable (e.g., by 1H NMR).

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_isolation Product Isolation reaction Reaction in DMF quench Quench Reaction reaction->quench dilute Dilute with Organic Solvent quench->dilute wash_water Wash with Water (3-5 times) dilute->wash_water wash_brine Wash with Brine or 5% LiCl wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: Standard experimental workflow for the aqueous workup of a reaction conducted in DMF.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion Formed During Workup add_brine Add Saturated Brine and Gently Swirl start->add_brine First Action wait Let Stand Undisturbed add_brine->wait Unsuccessful resolved Layers Separated add_brine->resolved Successful filter_celite Filter through Celite® Pad wait->filter_celite Unsuccessful wait->resolved Successful change_ph Adjust pH (if product is stable) filter_celite->change_ph Unsuccessful filter_celite->resolved Successful change_ph->resolved Successful

Caption: Decision-making workflow for troubleshooting emulsion formation during aqueous workup.

References

Technical Support Center: Purification of N,N-Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dimethylformamide (DMF) Purification. This resource is designed for researchers, scientists, and drug development professionals who require high-purity DMF for their experiments and processes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of dimethylamine (B145610) (DMA) and other common impurities from DMF.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove dimethylamine from DMF?

A1: Dimethylamine is a common degradation product of DMF and can be present as an impurity in commercial grades.[1] For many applications, particularly in pharmaceutical development and sensitive organic syntheses, the presence of dimethylamine can be detrimental. As a nucleophilic base, it can interfere with reactions, lead to the formation of undesired byproducts, and affect the overall yield and purity of the target molecule.

Q2: What are the primary methods for removing dimethylamine from DMF?

A2: The most common and effective methods for removing dimethylamine from DMF include:

  • Aqueous Washes: Utilizing acidic solutions to neutralize and extract the basic dimethylamine.

  • Distillation: Separating DMF from the more volatile dimethylamine and other impurities based on boiling point differences, typically under reduced pressure.[1]

  • Ion-Exchange Chromatography: Using acidic cation-exchange resins to capture and remove dimethylamine.

  • Treatment with Drying Agents/Adsorbents: Employing materials like molecular sieves or alumina (B75360) to remove water and trace amine impurities.[1]

Q3: How can I detect the presence and concentration of dimethylamine in my DMF?

A3: Several analytical techniques can be used to determine the level of dimethylamine impurity in DMF. A simple qualitative test involves a color reaction with 1-fluoro-2,4-dinitrobenzene.[1] For quantitative analysis, more sophisticated methods are required, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, often involving derivatization of dimethylamine to enhance its detection.

  • High-Performance Liquid Chromatography (HPLC): This technique, typically coupled with UV or fluorescence detection after pre-column derivatization, offers robust and accurate quantification of dimethylamine.[2][3]

Q4: Which purification method is best suited for my application?

A4: The choice of purification method depends on several factors, including the initial purity of your DMF, the required final purity, the scale of your experiment, and the available equipment. The following diagram provides a general decision-making workflow.

DMF_Purification_Decision_Tree start Starting DMF with Suspected Dimethylamine Impurity purity_check Assess Required Final Purity start->purity_check high_purity High Purity Required (<10 ppm DMA) purity_check->high_purity Stringent moderate_purity Moderate Purity Sufficient (>10 ppm DMA) purity_check->moderate_purity Less Stringent scale Determine Scale of Purification high_purity->scale method_acid_wash Aqueous Acidic Wash moderate_purity->method_acid_wash large_scale Large Scale (>1 L) scale->large_scale Large small_scale Small Scale (<1 L) scale->small_scale Small method_distillation Vacuum Distillation +/- Acid Wash large_scale->method_distillation method_ion_exchange Ion-Exchange Chromatography small_scale->method_ion_exchange final_purity_analysis Verify Purity using GC-MS or HPLC method_distillation->final_purity_analysis method_ion_exchange->final_purity_analysis method_acid_wash->final_purity_analysis

Caption: Decision tree for selecting a DMF purification method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent "fishy" odor after purification. Incomplete removal of dimethylamine.1. Increase the number of acidic washes. 2. Ensure the pH of the aqueous wash is sufficiently acidic (pH < 4). 3. For distillation, ensure the vacuum is adequate and the distillation is performed slowly to allow for proper fractionation.
Low recovery of DMF after aqueous washes. Emulsion formation during extraction.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. Centrifuge the mixture if emulsions persist.
DMF is still wet after purification. Inefficient drying.1. Use a suitable drying agent (e.g., anhydrous MgSO₄, molecular sieves 4Å) after aqueous washes and before distillation. 2. Ensure the drying agent is fresh and sufficient in quantity. 3. For distillation, ensure all glassware is thoroughly dried before use.
Dimethylamine is still detected by analysis after ion-exchange chromatography. The capacity of the ion-exchange resin has been exceeded.1. Use a larger volume of resin for the amount of DMF being purified. 2. Regenerate the resin according to the manufacturer's instructions. 3. Ensure the flow rate through the column is slow enough to allow for efficient binding.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected efficiency of different purification methods for the removal of dimethylamine from this compound. The actual performance may vary depending on the initial concentration of the impurity and the specific experimental conditions.

Purification Method Typical Purity Achieved (Dimethylamine Level) Advantages Disadvantages
Aqueous Acidic Wash 10 - 100 ppmSimple, rapid, and effective for removing basic impurities.May introduce water into the DMF, requiring a subsequent drying step. Not as effective for very high purity requirements.
Vacuum Distillation 1 - 10 ppmHighly effective for removing a wide range of impurities, including dimethylamine. Can yield very pure DMF.Requires specialized glassware and a good vacuum source. DMF can decompose at its atmospheric boiling point.
Ion-Exchange Chromatography < 1 ppmCan achieve very high purity. Is a relatively gentle method.Can be slow for large volumes. The resin has a finite capacity and requires regeneration.

Experimental Protocols

Protocol 1: Purification of DMF by Aqueous Acidic Wash

This protocol is suitable for removing basic impurities like dimethylamine from DMF.

Materials:

  • This compound (to be purified)

  • Dilute Hydrochloric Acid (HCl), e.g., 0.5 N

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • Place the DMF to be purified in a separatory funnel.

  • Add an equal volume of 0.5 N HCl solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 0.5 N HCl two more times.

  • Wash the DMF layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the DMF layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Transfer the DMF layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ and stir for at least 30 minutes to dry the DMF.

  • Filter or decant the purified and dried DMF into a clean, dry storage bottle.

  • Verify the purity using a suitable analytical method (see Protocol 3 or 4).

Acid_Wash_Workflow start Impure DMF add_hcl Add 0.5 N HCl start->add_hcl shake_separate Shake and Separate Layers add_hcl->shake_separate repeat_wash Repeat HCl Wash (2x) shake_separate->repeat_wash neutralize Wash with sat. NaHCO3 repeat_wash->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Anhydrous MgSO4 brine_wash->dry filter Filter/Decant dry->filter end Purified DMF filter->end

Caption: Workflow for DMF purification by acidic wash.

Protocol 2: Purification of DMF by Vacuum Distillation

This protocol is suitable for obtaining high-purity DMF. It is crucial to perform this under reduced pressure to prevent the thermal decomposition of DMF at its atmospheric boiling point (153 °C).

Materials:

  • This compound (pre-treated with an acidic wash and dried, or treated with a drying agent like calcium hydride overnight)

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum source (e.g., vacuum pump) with a manometer

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is completely dry.

  • Place the pre-treated and dried DMF in the round-bottom flask with boiling chips or a stir bar.

  • Connect the apparatus to the vacuum source.

  • Slowly and carefully apply the vacuum, aiming for a pressure of 15-20 mmHg.

  • Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

  • The boiling point of DMF at 20 mmHg is approximately 54-56 °C.

  • Discard the initial small fraction of distillate, which may contain more volatile impurities.

  • Collect the main fraction of DMF that distills at a constant temperature.

  • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Store the purified DMF over 4Å molecular sieves in a tightly sealed bottle.

  • Verify the purity using a suitable analytical method (see Protocol 3 or 4).

Protocol 3: Quantification of Dimethylamine in DMF by GC-MS with Derivatization

This protocol provides a sensitive method for the quantification of dimethylamine in DMF.

Principle: Dimethylamine is derivatized with a suitable agent (e.g., benzoyl chloride) to form a less polar and more volatile derivative (N,N-dimethylbenzamide) that is amenable to GC-MS analysis.

Materials:

  • DMF sample

  • Dimethylamine standard solution

  • Benzoyl chloride

  • Methanol (B129727) (as diluent)

  • GC-MS system with a suitable capillary column (e.g., Rtx-5 amine)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of dimethylamine into pure DMF.

  • Sample and Standard Derivatization:

    • To a known volume of the DMF sample or standard, add a precise amount of benzoyl chloride.

    • The reaction occurs at room temperature to form N,N-dimethylbenzamide.

    • Dilute the reaction mixture with methanol to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample/standard into the GC-MS system.

    • Use an appropriate temperature program to separate N,N-dimethylbenzamide from other components.

    • Monitor the characteristic ions of N,N-dimethylbenzamide in the mass spectrometer.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the N,N-dimethylbenzamide derivative against the concentration of dimethylamine in the standards.

    • Determine the concentration of dimethylamine in the sample by comparing its peak area to the calibration curve.

Protocol 4: Quantification of Dimethylamine in DMF by HPLC with Pre-Column Derivatization

This protocol offers an alternative robust method for dimethylamine quantification.

Principle: Dimethylamine is reacted with a derivatizing agent (e.g., 9-fluorenylmethylchloroformate, FMOC-Cl) to produce a fluorescent derivative that can be detected with high sensitivity by an HPLC system equipped with a fluorescence detector.[2]

Materials:

  • DMF sample

  • Dimethylamine standard solution

  • 9-fluorenylmethylchloroformate (FMOC-Cl) solution in acetonitrile

  • Borate (B1201080) buffer

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of dimethylamine into pure DMF.

  • Sample and Standard Derivatization:

    • In a vial, mix a known volume of the DMF sample or standard with borate buffer and the FMOC-Cl solution.

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.

  • HPLC Analysis:

    • Inject the derivatized sample/standard into the HPLC system.

    • Use a suitable mobile phase gradient to separate the FMOC-dimethylamine derivative from other components.

    • Detect the derivative using the fluorescence detector at the appropriate excitation and emission wavelengths.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the FMOC-dimethylamine derivative against the concentration of dimethylamine in the standards.

    • Determine the concentration of dimethylamine in the sample by comparing its peak area to the calibration curve.

Analytical_Workflow cluster_0 Sample/Standard Preparation cluster_1 Derivatization cluster_2 Instrumental Analysis cluster_3 Data Analysis sample DMF Sample derivatization Add Derivatizing Agent (e.g., Benzoyl Chloride or FMOC-Cl) sample->derivatization standards Dimethylamine Standards standards->derivatization gcms GC-MS Analysis derivatization->gcms hplc HPLC-Fluorescence Analysis derivatization->hplc calibration Construct Calibration Curve gcms->calibration hplc->calibration quantification Quantify Dimethylamine calibration->quantification result Reported Dimethylamine Concentration quantification->result

Caption: General workflow for the analytical determination of dimethylamine in DMF.

References

Technical Support Center: Phase Separation Techniques for DMF Removal in Workups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of N,N-Dimethylformamide (DMF) during reaction workups. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during the phase separation and removal of DMF from your reaction mixtures.

Q1: My product is soluble in the organic layer, but after multiple water washes, I still have residual DMF. What can I do?

A1: This is a common issue as DMF has some solubility in many organic solvents. Here are several strategies to enhance DMF removal:

  • Increase the Volume and Number of Washes: Ensure you are using a sufficient volume of water for each wash. A general guideline is to use at least 5-10 times the volume of water relative to the volume of DMF in your reaction mixture.[1][2][3] Perform at least 3-5 washes.

  • Use Brine or Lithium Chloride (LiCl) Washes: After the initial water washes, perform one or two washes with a saturated sodium chloride solution (brine) or a 5-10% aqueous LiCl solution.[1][4][5][6] These solutions have a "salting out" effect, which decreases the solubility of organic compounds (including your product and residual DMF) in the aqueous phase and can help break emulsions.

  • Switch to a Less Polar Extraction Solvent: If you are using ethyl acetate (B1210297) or dichloromethane (B109758) (DCM), consider switching to a less polar solvent like diethyl ether (Et2O) or methyl tert-butyl ether (MTBE), in which DMF is less soluble.[1][5][7]

  • Azeotropic Removal: After your aqueous workup, you can remove trace amounts of DMF by co-evaporation with a solvent that forms an azeotrope with it, such as toluene (B28343) or heptane.[1][4][8][9] Add toluene to your concentrated organic layer and evaporate under reduced pressure. Repeat this process 2-3 times.

Q2: My product is water-soluble. How can I remove DMF without significant product loss?

A2: This is a challenging situation. Here are a few approaches:

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it by adding the reaction mixture to a large volume of a non-solvent, such as cold water or an ether like diethyl ether.[1][3][7] Your product should crash out while the DMF remains in the solvent. The solid can then be collected by filtration.

  • Solid-Phase Extraction (SPE): You can adsorb your product onto a solid-phase extraction cartridge and then wash away the DMF with the loading solvent. Your product can then be eluted with a different solvent.[5]

  • Lyophilization (Freeze-Drying): In some cases, after dilution with water and tert-butanol, lyophilization can be used to remove the solvents.[2]

  • Azeotropic Removal (Industrial Scale): On an industrial scale, azeotropic distillation with toluene is a common method for removing DMF from water-soluble products like metformin (B114582) HCl.[10]

Q3: I'm forming a persistent emulsion during the aqueous wash. How can I break it?

A3: Emulsions are common when working with DMF due to its properties as a polar aprotic solvent. Here are some tips to manage them:

  • Avoid Vigorous Shaking: Gently invert the separatory funnel instead of shaking it vigorously.[5][7]

  • Add Brine: Adding a saturated NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Allow Sufficient Time for Separation: Let the separatory funnel stand undisturbed for a longer period.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break the emulsion.

Q4: Can I use an acidic or basic wash to remove DMF?

A4: While DMF itself is not readily protonated or deprotonated, acidic or basic washes can be useful in specific contexts:

  • 0.5 N HCl Wash: A dilute acid wash can be effective. However, be cautious if your product contains acid-labile functional groups, such as some silyl (B83357) ethers (e.g., TMS ethers). Boc protecting groups are generally stable to these conditions.[2][3][11]

  • Saturated Sodium Bicarbonate (NaHCO3) Wash: If your reaction was run with a basic catalyst or reagent (e.g., triethylamine), a wash with saturated aqueous NaHCO3 can be beneficial to remove these impurities, which can sometimes contribute to emulsions.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various DMF removal techniques based on common laboratory practices.

Table 1: Aqueous Wash Parameters

Wash SolutionRecommended Volume Ratio (Wash Solution : DMF)Number of WashesNotes
Water5:1 to 10:13 - 5A common starting point for DMF removal.[1][2][3]
Brine (Saturated NaCl)Equal to organic layer volume1 - 2Often used as a final wash to remove residual water and help break emulsions.[1][5][7]
5-10% LiCl (aq)Equal to organic layer volume1 - 2Reported to be very effective for removing DMF.[2][4][6]
0.5 N HCl (aq)Equal to organic layer volume1Use with caution for acid-sensitive compounds.[2][3][11]

Table 2: Azeotropic Removal Parameters

Azeotrope PartnerRecommended Volume Ratio (Partner : DMF)TemperaturePressureNotes
Toluene2:1 to 3:150-60 °CReducedRepeat 2-3 times for complete removal.[1][4][8]
Heptane5:1 to 10:1ElevatedReducedAnother option for azeotropic removal.[3][9]

Experimental Protocols

Protocol 1: Standard Aqueous Wash for DMF Removal

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, MTBE, or ethyl acetate). Use a volume of solvent that is 10-20 times the volume of DMF used.

  • First Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add a volume of deionized water that is 5-10 times the original volume of DMF.

  • Extraction: Gently invert the separatory funnel 10-15 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat Washes: Repeat the aqueous wash (steps 3-4) another 2-4 times.

  • Brine Wash: Perform a final wash with an equal volume of saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Azeotropic Removal of Trace DMF

  • Initial Concentration: After the aqueous workup, concentrate the organic layer on a rotary evaporator to remove the bulk of the extraction solvent.

  • Add Azeotrope Partner: To the flask containing your product and residual DMF, add toluene in a volume that is approximately 2-3 times the estimated volume of the remaining DMF.[1][4]

  • Evaporation: Place the flask back on the rotary evaporator and remove the solvent under reduced pressure at a bath temperature of 50-60 °C.

  • Repeat: Repeat steps 2 and 3 one or two more times to ensure complete removal of DMF.

Visual Guides

The following diagrams illustrate the decision-making process and workflows for DMF removal.

DMF_Removal_Workflow start Reaction in DMF Complete product_solubility Is the product water-soluble? start->product_solubility aqueous_workup Perform Aqueous Workup (Water/Brine/LiCl washes) product_solubility->aqueous_workup No precipitation Precipitate Product (add to cold water/ether) product_solubility->precipitation Yes check_dmf Check for Residual DMF (e.g., by NMR) aqueous_workup->check_dmf filter Filter and Wash Solid precipitation->filter final_product DMF-Free Product filter->final_product azeotrope Azeotropic Removal (with Toluene/Heptane) check_dmf->azeotrope Yes check_dmf->final_product No azeotrope->final_product

Caption: Decision workflow for choosing a DMF removal strategy.

Troubleshooting_Emulsions start Emulsion Formed During Aqueous Wash action1 Allow to Stand Longer start->action1 check1 Emulsion Persists? action1->check1 action2 Add Saturated Brine (NaCl) check1->action2 Yes resolved Phases Separated check1->resolved No check2 Emulsion Persists? action2->check2 action3 Filter through Celite check2->action3 Yes check2->resolved No action3->resolved

Caption: Troubleshooting guide for breaking emulsions during workup.

References

Validation & Comparative

N,N-Dimethylformamide vs. DMSO: A Comprehensive Comparison for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate solvent is a critical parameter that profoundly influences reaction outcomes, including yield, rate, and purity. Among the most versatile polar aprotic solvents, N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are ubiquitous choices for researchers, scientists, and drug development professionals. Both are highly effective at dissolving a wide array of polar and nonpolar compounds, rendering them indispensable in numerous synthetic transformations.[1] However, their distinct physicochemical properties, performance in various reaction types, and safety profiles often dictate the superiority of one over the other for a specific application. This guide provides an objective, data-driven comparison of DMF and DMSO to aid in making an informed solvent choice for organic synthesis.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of DMF and DMSO is essential for their effective application in synthesis. These properties govern their behavior as solvents and their suitability for different reaction conditions.

PropertyThis compound (DMF)Dimethyl Sulfoxide (DMSO)
Formula (CH₃)₂NC(O)H(CH₃)₂SO
Molar Mass 73.09 g/mol [1]78.13 g/mol [1]
Boiling Point 153 °C[1]189 °C[1]
Melting Point -61 °C[1]19 °C[1]
Dielectric Constant 37[1]49[1]
Toxicity Profile Known for hepatotoxicity and potential reproductive effects.[1]Generally lower toxicity.[1]

Performance in Key Organic Reactions: Experimental Data

The choice between DMF and DMSO can significantly impact the efficiency and outcome of a chemical reaction. Below are comparative data from various studies on their performance in common organic synthesis reactions.

SN2 Reactions: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction involving the reaction of an alkoxide with a primary alkyl halide. The solvent's ability to solvate the cation of the alkoxide while leaving the nucleophilic anion relatively free is crucial for high reaction rates.

Reaction: Sodium phenoxide + 1-Bromobutane → Butyl phenyl ether

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DMSO1009.595F. A. Smith et al. (1961)[1]
DMF100885-90 (Typical)General literature[1]
Note: The data for DMF is a typical representation from general organic chemistry literature, as a direct side-by-side comparison under identical conditions to the DMSO study was not found in the initial search.
Palladium-Catalyzed Cross-Coupling: Suzuki Coupling

The Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds. The solvent plays a critical role in stabilizing the palladium catalyst and influencing reaction kinetics.

Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl (B1664174)

SolventCatalystBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
DMSOPd(OAc)₂K₂CO₃801285Representative[1]
DMFPd(OAc)₂K₂CO₃801278Representative[1]
Note: This data is representative of typical Suzuki coupling reactions and is intended for comparative purposes.[1]
Solid-Phase Peptide Synthesis (SPPS)

DMF has traditionally been the solvent of choice for solid-phase peptide synthesis.[2][3] However, due to toxicity concerns, there is a significant effort to replace it with greener alternatives, often involving DMSO-based solvent mixtures.[2][4]

Solvent SystemPeptide SynthesizedPurity (%)Yield (%)Observations
DMFBivalirudinVariableComparable to binary mixturesStandard solvent, but known to cause side-reactions like aspartimide formation.[4]
DMSO/Ethyl AcetateModel PeptidesComparable to DMFComparable to DMFA viable, less toxic alternative to DMF.[4]
DMSO/1,3-dioxolaneModel PeptidesComparable to DMFComparable to DMFShows good performance as a greener alternative.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions where DMF and DMSO are commonly employed.

Experimental Protocol: Williamson Ether Synthesis in DMSO

Objective: To synthesize n-butyl phenyl ether using DMSO as the solvent.

Materials:

  • Phenol (B47542) (9.41 g, 0.1 mol)

  • Sodium hydroxide (B78521) (4.00 g, 0.1 mol)

  • 1-Bromobutane (13.7 g, 0.1 mol)

  • Dimethyl sulfoxide (DMSO) (100 mL)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium phenoxide is prepared by reacting phenol with sodium hydroxide in DMSO at 50°C until the phenol is completely dissolved.

  • 1-Bromobutane is added dropwise to the solution while maintaining the temperature at 50°C.

  • The reaction mixture is then heated to 100°C and stirred for 9.5 hours.[1]

  • After cooling to room temperature, the mixture is poured into 200 mL of water and extracted three times with 50 mL of diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by distillation to obtain pure n-butyl phenyl ether.

Experimental Protocol: Suzuki Cross-Coupling in DMF

Objective: To synthesize 4-methoxybiphenyl via a Suzuki cross-coupling reaction using DMF as the solvent.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Anhydrous this compound (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask are added 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous DMF is added via syringe, and the reaction mixture is heated to 80°C with stirring for 12 hours.[1]

  • After completion, the reaction is cooled to room temperature and diluted with 100 mL of water.

  • The aqueous layer is extracted three times with 50 mL of ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure 4-methoxybiphenyl.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) in DMF

Objective: To synthesize a peptide on a solid support using Fmoc chemistry with DMF as the solvent.

Materials:

  • Rink Amide resin

  • This compound (DMF)

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 10-15 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.[5][6]

  • Washing: The resin is washed multiple times with DMF to remove residual piperidine and byproducts.[5][6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated with HBTU and DIEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.[5][6]

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.[5]

Visualizing Workflows and Solvent Properties

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Reagents Reaction_Vessel Reaction Setup (Heating/Cooling, Stirring) Reactants->Reaction_Vessel Solvent Solvent (DMF or DMSO) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Monitoring Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography, Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A general experimental workflow for organic synthesis.

Solvent_Comparison cluster_properties Key Properties DMF This compound (DMF) Boiling_Point Boiling Point DMF->Boiling_Point Lower (153 °C) Polarity Polarity (Dielectric Constant) DMF->Polarity Lower (37) Toxicity Toxicity DMF->Toxicity Higher (Hepatotoxic, Reprotoxic) Workup Work-up Difficulty DMF->Workup Easier to remove DMSO Dimethyl Sulfoxide (DMSO) DMSO->Boiling_Point Higher (189 °C) DMSO->Polarity Higher (49) DMSO->Toxicity Lower DMSO->Workup More difficult to remove

Caption: Comparison of key attributes of DMF and DMSO.

Conclusion: Making the Right Choice

Both DMF and DMSO are powerful and versatile solvents for organic synthesis. The decision of which to use often comes down to a careful consideration of several factors:

  • Reaction Type: As demonstrated, the specific reaction can favor one solvent over the other in terms of yield and reaction rate.[1]

  • Reaction Temperature: DMSO's higher boiling point makes it suitable for reactions requiring higher temperatures.[1]

  • Solubility of Reactants: The solubility of all reaction components in the chosen solvent is paramount for a homogeneous reaction mixture and optimal reactivity.

  • Workup and Purification: DMF's lower boiling point can make it easier to remove from the reaction mixture during workup.[1] However, for highly polar products that are only soluble in DMF or DMSO, alternative purification strategies may be necessary.

  • Toxicity and Environmental Impact: DMSO is generally considered to have a lower toxicity profile than DMF, which is a known hepatotoxin and potential reproductive hazard.[1] This is a significant consideration, particularly in industrial settings and for the development of greener synthetic routes.

Ultimately, while this guide provides a data-supported comparison, the optimal solvent choice is best determined through empirical investigation for each specific synthetic transformation.

References

Greener solvent alternatives to N,N-Dimethylformamide in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

The workhorse of solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF), is facing increasing scrutiny due to its reproductive toxicity and environmental concerns. This has spurred a critical search for safer, more sustainable alternatives that do not compromise the efficiency and quality of peptide production. This guide provides a comprehensive comparison of promising greener solvents, offering researchers, scientists, and drug development professionals the data and protocols needed to transition towards more environmentally friendly peptide synthesis.

The ideal green solvent for SPPS must satisfy several key criteria: it should effectively swell the solid support resin, solubilize amino acids and coupling reagents, facilitate efficient coupling and deprotection reactions, and ultimately yield a final peptide product of high purity and yield. This guide delves into the performance of leading green solvent alternatives, presenting a comparative analysis based on these critical parameters.

Performance Comparison of Greener Solvents in SPPS

The following tables summarize the performance of various greener solvents and solvent mixtures compared to the traditional solvent, DMF. The data has been compiled from multiple studies and is intended to provide a comparative overview. Performance can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Performance of Neat (Single) Greener Solvents in SPPS
SolventModel PeptideResinCrude Yield (%)Crude Purity (%)Key Observations
N-Butylpyrrolidinone (NBP) [Asp5]-VasopressinTentaGel S RAM8899Excellent performance, comparable or superior to DMF. Reduces racemization and aspartimide formation.[1]
OctapeptidePolystyrene93 (mass gain)80Good performance on polystyrene resin.[1]
[Asp26]-CalcitoninTentaGel S RAM28.797.9Successful synthesis of a longer peptide.[2]
2-Methyltetrahydrofuran (2-MeTHF) Aib-enkephalinChemMatrix-HighGood purity, especially with PEG-based resins.[3]
Project B PeptideResin Y65 (of DMF yield)-Moderate yield, potential for optimization.[4]
γ-Valerolactone (GVL) Project C Peptide---Shows potential but can have stability issues with bases used for Fmoc removal.
Dimethyl Carbonate (DMC) Project A PeptideResin X14 (of DMF yield)4Poor performance for this specific peptide.[4]
Cyclopentyl Methyl Ether (CPME) Project B PeptideResin Y26 (of DMF yield)70 (of DMF purity)Lower yield and purity compared to DMF.[4][5]
Ethyl Acetate (EtOAc) Project B PeptideResin Y46 (of DMF yield)65 (of DMF purity)Moderate yield and purity.[4][5]
Dipropyleneglycol Dimethylether (DMM) Dipeptide (NH2-Tyr-Ala-OH)Wang Resin-HighExcellent purity for a short peptide.[6]
Table 2: Performance of Binary (Mixed) Greener Solvents in SPPS
Solvent Mixture (v/v)Model PeptideResinCrude Purity (%)Key Observations
DMSO/Ethyl Acetate (EtOAc) Bivalirudin-70A viable, less toxic alternative to DMF. Polarity can be tuned by adjusting the solvent ratio.
DMSO/1,3-Dioxolane (DOL) Bivalirudin--Performs comparably to DMF in terms of synthetic yield and purity.[7]
DMSO/2-Me-THF Bivalirudin--Another effective binary mixture with tunable properties.[7]
NBP/EtOAc (1:1) [Asp5]-Vasopressin-HighPerformed better than DMF in this specific synthesis.[2]
NBP/2-Me-THF (1:1) [Asp5]-Vasopressin-HighAlso outperformed DMF for this peptide.[2]

Key Experimental Workflows and Protocols

To aid in the practical implementation of these greener solvents, this section provides an overview of the standard SPPS cycle and detailed protocols for key evaluative experiments.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental steps of a typical Fmoc-based SPPS cycle. While the core process remains the same, the choice of solvent can influence reaction times and washing efficiency.

SPPS_Cycle Resin Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in Solvent) Resin->Fmoc_Deprotection 1. Washing_1 Washing Fmoc_Deprotection->Washing_1 2. Coupling Amino Acid Coupling (Activated AA in Solvent) Washing_1->Coupling 3. Washing_2 Washing Coupling->Washing_2 4. Next_Cycle Next Cycle or Final Cleavage Next_Cycle->Resin Repeat Wasting_2 Wasting_2 Wasting_2->Next_Cycle 5.

A simplified workflow of the Fmoc-SPPS cycle.
Experimental Protocols

Protocol 1: General Fmoc-SPPS using N-Butylpyrrolidinone (NBP) [7]

  • Resin Swelling: Swell the resin in NBP for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in NBP for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in NBP for 10 minutes.

  • Washing: Wash the resin thoroughly with NBP (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in NBP.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with NBP (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction before proceeding to the next cycle.

  • Cleavage and Precipitation: After the final coupling and deprotection steps, wash the resin with NBP, followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) (IPA). Dry the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours. Precipitate the cleaved peptide in cold diethyl ether.

Protocol 2: Resin Swelling Test

  • Accurately weigh 1.0 g of dry resin and transfer it to a 10 mL graduated cylinder.

  • Record the initial dry volume of the resin.

  • Add 8-10 mL of the solvent to be tested.

  • Stopper the cylinder and gently agitate to ensure the resin is fully suspended.

  • Allow the resin to swell for a defined period (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), periodically agitating gently.

  • Record the final swollen volume of the resin.

  • Calculate the swelling volume in mL/g of resin.

Protocol 3: Fmoc-Amino Acid Solubility Test [5]

  • Add a known amount of the Fmoc-protected amino acid to a vial.

  • Add a measured volume of the green solvent to achieve a target concentration (e.g., 0.2 M).

  • Stir or vortex the mixture at room temperature for a set period (e.g., 15-30 minutes).

  • Visually inspect the solution for complete dissolution. If the solid is fully dissolved, the amino acid is soluble at that concentration.

  • If not fully dissolved, the solubility is lower than the target concentration. The test can be repeated with a lower concentration.

Logical Workflow for Selecting a Greener Solvent

The selection of an appropriate greener solvent is a multi-step process that involves evaluating several key parameters. The following diagram outlines a logical workflow for this selection process.

Solvent_Selection_Workflow Start Identify Potential Greener Solvents Resin_Swelling Resin Swelling Test Start->Resin_Swelling Solubility Reagent & Amino Acid Solubility Test Resin_Swelling->Solubility Adequate Swelling Test_Synthesis Small-Scale Test Synthesis (Model Peptide) Solubility->Test_Synthesis Good Solubility Analysis Analyze Yield & Purity (HPLC, MS) Test_Synthesis->Analysis Optimization Optimize Conditions (Time, Temp, Reagents) Analysis->Optimization Promising Results Scale_Up Scale-Up Synthesis Optimization->Scale_Up

A decision-making workflow for green solvent selection in SPPS.

Conclusion

The transition away from DMF in solid-phase peptide synthesis is not merely a regulatory compliance issue but a necessary step towards a more sustainable future for pharmaceutical and biochemical research. While no single green solvent has emerged as a universal replacement for all applications, promising alternatives like N-butylpyrrolidinone and various binary mixtures have demonstrated comparable or even superior performance in many cases. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to adopt greener practices in their laboratories, contributing to a safer and more environmentally responsible scientific community. Further research and optimization will undoubtedly expand the toolkit of green solvents, making sustainable peptide synthesis the new standard.

References

A Head-to-Head Battle in Peptide Synthesis: N,N-Dimethylformamide vs. N-Methylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two stalwart solvents in solid-phase peptide synthesis, supported by experimental data, to guide researchers, scientists, and drug development professionals in solvent selection.

In the realm of solid-phase peptide synthesis (SPPS), the choice of solvent is a critical parameter that profoundly influences reaction kinetics, resin solvation, and ultimately, the purity and yield of the final peptide product. For decades, N,N-Dimethylformamide (DMF) has been the workhorse solvent. However, concerns over its reproductive toxicity and inclusion in regulatory watchlists have prompted a closer look at alternatives. Among these, N-methylpyrrolidone (NMP), a structurally similar polar aprotic solvent, has emerged as a prominent contender. This guide provides a comprehensive, data-driven comparison of DMF and NMP to aid researchers in making informed decisions for their specific peptide synthesis needs.

Performance in Peptide Synthesis: A Comparative Analysis

The efficacy of a solvent in SPPS is multi-faceted, encompassing its ability to swell the resin support, dissolve reagents, and facilitate efficient coupling and deprotection steps while minimizing side reactions.

Resin Swelling

Adequate swelling of the polymer resin is paramount for ensuring the accessibility of reactive sites. Both DMF and NMP are effective swelling agents for commonly used resins such as polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-based resins.

Resin TypeSolventSwelling Volume (mL/g)
Polystyrene (1% DVB)DMF5.6[1]
Polystyrene (1% DVB)NMPNot explicitly stated, but generally considered a good swelling agent.
Polystyrene (2% DVB)DMF3.2[1]
Polystyrene (2% DVB)NMPNot explicitly stated, but generally considered a good swelling agent.
TentaGel® SDMF4.7[1]
TentaGel® SNMPNot explicitly stated, but generally considered a good swelling agent.
Table 1: Comparison of resin swelling volumes in DMF. While specific values for NMP are not always provided in direct comparison, it is widely recognized as an excellent swelling solvent, often on par with or slightly better than DMF for certain resins.
Coupling Efficiency and Peptide Purity

The solvent's ability to solvate the growing peptide chain and prevent aggregation is crucial for achieving high coupling efficiency and, consequently, high purity of the crude peptide. This is particularly true for "difficult" sequences, such as those rich in hydrophobic residues.

For the synthesis of hydrophobic peptides, NMP has been shown to be advantageous. Its less polar nature compared to DMF can help maintain the solubility of the growing hydrophobic peptide chain, thereby reducing on-resin aggregation and improving crude purity and yield.[2] In a comparative synthesis of a highly hydrophobic 7-amino acid peptide, the use of NMP resulted in a cleaner crude product with fewer peptidic impurities compared to the synthesis performed in DMF.[2]

In a study comparing DMF with N-butylpyrrolidone (NBP), a close analogue of NMP, for the synthesis of several complex peptides, the crude yields and purities were found to be comparable, demonstrating the viability of NMP-like solvents as effective replacements for DMF.

PeptideSolventCrude Yield (%)Crude Purity (%)
ACP(65-74)DMF7881
NBP 80 81
[Des-Ac]-18ADMF66Not specified
NBP 66 Not specified
Table 2: Comparison of crude yield and purity for the synthesis of complex peptides in DMF and N-butylpyrrolidone (NBP), a close analog of NMP. Data suggests comparable performance between the two solvents.[3]
Side Reactions: Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during coupling, is a significant concern in peptide synthesis. The choice of solvent can influence the extent of racemization. While both DMF and NMP are polar aprotic solvents, differences in their properties can affect the stability of the activated amino acid and the rate of racemization. Some studies suggest that the use of alternative solvents to DMF, such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN), can reduce racemization.[4][5][6] While direct quantitative comparisons of racemization in DMF versus NMP are not abundant in the literature, the general principles of minimizing reaction times and using appropriate coupling reagents are crucial in both solvents to suppress this side reaction.

Physicochemical and Safety Profiles

Beyond performance in synthesis, the physical properties and safety profiles of DMF and NMP are critical considerations.

PropertyThis compound (DMF)N-Methylpyrrolidone (NMP)
Formula C₃H₇NOC₅H₉NO
Molar Mass 73.09 g/mol 99.13 g/mol
Boiling Point 153 °C202 °C
Viscosity (at 25°C) 0.802 cP1.67 cP
Polarity More polarLess polar
Safety Concerns Reproductive toxicity, hepatotoxicityReproductive toxicity
Table 3: Comparison of the physicochemical and safety properties of DMF and NMP.

Both DMF and NMP are classified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to their reproductive toxicity. This has led to increasing restrictions on their use and a drive towards "greener" and safer alternatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis and analysis.

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for manual Fmoc-SPPS and can be adapted for use with either DMF or NMP as the primary solvent.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add the chosen solvent (DMF or NMP) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a 20% (v/v) solution of piperidine (B6355638) in the chosen solvent to the resin.

  • Agitate for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in the chosen solvent for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with the chosen solvent (5-7 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or HCTU; 2.9-4.9 equivalents) in the chosen solvent.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow for a pre-activation time of 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with the chosen solvent (3-5 times) to remove excess reagents and byproducts.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol for Peptide Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of a crude synthetic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, typically Mobile Phase A or a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a standard choice for most peptides. For very hydrophobic peptides, a C4 or C8 column may be more suitable. A typical analytical column has dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues such as tryptophan or tyrosine).

  • Column Temperature: Ambient or controlled at 30-40 °C.

  • Gradient Elution: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over 20-60 minutes is typically used to elute peptides of varying hydrophobicity. The exact gradient should be optimized for the specific peptide.

5. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.

  • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizing the Workflow and Comparison

To better illustrate the processes and the relationship between the solvents, the following diagrams are provided.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Swell Swelling Resin->Swell Add Solvent (DMF or NMP) Deprotection Fmoc Deprotection (20% Piperidine) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Solvent_Comparison cluster_properties Properties cluster_performance Performance cluster_safety Safety & Environmental DMF_Props DMF - More Polar - Lower Viscosity - Lower Boiling Point - Less Stable (can form dimethylamine) DMF_Perf DMF - Excellent general-purpose solvent - Good for most peptides DMF_Props->DMF_Perf influences NMP_Props NMP - Less Polar - Higher Viscosity - Higher Boiling Point - More Stable NMP_Perf NMP - Often superior for hydrophobic peptides - Can improve coupling of difficult sequences NMP_Props->NMP_Perf influences Safety Both are reprotoxic and under regulatory scrutiny

Caption: A logical comparison of the key attributes of DMF and NMP for peptide synthesis.

Conclusion and Recommendations

Both this compound and N-methylpyrrolidone are highly effective solvents for solid-phase peptide synthesis. The choice between them is not always straightforward and depends on the specific requirements of the synthesis.

  • For routine and non-problematic peptide sequences, DMF remains a cost-effective and reliable choice. Its lower viscosity facilitates easier handling and washing steps.

  • For the synthesis of hydrophobic or "difficult" sequences prone to aggregation, NMP is often the superior choice. Its ability to better solvate the growing peptide chain can lead to higher crude purity and overall yield.[2]

  • From a safety and regulatory perspective, both solvents are under scrutiny. The trend in the pharmaceutical industry is to move towards "greener" and less hazardous solvents. Therefore, for new process development, exploring these emerging alternatives is highly recommended.

Ultimately, the optimal solvent choice may require empirical determination for a specific peptide. The experimental protocols provided in this guide offer a starting point for such evaluations. By carefully considering the performance data and the specific challenges of a given synthesis, researchers can select the most appropriate solvent to achieve their desired outcomes in an efficient and safe manner.

References

The Virtuous Blend: Unpacking the Advantages of Binary Solvent Mixtures Over Pure DMF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and purification, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and environmental footprint. While N,N-Dimethylformamide (DMF) has long been a workhorse solvent, its associated health risks and environmental concerns have catalyzed the exploration of safer and more effective alternatives. This guide provides an objective comparison of binary solvent mixtures against pure DMF, supported by experimental data, to illuminate the advantages of adopting a blended approach.

The use of binary solvent mixtures, combinations of two individual solvents, has emerged as a powerful strategy to fine-tune solvent properties, often leading to superior performance compared to single-solvent systems. By carefully selecting and adjusting the ratio of components, researchers can optimize polarity, viscosity, and solvating power to meet the specific demands of a reaction or purification process. This tailored approach not only mitigates the drawbacks of hazardous solvents like DMF but can also unlock significant improvements in synthetic outcomes.

Performance Enhancement: A Data-Driven Comparison

Experimental evidence consistently demonstrates the potential of binary solvent mixtures to outperform pure DMF in various applications, most notably in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of drug discovery and development.

Mitigating Side Reactions in Peptide Synthesis

One of the key advantages of binary solvent mixtures is their ability to suppress common side reactions that plague peptide synthesis, leading to higher purity of the final product. For instance, the formation of diketopiperazine (DKP) and arginine-lactam are notorious side reactions that can significantly reduce the yield of the desired peptide.

A study comparing DMF with a binary mixture of DMSO and ethyl acetate (B1210297) (EtOAc) in the synthesis of a model peptide revealed a significant reduction in DKP formation with the binary solvent system.[1] The ability to modulate the solvent environment by varying the ratio of the two components provides a powerful tool for minimizing unwanted side products.[1]

Solvent SystemDKP Formation (%)Arg-Lactamisation (%)Crude Purity (%)
Pure DMFHighSignificantLower
DMSO/EtOAc (1:1)ReducedSuppressedHigher
NMP/EtOAc (1:1)ModerateReducedModerate

Table 1: Comparison of side reaction formation and crude purity in SPPS using pure DMF versus binary solvent mixtures. Data compiled from multiple studies.[1]

Enhancing Reaction Kinetics and Yield

The composition of a binary solvent mixture can be tailored to optimize the kinetics of both the coupling and deprotection steps in SPPS, ultimately leading to higher yields and shorter reaction times. The polarity and viscosity of the solvent system are critical parameters that influence these reaction rates.[2]

Binary mixtures can be designed to mimic the favorable properties of DMF while utilizing greener, less toxic components.[2] For example, mixtures of dimethyl sulfoxide (B87167) (DMSO) with solvents like 1,3-dioxolane (B20135) (DOL) or 2-methyl tetrahydrofuran (B95107) (2-Me-THF) have shown comparable or even superior performance to DMF in terms of reaction kinetics and overall peptide yield.[1]

Solvent SystemFmoc-Deprotection RateCoupling EfficiencyOverall Yield
Pure DMFBaselineGoodBaseline
DMSO/DOL (1:1)Comparable to DMFHighImproved
NBP/2-Me-THF (1:1)Slower than DMFGoodComparable

Table 2: Comparison of reaction kinetics and yield in SPPS. NBP (N-butylpyrrolidone) is another greener alternative to DMF.[1][2]

Experimental Protocols

To facilitate the adoption of binary solvent mixtures, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) Protocol using a Binary Solvent Mixture

This protocol outlines the general steps for manual Fmoc-SPPS using a binary solvent mixture as a replacement for DMF.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Binary solvent mixture (e.g., 1:1 v/v DMSO/EtOAc)

  • Deprotection solution: 20% piperidine (B6355638) in the chosen binary solvent mixture

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Washing solvent: Chosen binary solvent mixture

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in the binary solvent mixture for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the solvent and add the deprotection solution. Agitate for 10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with the binary solvent mixture (5 x 1 min).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in the binary solvent mixture.

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with the binary solvent mixture (5 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with the binary solvent mixture, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by HPLC.

HPLC Analysis of Peptide Purity

This protocol describes a standard method for determining the purity of a synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Materials:

  • Synthesized peptide

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.[4]

  • HPLC System Setup:

    • Equilibrate the C18 column with Mobile Phase A at a flow rate of 1 mL/min.

    • Set the UV detector to monitor at 214 nm and 280 nm.[4]

  • Injection and Gradient Elution:

    • Inject the peptide sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]

Visualizing the Logic: A Path to Greener Solvents

The selection of an appropriate binary solvent mixture is a critical step. The following diagram illustrates a logical workflow for choosing a suitable green alternative to DMF, focusing on key physicochemical properties.

Solvent_Selection_Workflow Workflow for Selecting a Binary Solvent Alternative to DMF start Start: Need to Replace DMF assess_properties Assess Key Physicochemical Properties of DMF (Polarity, Viscosity) start->assess_properties select_green_solvents Select Potential Green Solvents (e.g., DMSO, EtOAc, 2-MeTHF, NBP) assess_properties->select_green_solvents formulate_mixtures Formulate Binary Mixtures with varying ratios select_green_solvents->formulate_mixtures evaluate_performance Evaluate Performance: - Solubility of Reagents - Resin Swelling - Reaction Kinetics - Side-product Formation formulate_mixtures->evaluate_performance optimize_ratio Optimize Mixture Ratio evaluate_performance->optimize_ratio Yes fail Performance Unsatisfactory evaluate_performance->fail No validate_synthesis Validate in Target Synthesis optimize_ratio->validate_synthesis implement Implement Optimized Binary Solvent System validate_synthesis->implement fail->select_green_solvents Re-evaluate Solvents

Caption: A logical workflow for selecting and optimizing a binary solvent mixture as a replacement for DMF.

This decision-making framework emphasizes a systematic approach, starting from understanding the properties of DMF and then rationally designing and testing binary mixtures to achieve the desired performance characteristics.

Conclusion

The transition from pure DMF to binary solvent mixtures represents a significant step forward in green chemistry and process optimization. By leveraging the synergistic effects of solvent blends, researchers can not only reduce their reliance on hazardous substances but also achieve tangible improvements in reaction outcomes, including higher purity and yield. The ability to fine-tune solvent properties provides an unprecedented level of control over chemical processes, paving the way for more efficient, sustainable, and safer drug discovery and development. The experimental data and protocols provided in this guide offer a starting point for scientists looking to explore the compelling advantages of binary solvent systems in their own research.

References

Navigating the Aprotic Maze: A Comparative Guide to DMF and DMAc in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly influence the outcome of an experiment. Among the plethora of available options, N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are two of the most ubiquitous polar aprotic solvents. While often used interchangeably, their distinct properties can lead to substantial differences in reaction efficiency, product purity, and process safety. This guide provides an objective comparison of DMF and DMAc, supported by experimental data, to empower researchers in making informed solvent choices.

At a Glance: Key Physicochemical and Safety Properties

A fundamental understanding of the physical, chemical, and safety properties of DMF and DMAc is the first step in selecting the appropriate solvent for a given application. While both are colorless liquids with high boiling points and are miscible with water and most organic solvents, they exhibit key differences in their molecular structure, stability, and toxicity.

PropertyThis compound (DMF)N,N-Dimethylacetamide (DMAc)Reference(s)
Chemical Formula HCON(CH₃)₂CH₃CON(CH₃)₂[1]
Molecular Weight 73.09 g/mol 87.12 g/mol [1]
Boiling Point 153 °C165 °C[1]
Density (at 20°C) 0.944 g/cm³0.937 g/cm³[1]
Dielectric Constant (at 20°C) 36.737.8[1]
Chemical Stability Prone to decomposition in the presence of strong acids or bases, and at high temperatures. Can produce formic acid and dimethylamine.More chemically stable, with better heat resistance than DMF.[1]
Toxicity Classified as a Class 2A carcinogen (possibly carcinogenic to humans) by IARC. Hepatotoxic and can be absorbed through the skin.Considered relatively less toxic than DMF, but still hepatotoxic at high concentrations or with prolonged exposure.[1]

Performance in Key Research Applications

The subtle differences in the properties of DMF and DMAc can translate into significant performance variations across a range of research applications, from organic synthesis to polymer chemistry.

Organic Synthesis: A Tale of Two Solvents

Both DMF and DMAc are workhorse solvents in organic synthesis, capable of dissolving a wide array of polar and non-polar compounds.[1] However, their performance can differ, particularly in reactions sensitive to solvent stability and reactivity.

Suzuki-Miyaura Coupling: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of a polar aprotic solvent can be critical. Studies have shown that the use of polar solvents like DMF can induce a selectivity switch in the coupling of chloroaryl triflates.[2][3] This has been attributed to the ability of such solvents to stabilize anionic transition states during the oxidative addition step.[2] While direct comparative studies with DMAc under identical conditions are limited in the literature, the similar polarity of DMAc suggests it may have a comparable effect. However, the greater thermal stability of DMAc could be advantageous in high-temperature coupling reactions where DMF might decompose.[1]

Solid-Phase Peptide Synthesis (SPPS): DMF has traditionally been the solvent of choice for SPPS.[4] However, concerns over its toxicity and potential to cause side reactions have led to the exploration of alternatives.[5] While direct comparisons between DMF and DMAc in SPPS are not extensively documented in readily available literature, the principles of solvent performance in this application can be inferred. The key factors are the ability to swell the resin and solvate the growing peptide chain. Both DMF and DMAc are effective in this regard.[6] However, the greater stability of DMAc could be beneficial in preventing side reactions that can be promoted by the decomposition products of DMF, such as dimethylamine, which can cause premature deprotection of the Fmoc group.[6]

Polymer Chemistry: Dissolution and Fiber Spinning

The ability of DMF and DMAc to dissolve a wide range of polymers makes them indispensable in polymer science. Their performance, however, can vary depending on the specific polymer.

Solubility of Polyamides: Both DMF and DMAc are excellent solvents for many polyamides.[7] The choice between them often comes down to the specific polyamide and the desired solution properties. Qualitative studies have shown that many aromatic polyamides exhibit high solubility in both solvents.[7]

Polyacrylonitrile (B21495) (PAN) Fiber Spinning: In the production of acrylic fibers, both DMF and DMAc are used as solvents for the wet spinning of polyacrylonitrile (PAN).[1] The choice of solvent can influence the morphology and properties of the resulting fibers.

Experimental Protocols

To provide a practical context for the comparison of DMF and DMAc, the following are representative experimental protocols.

Representative Protocol: Suzuki Cross-Coupling in DMF

This protocol outlines a typical Suzuki cross-coupling reaction using DMF as the solvent.

Objective: To synthesize 4-methoxybiphenyl (B1664174) from 4-bromoanisole (B123540) and phenylboronic acid.

Materials:

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (10 mmol), phenylboronic acid (12 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (0.2 mmol), and potassium carbonate (20 mmol).

  • Add 50 mL of DMF to the flask.

  • Heat the reaction mixture at 80°C for 12 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 4-methoxybiphenyl.

Note: This is a general protocol. Specific conditions may need to be optimized for different substrates.

Safety and Handling: A Critical Consideration

The differing toxicity profiles of DMF and DMAc necessitate distinct handling and safety protocols. DMF is a known hepatotoxin and is classified as a possible human carcinogen, with significant absorption through the skin.[1][8] DMAc is also hepatotoxic, though generally considered less so than DMF.[1]

General Handling Workflow:

G General Workflow for Handling DMF and DMAc cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment pre1 Consult Safety Data Sheet (SDS) pre2 Don Personal Protective Equipment (PPE): - Safety glasses/goggles - Chemical-resistant gloves - Lab coat pre1->pre2 exp1 Work in a well-ventilated fume hood exp2 Dispense solvent carefully to avoid splashes and inhalation exp1->exp2 exp3 Keep containers tightly closed when not in use exp2->exp3 post1 Dispose of waste in designated, labeled containers post2 Clean work area thoroughly post1->post2 post3 Remove and dispose of gloves properly post2->post3 post4 Wash hands with soap and water post3->post4

Caption: A generalized workflow for the safe handling of DMF and DMAc in a laboratory setting.

Thermal Stability: A Comparative Look

The superior thermal stability of DMAc compared to DMF is a significant advantage in high-temperature applications.[1] Thermogravimetric analysis (TGA) can be used to quantitatively assess and compare the thermal decomposition of these solvents.

Experimental Workflow for TGA Analysis:

G Workflow for TGA Analysis of DMF and DMAc start Start prep_sample Prepare samples of DMF and DMAc start->prep_sample load_tga Load a sample into the TGA instrument prep_sample->load_tga set_params Set TGA parameters: - Temperature range (e.g., 25°C to 600°C) - Heating rate (e.g., 10°C/min) - Atmosphere (e.g., Nitrogen) load_tga->set_params run_analysis Run TGA analysis set_params->run_analysis collect_data Collect weight loss vs. temperature data run_analysis->collect_data analyze_data Analyze the TGA curves to determine onset of decomposition and char yield collect_data->analyze_data compare Compare the thermal stability of DMF and DMAc analyze_data->compare end End compare->end

Caption: A simplified workflow for comparing the thermal stability of DMF and DMAc using TGA.

Making the Right Choice: A Decision Framework

The selection between DMF and DMAc should be a deliberate process based on the specific requirements of the application. The following decision tree provides a logical framework to guide researchers.

DecisionTree A Reaction or Process Requirements B High Temperature (>150°C)? A->B C Strong Acid or Base Present? B->C No E Use DMAc B->E Yes D Toxicity a Major Concern? C->D No C->E Yes G Consider DMAc as a safer alternative D->G Yes H DMF or DMAc may be suitable. Consider other factors like cost and solubility. D->H No F Use DMF (with caution) or DMAc

Caption: A decision tree to aid in the selection between DMF and DMAc for research applications.

Conclusion

While this compound and N,N-Dimethylacetamide share many characteristics as polar aprotic solvents, their differences in chemical stability, thermal resistance, and toxicity are significant. For high-temperature reactions or processes involving strong acids or bases, the superior stability of DMAc makes it a more robust choice.[1] Furthermore, when safety and health are paramount, the relatively lower toxicity of DMAc presents a compelling argument for its use.[1] However, for applications where these factors are less critical and cost is a primary consideration, DMF remains a viable option. By carefully considering the specific demands of their research, scientists can leverage the distinct advantages of each solvent to optimize their experimental outcomes and ensure a safer laboratory environment.

References

A Comparative Analysis of the Toxicity Profiles of DMF, DMSO, and NMP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can influence experimental outcomes and safety. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are three widely used aprotic solvents, each with a unique toxicity profile that warrants careful consideration. This guide provides an objective comparison of their toxicity, supported by experimental data, detailed methodologies, and visual representations of toxicological pathways to aid researchers in making informed decisions.

Quantitative Toxicity Data Summary

The following table summarizes the acute toxicity data for DMF, DMSO, and NMP, providing a quantitative comparison of their relative toxicities across different routes of exposure in various animal models.

SolventTest SpeciesRoute of AdministrationLD50/LC50NOAEL (No-Observed-Adverse-Effect Level)
Dimethylformamide (DMF) RatOral2,800 - 7,600 mg/kg[1][2][3][4]200 ppm (90-day feeding study)[4]
MouseOral2,900 - 6,800 mg/kg[1][3]-
RabbitDermal4,720 mg/kg[3]-
RatInhalation~10,000 mg/m³ (LC50)[2]200 ppm (13-week study)[5]
Dimethyl Sulfoxide (DMSO) RatOral>7,920 - 14,500 mg/kg[6][7][8]-
MouseOral>7,920 mg/kg[6]-
RatDermal>40,000 mg/kg[6][7][8]-
RatInhalation>1,600 mg/m³ (LC50)[6]-
N-methyl-2-pyrrolidone (NMP) RatOral3,906 - 4,150 mg/kg[9][10][11]169 - 217 mg/kg/day (90-day oral)[9]
MouseOral7,710 mg/kg[9][11]229 - 324 mg/kg/day (90-day oral)[9]
Rat/RabbitDermal4,000 - 10,000 mg/kg[10]237 mg/kg/day (developmental toxicity, rat)[12]
RatInhalation>5.1 mg/L (LC50)[10]10 ppm (chronic study)[13]

Key Toxicological Endpoints

Dimethylformamide (DMF): The primary target organ for DMF toxicity is the liver.[14] Both acute and chronic exposure can lead to hepatotoxicity, characterized by elevated liver enzymes and, in severe cases, liver damage.[4][14]

Dimethyl Sulfoxide (DMSO): While generally considered to have low toxicity, DMSO is not without concerns. At high concentrations, it can induce cellular toxicity.[15] More significantly, even at low concentrations, it has been shown to induce neuronal apoptosis, raising concerns about its neurotoxic potential, especially in developing organisms.[15]

N-methyl-2-pyrrolidone (NMP): The most significant toxicological concern with NMP is its reproductive and developmental toxicity.[13][16] It has been shown to cause harm to the developing fetus in animal studies and is considered a potential human reproductive hazard.[13]

Experimental Protocols: A Focus on Acute Oral Toxicity Testing

To provide a deeper understanding of how the quantitative toxicity data is generated, a detailed methodology for a key experiment, the acute oral toxicity test based on OECD Guideline 401, is provided below. It is important to note that while OECD 401 has been deleted and replaced by alternative methods (OECD 420, 423, and 425) that use fewer animals, its principles are foundational to understanding acute toxicity testing.[17][18][19]

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Test Animals: Typically, young adult rats of a commonly used laboratory strain are preferred.[20] At least 5 rodents per dose level are used, and they should all be of the same sex.[20]

Housing and Feeding: Animals are housed in standard laboratory conditions with a controlled temperature (around 22°C) and relative humidity (30-70%).[3] They have access to a conventional laboratory diet and an unlimited supply of drinking water, except for a brief fasting period before dosing.[3]

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the test.[20]

  • Fasting: Food is withheld overnight for rats before administration of the test substance.[20]

  • Dosing: The test substance is administered in a single dose by gavage using a stomach tube.[20] The substance is typically dissolved or suspended in a suitable vehicle (water is preferred).[20] The volume administered is generally kept constant across dose levels, not exceeding 1 mL/100g of body weight for non-aqueous solutions and 2 mL/100g for aqueous solutions in rodents.[20]

  • Dose Levels: Several groups of animals are used, with each group receiving a different dose level. The doses are chosen to span a range that is expected to produce effects from no mortality to 100% mortality.[20]

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after administration.[20] Observations are made frequently on the day of dosing and at least once daily thereafter.[3]

  • Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[20] Body weight is recorded at the beginning of the study and weekly thereafter.[11]

  • Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[20]

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods based on the mortality data at different dose levels.[20]

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of these solvents is crucial for risk assessment and the development of safer alternatives.

Dimethylformamide (DMF) and Hepatotoxicity

DMF-induced liver injury is linked to its metabolism and the subsequent generation of oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a significant role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles or reactive oxygen species (ROS) generated from DMF metabolism, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[14][21] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of cytoprotective genes, such as those encoding for antioxidant enzymes.[21] However, overwhelming oxidative stress can lead to hepatocyte damage and apoptosis.

DMF_Hepatotoxicity cluster_nucleus Nucleus DMF DMF Metabolism Metabolism (CYP2E1) DMF->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity Overwhelming Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Transcription Nrf2_n->ARE DMSO_Neurotoxicity cluster_mito Mitochondria cluster_nucleus Nucleus DMSO DMSO Mitochondria Mitochondria DMSO->Mitochondria Stress AIF_c AIF Mitochondria->AIF_c Release AIF_m AIF AIF_n AIF AIF_c->AIF_n Translocation Nucleus Nucleus DNA_damage DNA Damage PARP PARP DNA_damage->PARP Activation Apoptosis Neuronal Apoptosis DNA_damage->Apoptosis PAR PAR Polymer PARP->PAR PAR->Mitochondria Further AIF Release AIF_n->DNA_damage NMP_Reproductive_Toxicity NMP NMP Exposure (Oral, Dermal, Inhalation) Male_Repro Male Reproductive System NMP->Male_Repro Female_Repro Pregnant Female NMP->Female_Repro Testicular_Atrophy Testicular Atrophy Male_Repro->Testicular_Atrophy Spermatogenesis Decreased Spermatogenesis Male_Repro->Spermatogenesis Placental_Transfer Placental Transfer Female_Repro->Placental_Transfer Fertility Reduced Fertility Testicular_Atrophy->Fertility Spermatogenesis->Fertility Fetus Fetus Placental_Transfer->Fetus Developmental_Toxicity Developmental Toxicity (Reduced weight, skeletal issues) Fetus->Developmental_Toxicity

References

Evaluating N-butylpyrrolidinone (NBP) as a Sustainable Alternative to DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The imperative to adopt greener and safer laboratory practices has driven the search for sustainable alternatives to conventional solvents. N,N-Dimethylformamide (DMF), a widely used aprotic solvent in chemical synthesis and pharmaceutical development, has come under scrutiny due to its reproductive toxicity.[1][2] This guide provides an objective evaluation of N-butylpyrrolidinone (NBP) as a viable replacement for DMF, supported by experimental data and detailed protocols.

N-butylpyrrolidinone, a dipolar aprotic solvent, is emerging as a strong candidate to replace DMF in various applications, notably in solid-phase peptide synthesis (SPPS) and other organic reactions.[3][4][5] Its favorable safety profile, combined with comparable or even superior performance in certain synthetic contexts, makes it an attractive option for researchers and drug development professionals.[1][6]

Performance Comparison: NBP vs. DMF and Other Alternatives

Experimental evidence suggests that NBP performs on par with, and sometimes exceeds, the efficacy of DMF in key applications.

Physicochemical Properties

A solvent's physical and chemical properties are critical determinants of its suitability for a given application. NBP shares many characteristics with traditional dipolar aprotic solvents while possessing a more favorable safety profile.[5][7]

PropertyN-butylpyrrolidinone (NBP)This compound (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 3470-98-2[6]68-12-2872-50-467-68-5
Molecular Weight ( g/mol ) 141.21[8]73.0999.1378.13
Boiling Point (°C) ~226 - 240.6[6][8]153202189
Melting Point (°C) < -75[8]-61-2418.5
**Density (g/cm³) **0.958[8]0.9441.0281.100
Flash Point (°C) 108[8]589187
Toxicity Profile Non-reprotoxic, not mutagenic[5][9]Reprotoxic[1][2]Reproductive Toxin[5][9]Generally low toxicity
Performance in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of peptide-based drug discovery and development, and the choice of solvent is critical for reaction efficiency and product purity. Studies have shown NBP to be an excellent substitute for DMF in this application.

In one study, NBP was identified as the best green solvent candidate to replace DMF in SPPS.[3][4] Another investigation found that NBP performed on par with DMF in microwave-assisted SPPS for the synthesis of diverse peptides.[10] Furthermore, the use of NBP has been shown to be beneficial in mitigating common side reactions in peptide synthesis, such as racemization and aspartimide formation, leading to improved product purity.[1][2][11]

Performance MetricN-butylpyrrolidinone (NBP)This compound (DMF)Reference
Resin Swelling GoodGood[12]
Racemization Lower or equalHigher[1][2]
Aspartimide Formation Clearly lowerHigher[1][2]
Peptide Synthesis Yield Comparable or higherStandard[3][10]
Performance in Organic Synthesis

NBP has also demonstrated its utility as a solvent in a range of organic reactions beyond SPPS. It has been successfully employed in cross-coupling reactions and the synthesis of heterocycles, often with yields comparable or superior to those obtained in NMP.[5] For instance, in Heck cross-coupling reactions, NBP provided comparable or superior yields to NMP.[5] In a multicomponent synthesis of piperidines, the yield in NBP (67%) was slightly higher than in DMF (63%).[5]

Experimental Protocols

To facilitate the adoption of NBP, this section provides detailed methodologies for key experiments relevant to solvent evaluation.

Protocol 1: General Solvent Evaluation for a Synthetic Step

This protocol outlines a systematic approach to substituting a solvent in an established chemical reaction.

Objective: To evaluate the performance of NBP as a replacement for DMF in a specific chemical transformation.

Materials:

  • Reactants and reagents for the chosen reaction

  • N-butylpyrrolidinone (NBP), ≥99.5% purity

  • This compound (DMF), ≥99.8% purity

  • Internal standard for analytical quantification (e.g., dodecane)

  • Analytical equipment (e.g., HPLC, GC, NMR)

Procedure:

  • Baseline Reaction: Perform the reaction according to the established protocol using DMF as the solvent.

  • Reaction in NBP: Replicate the baseline reaction, substituting DMF with an equivalent volume of NBP.

  • Monitoring: Monitor the progress of both reactions at regular intervals by taking aliquots and analyzing them using a suitable analytical technique (e.g., HPLC, GC).

  • Work-up and Isolation: Upon completion, perform the standard work-up and isolation procedure for both reactions.

  • Analysis: Analyze the crude and purified products from both reactions. Compare the yield, purity, and impurity profiles.

  • Optimization (if necessary): If the initial results in NBP are not satisfactory, consider optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry.

Protocol 2: Determination of Resin Swelling in SPPS

Objective: To compare the swelling capacity of SPPS resin in NBP versus DMF.

Materials:

  • SPPS resin (e.g., Rink Amide resin)

  • N-butylpyrrolidinone (NBP)

  • This compound (DMF)

  • Graduated cylinder or a sintered glass funnel with volume markings

Procedure:

  • Initial Volume: Place a known mass of the dry resin into a graduated cylinder or sintered glass funnel and record the initial volume.

  • Solvent Addition: Add a sufficient volume of the solvent to be tested (NBP or DMF) to fully immerse the resin.

  • Equilibration: Allow the resin to swell for a defined period (e.g., 1 hour), ensuring gentle agitation to break up any clumps.

  • Final Volume Measurement: After equilibration, allow the resin to settle and record the final swollen volume.

  • Calculation: Calculate the swelling ratio as (Final Volume - Initial Volume) / Initial Mass (mL/g).

  • Comparison: Compare the swelling ratio obtained for NBP with that of DMF.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

G General Workflow for Solvent Evaluation A Define Target Reaction and Current Solvent (e.g., DMF) B Identify Potential Alternative (NBP) A->B C Physicochemical Property Comparison (Table 1) B->C D Perform Parallel Reactions (DMF vs. NBP) C->D E Monitor Reaction Kinetics and Conversion D->E F Product Isolation and Purification E->F G Analyze Yield, Purity, and Impurity Profile F->G H Decision: NBP is a Suitable Alternative? G->H I Optimization of Reaction Conditions in NBP H->I If No G Key Considerations for NBP Adoption NBP N-butylpyrrolidinone (NBP) Performance Synthetic Performance NBP->Performance Safety Improved Safety Profile NBP->Safety Cost Cost-Effectiveness NBP->Cost Sustainability Sustainability Goals Performance->Sustainability Regulatory Regulatory Compliance (e.g., REACH) Safety->Regulatory Cost->Sustainability G Simplified Heck Cross-Coupling Reaction Pathway A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B C Pd(II) Intermediate B->C D Alkene Coordination C->D I Base C->I E Migratory Insertion D->E F Beta-Hydride Elimination E->F G Coupled Product F->G H Reductive Elimination F->H H->A I->H

References

The Shifting Landscape of Resin Swelling: A Comparative Analysis of DMF and Greener Alternatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of solvent is a critical determinant of reaction efficiency and final product purity. N,N-Dimethylformamide (DMF) has long been the solvent of choice due to its excellent resin-swelling properties. However, growing environmental and safety concerns have necessitated a shift towards greener, more sustainable alternatives. This guide provides a comparative analysis of resin swelling in DMF versus a range of alternative solvents, supported by quantitative data and detailed experimental protocols.

Resin swelling is a crucial physical process in SPPS, directly impacting reagent accessibility to the growing peptide chain attached to the solid support.[1] Inadequate swelling can lead to incomplete reactions, truncated sequences, and the formation of impurities, ultimately compromising the yield and purity of the final peptide product.[1][2] Conversely, optimal swelling facilitates efficient diffusion of reagents and removal of byproducts, promoting higher reaction kinetics and overall synthesis success.[2]

Quantitative Comparison of Resin Swelling

The swelling capacity of a resin is dependent on several factors, including the chemical nature of the resin polymer (e.g., polystyrene, polyethylene (B3416737) glycol), the degree of cross-linking, and the properties of the solvent.[3][4] The following table summarizes the swelling volumes of various commercially available resins in DMF and a selection of greener alternative solvents. The data has been compiled from multiple studies to provide a comprehensive overview.

Resin TypeFunctional Group/LinkerSwelling in DMF (mL/g)Swelling in 2-MeTHF (mL/g)Swelling in NBP (mL/g)Swelling in DMC (mL/g)Swelling in EtOAc (mL/g)Swelling in CPME (mL/g)
Polystyrene (PS) Merrifield4.0 - 6.0[2]~5.8[4]~6.5[5]~3.5[6]~3.0[6]~3.5[6]
Polystyrene (PS) Aminomethyl~4.5[4]~5.7[4]----
PEG-based TentaGel~4.5-----
PEG-based HypoGel~5.0-----
PEG-based ChemMatrix>8.0[7]3.0 - 3.8[4]----

Note: Swelling values can vary based on the specific resin loading, particle size, and experimental conditions. The values presented are indicative and sourced from various publications.

From the data, it is evident that while DMF consistently provides good to excellent swelling for a broad range of resins, several greener alternatives show promise. For instance, 2-Methyltetrahydrofuran (2-MeTHF) and N-Butylpyrrolidone (NBP) have demonstrated comparable or even superior swelling for certain polystyrene-based resins.[4][5] However, for highly cross-linked or more polar resins, the performance of some green solvents may be suboptimal.[6] Binary mixtures of green solvents are also being explored to fine-tune solvent properties like polarity and viscosity to achieve optimal swelling and reaction conditions.[8][9]

Experimental Protocols

Accurate and reproducible measurement of resin swelling is fundamental to solvent selection and optimization of SPPS protocols. Below are standardized methodologies for determining resin swelling volume.

Protocol 1: Volumetric Measurement of Resin Swelling

This method provides a direct measurement of the settled volume of swollen resin.

Materials:

  • Dry resin (e.g., 1.0 g)

  • Solvent of interest (e.g., DMF, 2-MeTHF)

  • 10 mL or 15 mL graduated glass cylinder with a stopper

  • Spatula

  • Vortex mixer or shaker

Methodology:

  • Accurately weigh 1.0 g of dry resin and transfer it to the graduated cylinder.

  • Add approximately 8-10 mL of the chosen solvent to the cylinder.[1]

  • Seal the cylinder and mix the contents thoroughly using a vortex mixer or shaker to ensure all resin beads are wetted and suspended.[1]

  • Allow the resin to swell for a minimum of one hour at room temperature. For some resins and solvents, a longer swelling time of up to 24 hours may be necessary to reach equilibrium.[1][10]

  • After the swelling period, gently agitate the suspension to dislodge any trapped air bubbles and allow the resin to settle completely.[1][10]

  • Record the final settled volume of the resin bed in mL.

  • The swelling is reported as mL per gram of dry resin (mL/g).

Protocol 2: Syringe-Based Measurement of Resin Swelling

This is a common and practical method for determining resin swelling.

Materials:

  • Dry resin

  • Solvent of interest

  • Syringe with a frit (e.g., 5 mL or 10 mL)

  • Spatula

Methodology:

  • Accurately weigh a specific amount of dry resin.

  • Transfer the dry resin into the syringe.

  • Record the initial volume of the dry resin in the syringe.

  • Add the solvent to the syringe, ensuring the resin is fully submerged.

  • Allow the resin to swell for a defined period (e.g., 1 hour), agitating periodically.

  • After swelling, allow the resin to settle and record the final volume.

  • The swelling is calculated as the final volume minus the initial volume, expressed in mL/g.[3][4]

Factors Influencing Resin Swelling

The degree of resin swelling is a complex interplay of several factors. Understanding these relationships is key to selecting an appropriate solvent system for a given resin and peptide sequence.

G cluster_solvent Solvent Properties cluster_resin Resin Properties cluster_peptide Peptide Chain Properties Polarity Polarity Swelling Resin Swelling Polarity->Swelling Viscosity Viscosity Viscosity->Swelling HSP Hansen Solubility Parameters (HSP) HSP->Swelling Polymer Polymer Backbone (e.g., PS, PEG) Polymer->Swelling Crosslinking Degree of Cross-linking Crosslinking->Swelling Functionalization Functional Group & Loading Functionalization->Swelling Length Chain Length Length->Swelling Sequence Amino Acid Sequence Sequence->Swelling ProtectingGroups Protecting Groups ProtectingGroups->Swelling

Caption: Key factors influencing resin swelling in SPPS.

The diagram above illustrates the multifactorial nature of resin swelling. Solvent properties such as polarity and viscosity, along with the resin's intrinsic characteristics like its polymer backbone and degree of cross-linking, are primary determinants.[3][8] Furthermore, as the peptide chain elongates, its own properties, including length and the nature of the amino acid side chains and protecting groups, can also modulate the swelling behavior of the resin.[3]

Conclusion

The transition away from DMF in solid-phase peptide synthesis is a critical step towards greener and safer laboratory practices. While DMF remains a highly effective swelling solvent for a wide variety of resins, a growing body of evidence demonstrates that several alternative solvents, such as 2-MeTHF and NBP, can offer comparable or even superior performance in specific applications.[5][11] The selection of an appropriate solvent requires careful consideration of the resin type, the specific peptide sequence, and the desired reaction conditions. By utilizing standardized protocols for swelling measurement and understanding the interplay of factors that govern this phenomenon, researchers can successfully navigate the expanding landscape of green solvents and optimize their SPPS workflows for both efficiency and sustainability.

References

A Researcher's Guide to Polar Aprotic Solvents: Justifying the Use of DMF

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the choice of solvent is a critical parameter that dictates reaction efficiency, yield, and purity. Among the most powerful and versatile solvents are the polar aprotic class, with N,N-Dimethylformamide (DMF) being a ubiquitous choice. This guide provides an objective comparison of DMF against other common polar aprotic solvents, offering experimental context and justification for its prevalence, while also addressing its significant drawbacks and the ongoing search for safer alternatives.

Understanding Polar Aprotic Solvents

Polar aprotic solvents possess a high dielectric constant and a strong dipole moment, allowing them to dissolve a wide array of polar and nonpolar compounds, including many inorganic salts.[1][2] Unlike polar protic solvents (e.g., water, ethanol), they lack acidic protons (O-H or N-H bonds) and therefore do not act as hydrogen bond donors.[3][4] This characteristic is crucial in many organic reactions, as it prevents the formation of a "solvent cage" around anionic nucleophiles, leaving them more reactive and available to participate in reactions.[5][6]

Physicochemical Properties: A Comparative Overview

The utility of a solvent is fundamentally linked to its physical properties. DMF's high boiling point, strong dipole moment, and high dielectric constant contribute to its exceptional solvency.[1][7] The following table summarizes these key properties for DMF and its common alternatives: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N-Methyl-2-Pyrrolidone (NMP).

PropertyDMF DMSO ACN NMP
Formula (CH₃)₂NC(O)H(CH₃)₂SOCH₃CNC₅H₉NO
Molar Mass ( g/mol ) 73.0978.1341.0599.13
Boiling Point (°C) 153[3]189[3]82[3]203[3]
Melting Point (°C) -6119-45-24
Dielectric Constant 36.7[3]46.7[3]38.3[3]32.3[3]
Dipole Moment (D) 3.86[3]3.96[3]3.20[3]4.09[3]
Density (g/cm³) 0.95[3]1.10[3]0.776[3]1.028[3]
Viscosity (cP at 25°C) 0.8021.9910.3431.65

Data sourced from multiple references for consistency.[3][8][9][10]

Performance in Key Chemical Applications

DMF's selection is often justified by its superior performance in specific, critical reaction classes relevant to drug development and materials science.

A. Nucleophilic Substitution (SN2) Reactions

SN2 reactions are fundamental in organic synthesis. They are favored by polar aprotic solvents because these solvents can dissolve the required ionic nucleophiles without solvating the anion too strongly, which would otherwise hinder its reactivity.[6][11] DMF, in particular, excels at solvating the cation while leaving the nucleophile "naked" and highly reactive.[5][12] This leads to significantly accelerated reaction rates compared to protic or non-polar solvents.

Comparative Data: Relative Rate of an SN2 Reaction

The table below illustrates the dramatic effect of solvent choice on the rate of a typical SN2 reaction.

SolventTypeRelative Rate
CH₃OH (Methanol)Polar Protic1
H₂O (Water)Polar Protic7
DMSOPolar Aprotic1,300
DMF Polar Aprotic 2,800
CH₃CN (Acetonitrile)Polar Aprotic5,000

Note: Data is illustrative of general trends reported in organic chemistry literature. Acetonitrile can show very high rates, but DMF often provides a better balance of solvency for a wider range of substrates.[6][13]

B. Solid-Phase Peptide Synthesis (SPPS)

DMF is the most commonly used solvent in Fmoc-based solid-phase peptide synthesis.[14] Its primary advantages are:

  • Excellent Solvation: It effectively swells the polystyrene-based resins used in SPPS and dissolves a wide range of protected amino acids and coupling reagents.[15][16]

  • Favorable Reaction Medium: Its polar nature facilitates the crucial peptide bond formation steps.[15]

However, DMF is not without its issues in SPPS. It can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc protecting group, leading to impurities.[14][16] This has prompted research into alternatives, with studies showing that solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN) can sometimes yield products in higher purity with reduced racemization.[17]

C. Polymer and Materials Science

DMF is an exceptional solvent for many high-molecular-weight polymers that are difficult to dissolve in other common solvents.[1] This makes it indispensable in the production of fibers, films, and coatings from materials such as:

  • Polyacrylonitrile (PAN)[18]

  • Polyvinyl chloride (PVC)[18]

  • Polyurethanes[1][18]

Its ability to form stable solutions of these polymers is crucial for processes like electrospinning and film casting.[19]

Experimental Protocols

Protocol 1: General Procedure for an SN2 Reaction in DMF

  • Objective: To substitute a halide with a nucleophile using DMF as the solvent.

  • Methodology:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the alkyl halide (1.0 eq).

    • Add the nucleophilic salt (e.g., Sodium Azide, Potassium Cyanide) (1.1 - 1.5 eq).

    • Add anhydrous DMF via syringe to achieve a concentration of 0.1-1.0 M. The volume should be sufficient to fully dissolve the starting materials upon gentle heating if necessary.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). The high boiling point of DMF allows for a broad range of temperatures.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature before proceeding with the workup (see Protocol 2).

Protocol 2: Post-Reaction Workup for DMF Removal

  • Objective: To remove the high-boiling DMF solvent and isolate the organic product.

  • Methodology:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Dilute the mixture with a water-immiscible organic solvent in which the product is soluble (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane). A volume 5-10 times that of the DMF is recommended.

    • Add an equal volume of cold water or brine. Brine can help reduce the formation of emulsions.

    • Shake the funnel vigorously and allow the layers to separate. The DMF, being highly water-miscible, will partition into the aqueous layer.

    • Drain and discard the aqueous layer.

    • Repeat the aqueous wash (Steps 3-5) at least 3-5 times to ensure complete removal of DMF.

    • Wash the organic layer with saturated brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Visualizing Workflows and Logic

// Edges Start -> Solubility; Solubility -> Temp [label="Yes"]; Solubility -> Use_DMF [label="No"]; Temp -> SN2 [label="No"]; Temp -> Use_HighBoil [label="Yes"]; SN2 -> Workup [label="No"]; SN2 -> Use_DMF_DMSO [label="Yes"]; Workup -> Use_ACN [label="No"]; Workup -> Avoid_Wash [label="Yes"]; } dot Caption: Logic for selecting a polar aprotic solvent.

DMF_Workup_Workflow start Reaction Complete in DMF cool Cool to Room Temperature start->cool dilute Dilute with Immiscible Organic Solvent (e.g., EtOAc) cool->dilute transfer Transfer to Separatory Funnel dilute->transfer wash_water Wash with Water or Brine (1st Extraction) transfer->wash_water separate1 Separate Layers wash_water->separate1 aqueous_layer Aqueous Layer (contains DMF) separate1->aqueous_layer Discard organic_layer Organic Layer (contains Product) separate1->organic_layer Keep repeat_wash Repeat Aqueous Wash (3-5 times) organic_layer->repeat_wash wash_brine Final Wash with Saturated Brine repeat_wash->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Crude Product Isolated concentrate->end

Safety, Toxicity, and the Future

The most significant argument against the use of DMF is its toxicity profile. It is classified as a substance that is toxic to reproduction and can cause harm to unborn children.[20] Regulatory bodies, such as the European Union under REACH, have classified DMF as a Substance of Very High Concern (SVHC), leading to increasing restrictions on its use.[20][21] These health concerns, coupled with the challenges of its removal, are a major driver for the development of "greener" and safer alternatives.

Promising replacements are emerging from both academic and industrial research, including:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose.[21]

  • N-Butylpyrrolidone (NBP): A less hazardous alternative to NMP.[22]

  • Solvent Mixtures: Combinations like DMSO/Ethyl Acetate are being explored to fine-tune polarity and reduce toxicity.[20][22]

Conclusion

The justification for using DMF has historically been rooted in its outstanding performance. Its exceptional ability to dissolve a vast range of compounds, coupled with its high boiling point and favorable characteristics for promoting important reactions like the SN2, has made it a workhorse solvent in research and industry.[2][7][19]

However, the scientific community is at a turning point. The serious health and environmental risks associated with DMF can no longer be overlooked.[23] While it remains a powerful tool for specific applications where no suitable alternative exists, its use now demands rigorous safety protocols and a proactive evaluation of greener substitutes. For researchers, scientists, and drug development professionals, the future lies in balancing the synthetic advantages of solvents like DMF with the imperative of safety and sustainability.

References

A Comparative Guide to Reaction Kinetics in DMF versus DMSO for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can profoundly influence the rate and outcome of a chemical reaction. Among the most common polar aprotic solvents utilized in organic synthesis are N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Their ability to dissolve a wide range of reactants and stabilize charged intermediates makes them indispensable. However, subtle differences in their physical and chemical properties can lead to significant variations in reaction kinetics. This guide provides an objective comparison of reaction kinetics in DMF versus DMSO, supported by experimental data, detailed methodologies, and visual aids to inform solvent selection in research and development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of DMF and DMSO is essential to comprehend their differential effects on reaction kinetics.[1] Both are polar aprotic solvents, meaning they possess a significant dipole moment but lack acidic protons.[1][2][3] This characteristic allows them to solvate cations well while leaving anions relatively "naked" and more nucleophilic, thereby accelerating many reaction types, particularly SN2 reactions.

DMSO is generally more polar and has a higher dielectric constant than DMF.[1][2] This suggests that DMSO may be more effective at stabilizing charged transition states, which can lead to faster reaction rates in certain cases. Furthermore, the higher boiling point of DMSO allows for a broader range of reaction temperatures.[1][3]

PropertyThis compound (DMF)Dimethyl sulfoxide (DMSO)
Chemical Formula (CH₃)₂NC(O)H(CH₃)₂SO
Molar Mass 73.09 g/mol 78.13 g/mol
Boiling Point 153 °C189 °C[1]
Melting Point -61 °C19 °C[1]
Dielectric Constant (20°C) 36.747.2
Viscosity (25°C) 0.802 cP1.996 cP
Dipole Moment 3.82 D3.96 D

Impact on Reaction Kinetics: Experimental Data

The choice between DMF and DMSO can have a marked impact on reaction rates and, in some cases, even the reaction pathway. Below, we present a comparative analysis of reaction kinetics for several common organic transformations.

SN2 Reactions: Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is often accelerated in polar aprotic solvents. While direct side-by-side kinetic data under identical conditions can be sparse in the literature, a comparison of typical reaction outcomes provides valuable insight.

ReactionSolventTemperature (°C)Time (h)Yield (%)
Sodium phenoxide + 1-Bromobutane (B133212)DMF100885-90 (Typical)[1]
Sodium phenoxide + 1-BromobutaneDMSO1009.595[1]

In this example, DMSO provides a slightly higher yield, although the reaction time is comparable. The higher polarity of DMSO can better solvate the transition state, leading to a modest increase in reaction efficiency.

SN2 Reactions: Nucleophilic Substitution of Alkyl Halides

A direct comparison of second-order rate constants (k₂) for the SN2 reaction between n-butyl chloride and sodium thiophenoxide at 20°C reveals a significant difference in reaction rates between DMF and DMSO.

ReactionSolventk₂ (L mol⁻¹ s⁻¹)
n-butyl chloride + Sodium thiophenoxideDMF1.3 x 10⁻³
n-butyl chloride + Sodium thiophenoxideDMSO2.6 x 10⁻³

The rate constant in DMSO is double that in DMF, clearly indicating that DMSO is a more effective solvent for this particular SN2 reaction. This is consistent with the higher polarity of DMSO leading to greater stabilization of the charge-delocalized transition state.

Transition Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling

In transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the solvent's role extends beyond stabilizing transition states to include influencing the solubility of reagents and the stability and activity of the catalyst. The choice between DMF and DMSO can impact not only the rate but also the selectivity of the reaction. For instance, in the palladium-catalyzed coupling of chloroaryl triflates, both DMF and DMSO have been shown to favor coupling at the C-OTf bond.

While comprehensive kinetic data is often system-dependent, a representative comparison of reaction outcomes for a typical Suzuki-Miyaura coupling is presented below.

ReactionSolventCatalystBaseTemperature (°C)Time (h)Yield (%)
4-Bromoanisole (B123540) + Phenylboronic acidDMFPd(OAc)₂K₂CO₃801278 (Representative)[1]
4-Bromoanisole + Phenylboronic acidDMSOPd(OAc)₂K₂CO₃801285 (Representative)[1]

In this representative example, DMSO again shows a slight advantage in terms of yield under similar reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are representative protocols for monitoring the kinetics of the reactions discussed.

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for a kinetic study of a chemical reaction. The specific analytical method (e.g., GC, HPLC, NMR, UV-Vis) will depend on the nature of the reactants and products.

G cluster_prep Reaction Setup cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of reactants and catalyst B Equilibrate solvent and reactants to desired temperature A->B C Initiate reaction by adding the final reagent (t=0) B->C D Withdraw aliquots at specific time intervals C->D E Quench reaction in aliquots D->E F Analyze aliquots by appropriate analytical method (e.g., GC, HPLC, NMR) E->F G Plot concentration vs. time F->G H Determine reaction order and rate constant (k) G->H

General workflow for a kinetic experiment.
Protocol 1: Kinetic Study of Williamson Ether Synthesis in DMSO

Objective: To determine the rate constant for the reaction of sodium phenoxide with 1-bromobutane in DMSO.

Materials:

  • Phenol (B47542)

  • Sodium hydroxide (B78521)

  • 1-Bromobutane

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Internal standard (e.g., decane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of phenol in anhydrous DMSO. Add an equimolar amount of sodium hydroxide and stir the mixture at a set temperature (e.g., 50 °C) until the phenol is completely converted to sodium phenoxide.

  • Reaction Initiation: To the solution of sodium phenoxide, add a known amount of the internal standard. Equilibrate the flask to the desired reaction temperature (e.g., 70 °C). Initiate the reaction by adding a known amount of 1-bromobutane (time t=0).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe and immediately quench it by diluting with a known volume of a suitable solvent (e.g., diethyl ether) containing a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the product (butyl phenyl ether) and the remaining 1-bromobutane relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. From this data, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (typically second-order for this reaction).

Protocol 2: Kinetic Study of Suzuki-Miyaura Coupling in DMF

Objective: To monitor the kinetics of the palladium-catalyzed cross-coupling of 4-bromoanisole with phenylboronic acid in DMF.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (DMF), anhydrous

  • Internal standard (e.g., biphenyl)

  • High-performance liquid chromatograph (HPLC) with a UV detector

Procedure:

  • Reaction Setup: To a pre-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, potassium carbonate, triphenylphosphine, and the internal standard.

  • Solvent Addition: Add anhydrous, degassed DMF to the flask via syringe.

  • Reaction Initiation: In a separate vial, dissolve the palladium(II) acetate in a small amount of degassed DMF. Inject the catalyst solution into the reaction flask at the desired reaction temperature (e.g., 80 °C) to initiate the reaction (time t=0).

  • Sampling: At specified time points, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a mixture of water and an organic solvent (e.g., ethyl acetate) to partition the components and stop the reaction.

  • Analysis: Analyze the organic layer of the quenched samples by HPLC to determine the concentration of the product (4-methoxybiphenyl) and the starting material (4-bromoanisole) relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve. Further analysis can provide the rate constant and reaction order with respect to the reactants.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the choice between DMF and DMSO and their expected impact on reaction kinetics.

G cluster_solvents Solvent Properties cluster_properties Physicochemical Characteristics cluster_effects Effects on Reaction Kinetics DMF DMF Polarity Polarity / Dielectric Constant DMF->Polarity Lower BP Boiling Point DMF->BP Lower Viscosity Viscosity DMF->Viscosity Lower DMSO DMSO DMSO->Polarity Higher DMSO->BP Higher DMSO->Viscosity Higher TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Influences Temp_Range Accessible Temperature Range BP->Temp_Range Determines Rate Reaction Rate Viscosity->Rate Can affect diffusion and mixing TS_Stabilization->Rate Affects Temp_Range->Rate Influences

Factors influencing reaction kinetics in DMF vs. DMSO.

Conclusion

Both DMF and DMSO are powerful polar aprotic solvents that can significantly accelerate reaction rates, particularly for reactions involving charged intermediates or transition states. The choice between them depends on the specific requirements of the reaction.

  • DMSO , with its higher polarity and dielectric constant, often provides superior stabilization of charged transition states, leading to faster reaction rates in many SN2 and some transition-metal catalyzed reactions. Its higher boiling point also offers a wider operational temperature range.

  • DMF , being less viscous and having a lower boiling point, can be easier to handle and remove during workup.[1] While generally less effective at accelerating reactions compared to DMSO, it remains a highly versatile and widely used solvent.

Ultimately, the optimal solvent choice should be determined empirically for each specific reaction. This guide provides a foundational understanding and practical data to aid researchers in making an informed initial selection between these two indispensable solvents.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethylformamide (DMF): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of N,N-Dimethylformamide (DMF), a common solvent in research and pharmaceutical development.

This compound (DMF) is a versatile organic solvent widely used in various laboratory applications. However, it is also classified as a hazardous substance, posing risks to human health and the environment.[1][2] Proper disposal is not merely a regulatory requirement but a critical aspect of laboratory safety and environmental stewardship. This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of DMF waste.

Immediate Safety and Handling Precautions

Before handling DMF waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Standard PPE includes safety glasses, a lab coat, long pants, and close-toed shoes.[1] It is crucial to note that neither latex nor nitrile gloves provide adequate protection against DMF; therefore, appropriate chemically resistant gloves should be selected based on the specific laboratory safety guidelines.[1] All handling of DMF and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Waste Collection and Storage Protocol

The proper collection and storage of DMF waste are fundamental to ensuring safety and compliance. The following protocol outlines the necessary steps for accumulating DMF waste in the laboratory.

Methodology for DMF Waste Accumulation:

  • Container Selection: Use a designated, chemically compatible, and leak-proof waste container. The container must be clearly labeled as "Hazardous Waste" and specify "this compound."[1]

  • Labeling: The waste container label must include the contents, associated hazards (e.g., Flammable, Toxic), and the accumulation start and end dates.[1]

  • Collection: As DMF waste is generated, carefully transfer it into the designated waste container. Avoid splashing and ensure the exterior of the container remains clean.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

  • Storage Location: Store the waste container in a well-ventilated, flammable-safe area, away from sources of ignition such as open flames or sparks.[1][3]

  • Fill Level and Time Limit: Do not fill the waste container to more than 95% of its capacity to allow for vapor expansion.[1] Laboratory-specific guidelines may dictate a maximum storage time for the waste container in the lab, which should not be exceeded. For example, some institutions mandate that waste containers should not remain in the lab for more than six months from the accumulation start date.[1]

Quantitative Data for DMF Waste Management
ParameterGuidelineRationale
Waste Container Fill Capacity ≤ 95%To allow for vapor expansion and prevent spills.[1]
Laboratory Storage Time ≤ 6 months (example)To ensure timely disposal and minimize accumulation of hazardous waste.[1]
Spill Threshold for Professional Cleanup > 1 Liter (example)Larger spills may pose significant health and fire hazards requiring specialized response.[1]
Disposal Procedure

The ultimate disposal of DMF waste must be handled by a licensed hazardous waste disposal contractor.[2][4] Do not dispose of DMF down the drain or with regular trash.[2][5] The process for arranging disposal typically involves contacting your institution's Environmental Health and Safety (EHS) office or the designated waste management service.[1][6]

Spill and Emergency Procedures

In the event of a DMF spill, the response will depend on the volume of the spill.

  • Small Spills (< 1 Liter, within a fume hood): If a researcher is comfortable and has been trained, they can manage the cleanup. Absorb the spill with an inert material such as sand or a commercial sorbent.[2] The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.[7]

  • Large Spills (> 1 Liter): Immediately evacuate the area and notify the appropriate emergency personnel, such as the university police or the EHS office, for cleanup.[1][6]

If DMF comes into contact with skin or clothing, the affected clothing should be removed immediately, and the skin washed with soap and water for at least 15 minutes.[1]

Visualizing the DMF Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of this compound waste, from generation to final disposal.

DMF_Disposal_Workflow cluster_0 In the Laboratory cluster_1 Disposal Coordination cluster_2 Final Disposal A 1. Generation of DMF Waste B 2. Wear Appropriate PPE A->B C 3. Transfer to Labeled Hazardous Waste Container B->C D 4. Store in Ventilated, Flammable-Safe Area C->D E 5. Monitor Fill Level (≤ 95%) and Storage Time D->E F 6. Contact Environmental Health & Safety (EHS) E->F G 7. Schedule Waste Pickup F->G H 8. Collection by Authorized Hazardous Waste Contractor G->H I 9. Proper Disposal via Incineration or other Approved Methods H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of N,N-Dimethylformamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide (DMF). Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

This compound is a versatile solvent widely used in various scientific applications. However, it is also a reproductive toxin, a potential carcinogen, and can be readily absorbed through the skin, making meticulous safety practices paramount.[1] This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to manage the risks associated with DMF handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling DMF. All personnel must be equipped with the following:

  • Hand Protection: Due to DMF's high skin permeability, selecting the correct gloves is crucial. Standard nitrile or latex gloves offer inadequate protection and should not be used.[1] Instead, opt for gloves with proven resistance to DMF. If DMF is spilled on a glove, it must be removed immediately and disposed of properly, followed by thorough hand washing.[1]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]

  • Respiratory Protection: All work with DMF should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] If the odor of DMF is detectable, it indicates a failure in containment, and the area should be evacuated until ventilation is restored.[1] In situations where exposure limits may be exceeded, a NIOSH-approved supplied-air respirator is required.

  • Protective Clothing: A chemical-resistant lab coat, long pants, and closed-toe shoes are required at all times when handling DMF.[1][2] For larger-scale operations or in the event of a significant spill, a full-body chemical-resistant suit may be necessary.

Glove Selection Guide for this compound

The following table summarizes the breakthrough times for various glove materials when in contact with this compound. Breakthrough time is the time it takes for the chemical to permeate the glove material. It is a critical factor in glove selection.

Glove MaterialBreakthrough Time (minutes)Recommendation
Butyl Rubber> 480Excellent
Neoprene> 480Excellent
Barrier®> 480Excellent
Viton®> 480Excellent
Nitrile Rubber< 15Not Recommended
Natural Rubber (Latex)< 15Not Recommended

Note: Breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and concise plan for both routine handling and emergency situations is essential.

Standard Operating Procedure for Handling DMF
  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary materials and PPE.

  • Handling: Conduct all transfers and manipulations of DMF within the fume hood.

  • Post-Handling: After use, securely close all containers of DMF.

  • Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as contaminated waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal of this compound Waste

DMF waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all DMF-containing liquid waste in a designated, properly labeled, and sealed container.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.

  • Storage: Store the waste container in a well-ventilated area, away from sources of ignition.[1]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with DMF must be treated as hazardous waste.

  • Segregation: At the end of the work session, or immediately if grossly contaminated, place all used gloves, lab coats, and other disposable items into a designated hazardous waste bag or container. This container should be separate from regular trash.

  • Labeling: Clearly label the container as "Hazardous Waste - DMF Contaminated PPE."

  • Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.[3] Do not discard contaminated PPE in the regular trash.

Emergency Procedures: Responding to Exposure and Spills

Immediate and appropriate action is critical in the event of an emergency.

Skin or Eye Contact
  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek medical attention.

  • Eyes: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

Inhalation

Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Spills
  • Small Spills (less than 100 mL) within a fume hood:

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Contain the spill with an absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (greater than 100 mL) or spills outside of a fume hood:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[2]

Logical Workflow for PPE Selection and Disposal

PPE_Workflow cluster_Selection PPE Selection cluster_Disposal PPE Disposal Task Identify Task (e.g., transfer, reaction) Assess_Risk Assess Risk of Splash or Aerosol Task->Assess_Risk Select_Gloves Select Appropriate Gloves (e.g., Butyl Rubber) Assess_Risk->Select_Gloves Select_Eyewear Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Risk->Select_Eyewear Select_Clothing Select Protective Clothing (Lab Coat, etc.) Assess_Risk->Select_Clothing Select_Respirator Work in Fume Hood (Assess need for respirator) Assess_Risk->Select_Respirator Contaminated_PPE Contaminated PPE (Gloves, Coat, etc.) Segregate Segregate from Regular Trash Contaminated_PPE->Segregate Label_Waste Label as 'Hazardous Waste' Segregate->Label_Waste Dispose Dispose via EHS Hazardous Waste Stream Label_Waste->Dispose

Caption: Workflow for selecting and disposing of PPE for DMF handling.

References

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